molecular formula C75H70N6O6 B12433230 Pyrvinium embonate

Pyrvinium embonate

Cat. No.: B12433230
M. Wt: 1151.4 g/mol
InChI Key: OOPDAHSJBRZRPH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrvinium embonate, also widely known as Pyrvinium pamoate, is a fluorescent red cyanine dye that has been used for decades as a safe and effective anthelmintic agent for treating pinworm (Enterobius vermicularis) infections . Its primary anthelmintic mechanism involves the disruption of mitochondrial energy metabolism in parasites; it inhibits the mitochondrial electron transport chain, particularly at complex I and II, leading to a critical decrease in ATP production and subsequent parasite death . Following oral administration, this compound is poorly absorbed from the gastrointestinal tract, which localizes its effects and limits systemic exposure . Beyond its established antiparasitic use, this compound has garnered significant interest in oncological research over the past two decades due to its potent anti-cancer properties demonstrated in various in vitro and in vivo models . Its efficacy against cancers is attributed to two primary, well-studied mechanisms of action. First, it is a potent inhibitor of the Wnt/β-catenin signaling pathway, a crucial pathway regulating cell proliferation and stem cell renewal that is often dysregulated in cancer. This compound acts by binding to and activating casein kinase 1α (CK1α), which promotes the degradation of the key transcriptional co-activator β-catenin, thereby inhibiting the transcription of Wnt target genes . Second, as a lipophilic cation, the compound preferentially localizes to mitochondria and inhibits mitochondrial function. This inhibition includes disrupting oxidative phosphorylation and the NADH-fumarate reductase system, leading to energy deprivation in cancer cells, an effect that is particularly potent in nutrient-poor microenvironments . Research has also revealed that this compound exhibits antibacterial potency, particularly against Gram-positive pathogens like Staphylococcus aureus at low micromolar concentrations . Its efficacy can be enhanced against Gram-negative bacteria when combined with outer membrane-permeabilizing agents . Given its multi-faceted mechanisms, this compound serves as a valuable research tool for investigating parasitic diseases, cancer biology (including cancer stem cells), mitochondrial metabolism, and novel antibacterial strategies. The first clinical trial to evaluate pyrvinium pamoate as an anti-cancer agent in humans is ongoing (NCT05055323), focusing on its safety and pharmacokinetics in patients with pancreatic cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H28N3.C23H16O6/c2*1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h2*6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPDAHSJBRZRPH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H70N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1151.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pyrvinium Embonate: A Multifaceted Approach to Targeting Cancer Cell Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate, an anthelmintic drug approved by the FDA, has emerged as a promising repurposed therapeutic agent in oncology.[1] Its potent anti-cancer activity stems from a multifaceted mechanism of action that disrupts several critical signaling pathways and metabolic processes essential for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the core mechanisms of action of pyrvinium embonate in cancer cells, with a focus on its impact on key signaling cascades, mitochondrial function, and the unfolded protein response. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a variety of interconnected mechanisms, making it a potent agent against a broad spectrum of cancers. The primary modes of action include the inhibition of the Wnt signaling pathway, disruption of mitochondrial respiration, modulation of the STAT3 and androgen receptor signaling pathways, and induction of the unfolded protein response.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation and is frequently dysregulated in various cancers.[2] this compound is a potent inhibitor of this pathway, acting through the activation of Casein Kinase 1α (CK1α).[3][4][5] This activation leads to the phosphorylation and subsequent degradation of β-catenin, the central effector of the canonical Wnt pathway.[2] By promoting the degradation of β-catenin, pyrvinium prevents its accumulation in the nucleus, thereby inhibiting the transcription of Wnt target genes that drive cancer cell growth.[2][3] Furthermore, pyrvinium has been shown to promote the degradation of Pygopus, a transcriptional component of the Wnt pathway, further disrupting its signaling output.[6]

Wnt_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation DestructionComplex->BetaCatenin BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates Pyrvinium This compound CK1a CK1α Pyrvinium->CK1a activates CK1a->DestructionComplex enhances activity TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Mitochondrial Dysfunction

Cancer cells exhibit altered metabolism, often relying heavily on mitochondrial respiration for energy production.[2] this compound, as a lipophilic cation, preferentially accumulates in the mitochondria.[3] It disrupts mitochondrial function through multiple mechanisms. A primary mode of action is the inhibition of the mitochondrial respiratory complex I, which leads to decreased ATP production and an increase in reactive oxygen species (ROS).[7] Additionally, pyrvinium has been shown to inhibit the NADH-fumarate reductase system, a key metabolic pathway in hypoxic cancer cells.[8] More recent studies have revealed that pyrvinium can bind to G-quadruplex structures in mitochondrial DNA, leading to the inhibition of mitochondrial transcription and a subsequent downregulation of electron transport chain proteins.[9]

Mitochondrial_Dysfunction cluster_mitochondrion Mitochondrion Pyrvinium This compound ETC Complex I Complex II Complex III Complex IV Pyrvinium->ETC:c1 inhibits mtDNA Mitochondrial DNA (G-quadruplexes) Pyrvinium->mtDNA binds ATP_Synthase ATP Synthase ETC->ATP_Synthase drives ROS Reactive Oxygen Species (ROS) ETC->ROS increases leakage ATP ATP Production ATP_Synthase->ATP produces mtRNA Mitochondrial RNA Transcription mtDNA->mtRNA inhibits transcription mtRNA->ETC downregulates proteins CellDeath Apoptosis ATP->CellDeath depletion leads to ROS->CellDeath induces

STAT3 Signaling Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[10] this compound has been shown to suppress the STAT3 signaling pathway.[7][10] Mechanistically, pyrvinium inhibits the phosphorylation of STAT3 at both tyrosine 705 and serine 727, which is crucial for its activation and nuclear translocation.[10] The inhibition of STAT3 by pyrvinium is particularly effective in KRAS-mutant lung cancer cells, leading to increased ROS production, depolarization of the mitochondrial membrane, and suppression of aerobic glycolysis.[10]

STAT3_Inhibition Pyrvinium This compound STAT3 STAT3 Pyrvinium->STAT3 inhibits phosphorylation Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates JAK->STAT3 phosphorylates (Y705, S727) pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates TargetGenes Target Gene Transcription (Proliferation, Survival) Nucleus->TargetGenes activates

Androgen Receptor (AR) Signaling Inhibition

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression.[11] this compound acts as a potent, non-competitive inhibitor of the AR.[11][12] Uniquely, it targets the highly conserved DNA-binding domain (DBD) of the AR.[11][12] This mechanism allows pyrvinium to inhibit the activity of both full-length AR and constitutively active AR splice variants, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[11][12]

Unfolded Protein Response (UPR)

Cancer cells often experience endoplasmic reticulum (ER) stress due to high rates of protein synthesis and a harsh tumor microenvironment. To cope with this, they activate the unfolded protein response (UPR).[13] this compound has been shown to target the UPR, particularly in response to glucose deprivation.[13] It suppresses the transcriptional activation of key UPR components like GRP78 and GRP94, as well as other pathways such as XBP-1 and ATF4.[13] By inhibiting this adaptive response, pyrvinium enhances the cytotoxic effects of nutrient starvation in cancer cells.[13]

Quantitative Data

The anti-cancer efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key quantitative data, including IC50 values, effects on cell viability, and changes in protein expression levels.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 ValueReference
Pancreatic CancerMIA-PaCa240 nM[14]
PANC-192 nM[14]
CFPAC-121 nM[14]
HS766T93 nM[14]
KPC (organoid)93 nM[14]
KTC (organoid)58 nM[14]
Breast CancerMDA-MB-2311170 ± 105.0 nM[3]
Colorectal CancerHCT1160.6 to 65 µM[7]
Acute Myeloid LeukemiaMLL-rearranged lines~20 - 80 nM[15]
Primary MLL-rearranged cells20 - 30 nM[15]
Ovarian CancerPEO1IC50 indicated[12]
PEO1-ORIC50 indicated[12]
Table 2: Effects of this compound on Protein Expression and Cell Viability
Cancer TypeCell LineEffectQuantitative ChangeReference
GlioblastomaLN18, T98GDownregulation of β-cateninConcentration-dependent decrease[11]
Pancreatic CancerPANC-1, CFPAC-1Reduction in spheroid viability42.99% (IC50), 58.90% (2xIC50)[16]
Colorectal CancerHCT116Inhibition of AKT, p-mTOR, GSK3βDose-dependent decrease[17]
ER+ Breast CancerMCF-7, T47DReduction in Wnt target genes (DKK1, LEF1)Significant reduction with 50 nM pyrvinium[18]
B-cell ALLREHReduction in ATP production~70% reduction with 250 nM pyrvinium[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Wnt/β-catenin Signaling Luciferase Reporter Assay

Objective: To quantify the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells (or other suitable cell lines) in 96-well plates.

    • Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[8][20]

  • Drug Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

    • In some wells, add a Wnt pathway activator (e.g., Wnt3a conditioned media) to stimulate the pathway.

  • Luciferase Assay:

    • After 16-24 hours of treatment, lyse the cells using a dual-luciferase reporter assay buffer.[8]

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in Wnt reporter activity in pyrvinium-treated cells compared to vehicle-treated controls.

Luciferase_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Transfect Co-transfect with TOPflash & Renilla plasmids SeedCells->Transfect Treat Treat with this compound and/or Wnt3a Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure Firefly & Renilla luciferase activity Lyse->Measure Analyze Normalize and analyze data Measure->Analyze End End Analyze->End

Western Blot Analysis for β-catenin Degradation

Objective: To qualitatively and quantitatively assess the effect of this compound on the protein levels of β-catenin.

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., colorectal cancer cell lines) to 70-80% confluency.

    • Treat cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[21]

    • Transfer the separated proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.[22]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start CellCulture Culture and treat cells with this compound Start->CellCulture ProteinExtraction Extract and quantify protein CellCulture->ProteinExtraction SDSPAGE Separate proteins by SDS-PAGE ProteinExtraction->SDSPAGE Transfer Transfer proteins to PVDF membrane SDSPAGE->Transfer Immunoblot Incubate with primary and secondary antibodies Transfer->Immunoblot Detect Detect protein bands using ECL Immunoblot->Detect Analyze Quantify and normalize band intensity Detect->Analyze End End Analyze->End

Seahorse XF Cell Mito Stress Test

Objective: To measure key parameters of mitochondrial respiration in real-time following treatment with this compound.

Methodology:

  • Cell Seeding and Sensor Cartridge Hydration:

    • Seed cells in a Seahorse XF microplate and allow them to adhere.

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.[2][9]

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[9]

  • Instrument Setup and Assay Execution:

    • Load the hydrated sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) into the Seahorse XF Analyzer for calibration.[9]

    • Replace the utility plate with the cell plate and initiate the assay.

    • The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to determine key mitochondrial parameters (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).[9]

  • Data Analysis:

    • The Seahorse XF software will calculate and plot the OCR measurements.

    • Compare the mitochondrial parameters between pyrvinium-treated and control cells.

Seahorse_Assay_Workflow Start Start SeedCells Seed cells in Seahorse plate Start->SeedCells HydrateCartridge Hydrate sensor cartridge Start->HydrateCartridge PrepareAssay Prepare assay medium and load mitochondrial inhibitors SeedCells->PrepareAssay HydrateCartridge->PrepareAssay RunAssay Run Seahorse XF Analyzer PrepareAssay->RunAssay AnalyzeData Analyze OCR data to determine mitochondrial parameters RunAssay->AnalyzeData End End AnalyzeData->End

Conclusion

This compound represents a compelling example of a repurposed drug with significant potential in oncology. Its ability to concurrently target multiple, often interconnected, pathways crucial for cancer cell survival and proliferation underscores its promise as a broad-spectrum anti-cancer agent. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic strategy. Future investigations should continue to explore its efficacy in various cancer models, potential synergistic combinations with other anti-cancer drugs, and the development of optimized delivery systems to enhance its therapeutic index.

References

The Molecular Targets of Pyrvinium Embonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrvinium (B1237680) embonate, an anthelmintic drug approved by the FDA, is gaining significant attention for its potential as a repurposed anti-cancer agent. Its efficacy stems from its ability to modulate multiple critical cellular pathways, making it a subject of intensive research. This technical guide provides an in-depth overview of the primary molecular targets of pyrvinium embonate, with a focus on its mechanisms in oncology. We consolidate quantitative data on its activity, detail key experimental protocols for its study, and present visual representations of the signaling pathways it perturbs.

Primary Molecular Targets

This compound exerts its biological effects through a multi-targeted mechanism. The most extensively studied targets include components of the Wnt signaling pathway, the mitochondrial electron transport chain, and the androgen receptor.

Wnt/β-catenin Signaling Pathway: Activation of Casein Kinase 1α (CK1α)

A primary mechanism of action for pyrvinium's anti-cancer effects is its potent inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in numerous cancers. Pyrvinium functions as an allosteric activator of Casein Kinase 1α (CK1α), a key negative regulator of Wnt signaling.

By potentiating CK1α activity, pyrvinium enhances the phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. This prevents the accumulation of β-catenin in the nucleus and the transcription of Wnt target genes, such as c-Myc and Cyclin D1. Additionally, pyrvinium has been shown to promote the degradation of Pygopus, a nuclear coactivator of β-catenin, further inhibiting Wnt-mediated transcription.

Mitochondrial Respiration: Inhibition of Complex I

Pyrvinium is a lipophilic cation, which facilitates its accumulation within the mitochondria. It disrupts cellular energy metabolism by inhibiting the mitochondrial electron transport chain, with a primary target being Complex I (NADH:ubiquinone oxidoreductase). This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis. The reliance of many cancer cells on mitochondrial respiration, particularly under conditions of metabolic stress like glucose starvation, makes this a key vulnerability targeted by pyrvinium.

Androgen Receptor (AR) Signaling

In the context of prostate cancer, pyrvinium has been identified as a potent, non-competitive inhibitor of the androgen receptor (AR). It uniquely targets the DNA-binding domain (DBD) of the AR. While it does not prevent the AR from binding to DNA, it is thought to interfere with the recruitment of essential co-regulators and RNA polymerase II, thereby inhibiting the transcription of androgen-responsive genes. This mechanism of action is particularly significant as it allows pyrvinium to inhibit the activity of AR splice variants that lack the ligand-binding domain and are a common cause of resistance to conventional anti-androgen therapies.

Quantitative Data on this compound Activity

The following tables summarize the reported in vitro efficacy of this compound against its primary molecular targets and in various cancer cell lines.

Table 1: Inhibition of Wnt/β-catenin Signaling

Cell LineAssay TypeEndpointIC50/EC50 (nM)Reference
HEK 293 STFTOPflash Reporter AssayWnt3a-mediated luciferase activity~10 (EC50)
SW480Cell ViabilityProliferationVaries (nM range)
HCT116Cell ViabilityProliferationVaries (nM range)
Multiple MyelomaClonogenic AssayColony Formation37 - 134 (IC50)
Ovarian CancerProliferation AssayCell Viability300 - 500 (IC50)
Breast CancerProliferation AssayCell Viability1170 ± 105.0 (IC50) in MDA-MB-231

Table 2: Inhibition of Mitochondrial Function

Cell Line/SystemAssay TypeEndpointIC50/Concentration (nM)Reference
CML Cell LinesProliferation AssayCell Viability50 - 200 (IC50)
Molm13Seahorse XF Mito Stress TestBasal Respiration/ATP Production10 (Inhibition observed)
JurkatComplex I Activity AssayEnzyme ActivityInhibition observed

Table 3: Inhibition of Androgen Receptor Signaling

Cell LineAssay TypeEndpointFindingReference
LNCaPLuciferase Reporter AssayAR Transcriptional ActivityPotent non-competitive inhibition
LNCaPDARTS AssayDirect Binding to ARAR is a direct target
22Rv1Xenograft ModelTumor GrowthInhibition of castration-resistant growth

Key Experimental Protocols

Wnt/β-catenin Signaling: TOPflash Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

Methodology:

  • Cell Culture: HEK 293 cells stably transfected with the TOPflash reporter plasmid (HEK 293 STF) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with Wnt3a-conditioned media to activate the Wnt pathway, in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a defined period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase signals are normalized to cell number or a co-transfected control reporter (e.g., Renilla luciferase). The EC50 value is calculated from the dose-response curve.

Mitochondrial Respiration: Seahorse XF Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial function.

Methodology:

  • Cell Culture: Cancer cells (e.g., Molm13) are seeded in a Seahorse XF cell culture microplate.

  • Treatment: Cells are treated with different concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Assay Procedure: The cell culture medium is replaced with Seahorse XF assay medium, and the plate is placed in the Seahorse XF Analyzer. A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: The OCR data is analyzed to determine the effect of this compound on mitochondrial function.

Androgen Receptor Binding: Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is used to identify direct binding of a small molecule to a target protein by assessing the ligand-induced stabilization of the protein against proteolysis.

Methodology:

  • Cell Lysis: Prostate cancer cells (e.g., LNCaP) are lysed to obtain total protein extracts.

  • Drug Incubation: The cell lysates are incubated with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: A protease (e.g., pronase) is added to the lysates to digest proteins. The binding of pyrvinium to the AR is expected to confer a conformational change that protects it from proteolytic degradation.

  • Western Blot Analysis: The digested lysates are resolved by SDS-PAGE, and the levels of full-length AR are detected by Western blotting using an AR-specific antibody.

  • Data Analysis: Increased stability of the AR in the presence of this compound (i.e., less degradation) indicates a direct binding interaction.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activation Axin Axin Dsh->Axin Inhibition GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (for degradation) APC APC APC->Beta_Catenin Axin->Beta_Catenin CK1a CK1α CK1a->Beta_Catenin Phosphorylation (for degradation) Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc Translocation Pyrvinium Pyrvinium Embonate Pyrvinium->CK1a Allosteric Activation Pygopus Pygopus Pyrvinium->Pygopus Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Pygopus->TCF_LEF

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.

Mitochondrial_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- transfer NAD_plus NAD+ Complex_I->NAD_plus H_plus_pump Complex_I->H_plus_pump H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- transfer Complex_IV Complex IV Complex_III->Complex_IV e- transfer Complex_IV->H_plus_pump H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I H_plus_NADH ADP ADP + Pi ADP->ATP_Synthase H_plus_pump->ATP_Synthase Proton-motive force Pyrvinium Pyrvinium Embonate Pyrvinium->Complex_I Inhibition Androgen_Receptor_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_nuc AR AR->AR_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds to DNA Coactivators Co-activators & RNA Pol II AR_nuc->Coactivators Inhibits Recruitment Target_Genes AR Target Genes ARE->Target_Genes Transcription Coactivators->ARE Pyrvinium Pyrvinium Embonate Pyrvinium->AR_nuc Binds to DBD Experimental_Workflow_DARTS start Start: Prostate Cancer Cells lysis Cell Lysis (Protein Extraction) start->lysis incubation Incubate Lysate with Pyrvinium or Vehicle lysis->incubation digestion Add Protease (e.g., Pronase) incubation->digestion sds_page SDS-PAGE digestion->sds_page western_blot Western Blot (Anti-AR Antibody) sds_page->western_blot analysis Analyze AR Band Intensity western_blot->analysis end Conclusion: Increased AR stability indicates direct binding analysis->end

Pyrvinium Embonate: A Technical Guide on its Discovery and Historical Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the discovery, history of use, and mechanisms of action of pyrvinium (B1237680) embonate. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its journey from an anthelmintic agent to a potential anti-cancer therapeutic.

Discovery and Early Development

Pyrvinium, a fluorescent red cyanine (B1664457) dye, was first described in 1946 in a U.S. patent held by Lare E.V. and Brooker L.G.S.[1]. It is a lipophilic, small-molecule compound characterized by multiple amine groups, which confer a positive charge at physiological pH[1]. Between 1947 and 1959, a series of studies identified the anthelmintic properties of cyanine dyes, with both pyrvinium chloride and pyrvinium pamoate (also known as pyrvinium embonate) proving effective against parasitic worms[1].

Further investigation revealed that pyrvinium pamoate exhibited similar efficacy to the chloride salt but with lower clinical toxicity[1]. This reduced toxicity is attributed to its lower water solubility, which in turn decreases its systemic absorption from the gastrointestinal tract[1]. This favorable safety profile led to its widespread clinical use as an anthelmintic, particularly for the treatment of pinworm (Enterobius vermicularis) infections[1][2]. It received FDA approval for the treatment of enterobiasis in 1955[2][3]. The use of pyrvinium as an anthelmintic began to decline in the 1980s with the introduction of newer, more effective drugs[1].

Synthesis

Several methods for the synthesis of pyrvinium salts have been developed. One of the earlier methods is based on the Skraup synthesis and the Paal-Knorr synthesis[4]. More recent patent literature describes a process for preparing pyrvinium pamoate by reacting pyrvinium methyl sulphate salt with disodium (B8443419) pamoate[5][6]. An alternative convergent synthetic strategy for pyrvinium triflate salts utilizing the Friedländer synthesis has also been reported[4].

A detailed protocol for the preparation of a specific crystalline form (Form A) of pyrvinium pamoate is outlined in patent literature. The process involves the reaction of pyrvinium methyl sulphate with disodium pamoate.

  • Reaction Setup : A solution of pyrvinium methyl sulphate (e.g., 20 g, 44.5 mmol) in a mixture of methanol (B129727) (200 mL) and water (200 mL) is prepared in a reactor.

  • Addition of Reactant : A solution of disodium pamoate (e.g., 8.6 g, 19.8 mmol) in water (200 mL) is added to the reactor.

  • Reaction Conditions : The mixture is stirred at a temperature between 20-25°C for approximately 15 hours.

  • Isolation : The resulting solid is filtered from the reaction mixture.

  • Washing : The isolated solid is washed with ethanol (B145695) (e.g., 300 mL).

  • Product : Crystalline Form A of pyrvinium pamoate is obtained as a maroon solid. The purity, as measured by HPLC, can reach 99.69 area %, with specific impurities present at low levels (e.g., 0.12 area % of (E)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-1-methyl-6-methylamino-quinolinium pamoate)[7].

Mechanism of Action as an Anthelmintic

The primary mechanism of action of pyrvinium as an anthelmintic agent is the inhibition of the parasite's mitochondrial respiration[5][6][7][8]. Specifically, it acts as an inhibitor of NADH-fumarate reductase (NADH-FR) activity, which is a crucial enzyme in the anaerobic respiratory chain of parasitic worms[5][6][7]. By disrupting their energy metabolism, the drug effectively eliminates the parasites[8]. Another proposed mechanism involves interference with the exogenous glucose utilization by the helminths[2].

Anthelmintic_Mechanism Pyrvinium This compound Mitochondria Parasite Mitochondria Pyrvinium->Mitochondria Enters NADH_FR NADH-Fumarate Reductase (Complex I) Pyrvinium->NADH_FR Inhibits Energy Energy Production (ATP Synthesis) NADH_FR->Energy Blocks Paralysis Paralysis and Death of Parasite Energy->Paralysis Leads to

Figure 1: Proposed anthelmintic mechanism of this compound.

Repurposing for Oncology

A significant shift in the research focus on pyrvinium occurred in 2004, when it was discovered to have potent cytotoxicity against cancer cells, particularly under low-glucose conditions[1]. Since then, over 100 papers have been published describing its anti-cancer properties[1]. This has led to the initiation of clinical trials to evaluate its efficacy as an anti-cancer agent, with the first such trial beginning in 2021[1][9]. The anti-cancer effects of pyrvinium are attributed to several mechanisms of action, primarily targeting mitochondrial function and the Wnt signaling pathway[1][10].

  • Mitochondrial Inhibition : As a lipophilic cation, pyrvinium preferentially accumulates in mitochondria[1][11]. In cancer cells, it inhibits the mitochondrial respiratory chain, which is particularly effective against tumors in the nutrient-deprived microenvironments often found in conditions like pancreatic cancer[3][12].

  • Wnt Signaling Pathway Inhibition : Pyrvinium has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway[1][4][13]. It achieves this by directly binding to and activating Casein Kinase 1 Alpha (CK1α), which is a key regulator of this pathway[4][13]. The Wnt pathway is crucial for cell differentiation, development, and the self-renewal of stem cells, and its dysregulation is a hallmark of many cancers[1].

  • Cancer Stem Cell Renewal Inhibition : By targeting pathways like Wnt, pyrvinium effectively inhibits the self-renewal of cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence[1][14].

  • Other Mechanisms : Additional anti-cancer mechanisms have been proposed, including inhibition of the androgen receptor, modulation of the unfolded protein response, attenuation of Hedgehog signaling, and inhibition of the ELAVL1/HuR protein[1][3][12].

Anticancer_Mechanisms cluster_mechanisms Pyrvinium's Anti-Cancer Mechanisms WNT Wnt/β-catenin Pathway Outcome Inhibition of Cancer Cell Growth, Proliferation, and Survival WNT->Outcome Mito Mitochondrial Respiration Mito->Outcome CSC Cancer Stem Cell Self-Renewal CSC->Outcome AR Androgen Receptor Signaling AR->Outcome UPR Unfolded Protein Response (UPR) UPR->Outcome Pyrvinium This compound Pyrvinium->WNT Inhibits Pyrvinium->Mito Inhibits Pyrvinium->CSC Inhibits Pyrvinium->AR Inhibits Pyrvinium->UPR Modulates

Figure 2: Multifaceted anti-cancer mechanisms of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and application of this compound.

Table 1: Anthelmintic and Antiparasitic Efficacy

OrganismAssay TypeMetricValueReference
Enterobius vermicularisClinical UseStandard Dosage5 mg/kg[2]
Enterobius vermicularisClinical UseHigh DosageUp to 35 mg/kg/day for 3-5 days[3][13]
Cryptosporidium parvumIn vitro (HCT-8 cells)IC50354 nM[2]
Plasmodium falciparum 3D7In vitroIC50 (Analog 14)23 nM[15]
Plasmodium falciparum Dd2In vitroIC50 (Analog 14)53 nM[15]

Table 2: Anti-Cancer Efficacy (In Vitro)

Cancer TypeCell/Organoid LineMetricValueReference
Pancreatic (PDAC)KPC OrganoidIC5093 nM
Pancreatic (PDAC)KTC OrganoidIC5058 nM
MelanomaB16-F0IC508.3 µM[1]

Table 3: Clinical Trial Dosage for Pancreatic Cancer

Dose LevelDosageDurationPatient CohortReference
15 mg/kg3 consecutive days3 patients[9]
210 mg/kg3 consecutive days3 patients[9]
320 mg/kg3 consecutive days3 patients[9]

Key Experimental Methodologies

This protocol describes a method to assess the efficacy of pyrvinium against Cryptosporidium parvum in a human cell line.

  • Cell Culture : Human enterocytic HCT-8 cells are cultured in appropriate media.

  • Infection : The cell monolayers are infected with C. parvum oocysts.

  • Drug Treatment : Various concentrations of pyrvinium pamoate are added to the infected cell cultures.

  • Incubation : The cultures are incubated to allow for parasite growth.

  • Quantification : Parasite growth is quantified using a quantitative alkaline phosphatase immunoassay.

  • Data Analysis : The 50% inhibitory concentration (IC50) is calculated from the dose-response curve. Using this method, the IC50 for pyrvinium against C. parvum was determined to be 354 nM[2].

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in Multi-well Plates B 2. Add Serial Dilutions of Pyrvinium Pamoate A->B C 3. Incubate for Specified Duration (e.g., 48-72h) B->C D 4. Assess Cell Viability (e.g., MTT, AlamarBlue) C->D E 5. Measure Absorbance/ Fluorescence D->E F 6. Plot Dose-Response Curve and Calculate IC50 E->F

Figure 3: Generalized workflow for an in vitro cytotoxicity assay.

Preclinical in vivo efficacy is often assessed using animal models.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation : Human pancreatic cancer cells or patient-derived organoids are subcutaneously or orthotopically implanted into the mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into control (vehicle) and treatment groups. The treatment group receives pyrvinium pamoate, typically via oral gavage.

  • Monitoring : Tumor size is measured regularly (e.g., with calipers), and animal weight and health are monitored.

  • Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

To identify the predominant mechanisms of action in an unbiased manner, techniques like PRPMA can be employed.

  • Cell Treatment : Pancreatic cancer cells are treated with pyrvinium pamoate.

  • Lysate Preparation : Cells are lysed, and protein concentration is determined.

  • Microarray Printing : Cell lysates are printed onto nitrocellulose-coated slides.

  • Antibody Incubation : Each slide (array) is incubated with a specific primary antibody that recognizes a phosphorylated protein in a known signaling pathway.

  • Detection : A labeled secondary antibody is used for signal detection.

  • Data Analysis : Signal intensities are quantified, normalized, and analyzed to identify changes in protein phosphorylation across various signaling pathways, providing insight into the drug's mechanism of action[12].

Conclusion

This compound has a rich history, beginning as a widely used anthelmintic and evolving into a promising candidate for drug repurposing in oncology. Its journey highlights the value of re-examining existing pharmacopeias for novel applications. The well-established safety profile from its decades of clinical use as a treatment for pinworm infections provides a significant advantage for its development as an anti-cancer agent[3][13]. Its multifaceted mechanisms of action, particularly the dual inhibition of mitochondrial function and critical oncogenic signaling pathways like Wnt, make it a compelling molecule for further investigation in the treatment of various cancers.

References

Pyrvinium Embonate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate, also known as pyrvinium pamoate, is a quinoline-derived cyanine (B1664457) dye that has been historically used as an anthelmintic agent.[1][2] In recent years, it has garnered significant attention within the scientific community for its potent anti-cancer properties, demonstrating efficacy in a variety of preclinical cancer models.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological activities of Pyrvinium embonate, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for assays relevant to its study are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a salt composed of two pyrvinium cations and one embonate (pamoate) anion.[4] The pyrvinium cation is a quinolinium derivative, while the embonate counterion is a derivative of naphthoic acid.[4] This structure contributes to its lipophilic nature and positive charge at physiological pH.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₇₅H₇₀N₆O₆[4][5]
Molecular Weight 1151.4 g/mol [4][5]
Appearance Bright orange or orange-red to brownish-red, fluffy powder[5]
Melting Point 210-215 °C[5][6]
Solubility Insoluble in water. Soluble in DMSO.[5][7]
CAS Number 3546-41-6[4]

Biological Activity and Mechanism of Action

This compound exhibits a complex mechanism of action, impacting multiple critical cellular processes. Its anti-cancer effects are primarily attributed to the inhibition of the Wnt signaling pathway and the disruption of mitochondrial respiration.[2][3]

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[8] this compound acts as a potent inhibitor of this pathway by activating Casein Kinase 1α (CK1α).[8][9] This activation leads to the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[8][10] The degradation of β-catenin prevents its translocation to the nucleus and the subsequent transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation.[10][11]

Wnt_Pathway_Inhibition cluster_wnt_off Wnt Pathway - OFF (Normal) cluster_pyrvinium_effect Effect of this compound Wnt_Ligand Wnt Frizzled_LRP Frizzled/LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation Proteasome Proteasome beta_Catenin->Proteasome Degradation Target_Genes Target Gene Transcription OFF Pyrvinium Pyrvinium Embonate CK1a_active Activated CK1α Pyrvinium->CK1a_active beta_Catenin_P Phosphorylated β-catenin CK1a_active->beta_Catenin_P Phosphorylation Degradation Enhanced Degradation beta_Catenin_P->Degradation

Figure 1: this compound inhibits the Wnt/β-catenin signaling pathway.

Disruption of Mitochondrial Respiration

Cancer cells often exhibit altered metabolism, with many relying on mitochondrial oxidative phosphorylation for energy production.[5] this compound localizes to the mitochondria and inhibits the electron transport chain, primarily at Complex I.[12][13] This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and the induction of cellular stress.[12][13] This mechanism is particularly effective against cancer cells that are under nutrient-deprived conditions, a common feature of the tumor microenvironment.[13]

Mitochondrial_Respiration_Inhibition cluster_etc Mitochondrial Electron Transport Chain cluster_pyrvinium Effect of this compound Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Pyrvinium Pyrvinium Embonate Pyrvinium->Complex_I Inhibition Inhibition

Figure 2: this compound inhibits mitochondrial respiration at Complex I.

Other Reported Mechanisms of Action

In addition to its effects on Wnt signaling and mitochondrial function, this compound has been reported to:

  • Inhibit cancer stem cells: It can target tumor-initiating cells and impair their self-renewal capacity.[2]

  • Modulate the unfolded protein response (UPR): It can target the UPR, particularly under hypoglycemic conditions.[14]

  • Inhibit the PI3K/AKT and STAT3 signaling pathways. [12]

  • Act as a non-competitive androgen receptor inhibitor. [13]

Quantitative Data on Biological Activity

The anti-cancer efficacy of this compound has been quantified in numerous studies across various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (nM)Reference(s)
HCT116Colorectal Cancer74.95[15]
HT29Colorectal Cancer188.20[15]
RKOColorectal Cancer136.70[15]
Pancreatic Ductal Adenocarcinoma (PDAC) cell linesPancreatic Cancer9 - 93[16]
MLL-rearranged AML cell linesAcute Myeloid Leukemia<80[17]
MCF-7Breast Cancer1170 ± 105.0[18]
Cardiac Fibroblasts (ischemic)Non-cancerous9.5[18]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.[2][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL (100 µL/well) and incubate for 24 hours.[2]

  • Treatment: Add various concentrations of this compound (dissolved in DMSO and diluted in culture medium) to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[2]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2][8]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][8]

  • Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

CCK8_Workflow Start Seed Cells (96-well plate) Treat Add this compound (various concentrations) Start->Treat Incubate Incubate (24-72 hours) Treat->Incubate Add_CCK8 Add CCK-8 Reagent Incubate->Add_CCK8 Incubate_CCK8 Incubate (1-4 hours) Add_CCK8->Incubate_CCK8 Measure Measure Absorbance (450 nm) Incubate_CCK8->Measure End Calculate IC₅₀ Measure->End

Figure 3: Experimental workflow for the CCK-8 cell viability assay.

Western Blot Analysis for β-catenin and Axin

This technique is used to detect changes in the protein levels of β-catenin and Axin following treatment with this compound.[14]

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and Axin overnight at 4°C.[19][20] Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[19]

TOPflash/FOPflash Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[21]

  • Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with a TOPflash or FOPflash reporter plasmid and a Renilla luciferase control plasmid.[16]

  • Treatment: After 24 hours, treat the cells with Wnt3a-conditioned media (to activate the pathway) and various concentrations of this compound.[21]

  • Lysis and Measurement: After another 24 hours, lyse the cells and measure both firefly (TOPflash/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system.[16][21]

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The ratio of TOPflash to FOPflash activity indicates the specific activation of the Wnt/β-catenin pathway.[22]

In Vivo Xenograft Tumor Growth Assay

This assay evaluates the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS and Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).[13][23]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]

  • Drug Administration: Administer this compound (e.g., by intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[3][21]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[23]

  • Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[3]

Xenograft_Workflow Start Inject Cancer Cells (subcutaneously in mice) Tumor_Growth Allow Tumors to Grow (e.g., 100-150 mm³) Start->Tumor_Growth Randomize Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomize Treatment Administer this compound (or vehicle) Randomize->Treatment Monitor Monitor Tumor Volume and Body Weight Treatment->Monitor Endpoint Euthanize Mice and Analyze Tumors Monitor->Endpoint

Figure 4: General workflow for an in vivo xenograft tumor growth assay.

Conclusion

This compound is a promising multi-target agent with significant potential for cancer therapy. Its ability to concurrently inhibit the Wnt/β-catenin pathway and disrupt mitochondrial metabolism provides a powerful two-pronged attack on cancer cell proliferation and survival. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compelling molecule. Further investigation, including clinical trials, is warranted to fully assess its safety and efficacy in human patients.[21][22]

References

The Interchangeable Nomenclature of Pyrvinium: A Technical Guide to Pamoate and Embonate Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the nomenclature surrounding pyrvinium (B1237680) pamoate and pyrvinium embonate, confirming their identity as the same chemical entity. It provides a detailed overview of the compound's chemical structure, physicochemical properties, and analytical methodologies, serving as a vital resource for professionals in the fields of chemical and pharmaceutical research and development.

Introduction: Decoding the Nomenclature

In the realm of pharmaceutical sciences, precise nomenclature is paramount. The compound frequently utilized as an anthelmintic and increasingly investigated for its anticancer properties is commonly referred to by two names: pyrvinium pamoate and this compound. This guide unequivocally clarifies that these terms are synonyms for the identical active pharmaceutical ingredient (API). The different names arise from the interchangeable use of "pamoate" and "embonate" to describe the same counter-ion. Both terms refer to the 4,4'-methylenebis(3-hydroxy-2-naphthoate) anion.

This compound is a salt consisting of a pyrvinium cation and a pamoate (embonate) dianion in a 2:1 stoichiometric ratio.[1] The shared Chemical Abstracts Service (CAS) number for both pyrvinium pamoate and this compound is 3546-41-6 , further cementing their status as the same substance.[1][2][3]

Chemical and Physical Properties

Pyrvinium pamoate is a bright orange or orange-red to nearly black, odorless, and tasteless crystalline powder.[4][5] Its chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReferences
CAS Number3546-41-6[1][2][3]
Molecular FormulaC₇₅H₇₀N₆O₆[6][7]
Molecular Weight1151.39 g/mol [8]
IUPAC Name3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;bis(2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine)[4]
SynonymsThis compound, Viprynium embonate, Povan, Vanquin, Molevac[2][3][9]
Table 2: Physicochemical Properties
PropertyValueReferences
Melting Point210-215 °C (softens at 190 °C)[4][10]
SolubilityWater: Practically insolubleEther: Practically insolubleChloroform: Slightly solubleMethanol (B129727): Soluble in the presence of glacial acetic acidDMSO: ~1 mg/mL, 12 mg/mL (with sonication)DMF: ~1 mg/mLDMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL[2][3][4][5][10][11]
UV/Vis Absorption Maxima (in Methanol/Acetic Acid)236, 357, 506 nm[3][11]
StabilityStable to heat, light, and air. Light sensitive. Incompatible with strong oxidizing agents, strong acids, and bases.[5][10]

Experimental Protocols

Accurate characterization of pyrvinium pamoate is crucial for quality control and research purposes. The following sections detail established analytical methods.

Assay by UV-Vis Spectrophotometry (USP Method)

The United States Pharmacopeia (USP) provides a standardized method for the assay of pyrvinium pamoate in oral suspension and tablet forms.[6][12][13] This method relies on the characteristic light absorption of the pyrvinium cation.

Principle: The quantity of pyrvinium pamoate is determined by measuring the absorbance of a solution at the wavelength of maximum absorbance (approximately 505 nm) and comparing it to a standard solution of USP Pyrvinium Pamoate Reference Standard (RS).

Detailed Methodology for Pyrvinium Pamoate Tablets:

  • Sample Preparation:

    • Place a number of tablets, equivalent to 500 mg of pyrvinium, into a 500-mL volumetric flask.

    • Add 25 mL of water and 25 mL of acetone (B3395972).

    • Heat the flask on a steam bath for 10 minutes with frequent mixing to completely disintegrate the tablets, allowing some acetone to evaporate.

    • To the hot mixture, add 250 mL of glacial acetic acid and mix intermittently for 5 minutes without further heating to dissolve the pyrvinium pamoate.

    • Allow the solution to cool to room temperature, then dilute with methanol to the 500 mL mark and mix thoroughly.

    • Centrifuge a portion of this mixture until a clear supernatant is obtained.

    • Transfer 3 mL of the clear supernatant to a 500-mL volumetric flask, dilute with methanol to volume, and mix.[12]

  • Standard Preparation:

    • Accurately weigh a quantity of USP Pyrvinium Pamoate RS.

    • Dissolve it in glacial acetic acid, using 1 mL of acid for every 3 mg of the reference standard.

    • Dilute this solution quantitatively and stepwise with methanol to obtain a final Standard solution with a known concentration of about 9 µg per mL.[12]

  • Spectrophotometric Measurement:

    • Concomitantly measure the absorbance of both the sample solution and the Standard solution in 1-cm cells at the wavelength of maximum absorbance (around 505 nm) using a suitable spectrophotometer.

    • Use methanol as the blank.[12]

    • Note: Use low-actinic flasks and protect solutions from prolonged exposure to bright light throughout the assay.[12]

  • Calculation: The quantity, in mg, of pyrvinium (C₂₆H₂₈N₃⁺) in the portion of tablets taken is calculated using the formula provided in the USP monograph, which takes into account the concentrations and absorbances of the sample and standard solutions, and the ratio of the molecular weight of pyrvinium to one-half the molecular weight of pyrvinium pamoate.[12]

High-Performance Liquid Chromatography (HPLC)

While the USP method relies on spectrophotometry, HPLC offers greater specificity and is widely used for the analysis of pharmaceuticals. Several HPLC methods have been developed for the analysis of pyrvinium pamoate and related compounds.

General HPLC Methodological Approach:

  • Column: A reversed-phase column, such as a C18 or Phenyl Hydride column, is typically employed.[14]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[14]

  • Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of pyrvinium, such as 288 nm or 505 nm, is suitable.[12][14]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent mixture, such as acetonitrile and water, sometimes with the aid of sonication or the addition of a small amount of acid or base to aid dissolution.[14]

A specific example of an HPLC method for a related compound, pyrantel (B1679900) pamoate, uses a Cogent Phenyl Hydride™ column with a gradient elution of DI Water/0.1% Trifluoroacetic Acid (TFA) and Acetonitrile/0.1% TFA, with UV detection at 288 nm.[14] For pyrvinium pamoate, similar principles would apply, with optimization of the mobile phase and gradient to achieve adequate separation from any impurities or degradation products.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry and NMR are powerful tools for the structural elucidation and detailed characterization of pharmaceutical compounds.

  • Mass Spectrometry: LC-MS/MS methods have been developed for the simultaneous determination of pyrvinium pamoate with other compounds. These methods offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies and impurity profiling.[15] A hydrophilic interaction chromatography (HILIC) method coupled with a Xevo-TQ-S mass spectrometer has been used for compound separation and detection with multiple reaction monitoring (MRM).[16]

  • Nuclear Magnetic Resonance Spectroscopy: Solid-state ¹³C NMR can provide specific information on the crystallinity and polymorphic forms of pyrvinium pamoate.[17] While solution NMR can also be used for structural confirmation, the low solubility of pyrvinium pamoate can present challenges.

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_Nomenclature Nomenclature Equivalence cluster_Structure Chemical Structure Pyrvinium Pamoate Pyrvinium Pamoate CAS: 3546-41-6 CAS: 3546-41-6 Pyrvinium Pamoate->CAS: 3546-41-6 This compound This compound This compound->CAS: 3546-41-6 Salt Pyrvinium Pamoate (2:1 Salt) Cation Pyrvinium Cation (C₂₆H₂₈N₃⁺) Salt->Cation consists of Anion Pamoate / Embonate Anion (C₂₃H₁₄O₆²⁻) Salt->Anion consists of

Caption: Relationship between nomenclature and chemical structure.

cluster_Workflow USP Assay Workflow for Pyrvinium Pamoate Tablets A Weigh Tablets (equiv. 500 mg pyrvinium) B Disintegrate in Water/Acetone (Heat on steam bath) A->B C Dissolve in Glacial Acetic Acid B->C D Dilute to Volume with Methanol C->D E Centrifuge to Clarify D->E F Prepare Final Sample Solution (Dilute supernatant with Methanol) E->F H Measure Absorbance at ~505 nm F->H G Prepare USP RS Standard Solution (~9 µg/mL) G->H

Caption: USP assay experimental workflow for tablets.

Conclusion

The terms pyrvinium pamoate and this compound are synonymous and refer to the same chemical entity, identified by CAS number 3546-41-6. This guide provides a consolidated resource of its chemical and physical properties, alongside detailed experimental protocols for its analysis. A clear understanding of this nomenclature and the associated analytical methods is essential for accurate scientific communication and for ensuring the quality and consistency of this compound in research and drug development.

References

Pyrvinium Embonate: A Technical Guide to its Function as a Wnt Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrvinium (B1237680) embonate, an FDA-approved anthelmintic drug, has emerged as a potent and multifaceted inhibitor of the canonical Wnt signaling pathway. Aberrant Wnt signaling is a critical driver in numerous cancers and other proliferative diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of pyrvinium embonate's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols for its investigation, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Mechanism of Action

This compound primarily exerts its inhibitory effect on the Wnt signaling pathway through the allosteric activation of Casein Kinase 1α (CK1α) .[1][2][3] CK1α is a critical component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[3][4]

In the absence of a Wnt ligand, this complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low, preventing its nuclear translocation and the activation of Wnt target genes.[3]

This compound binds to and potentiates the kinase activity of CK1α.[3][5] This enhanced CK1α activity leads to increased phosphorylation of β-catenin, promoting its degradation and thereby suppressing the downstream signaling cascade.[3][6][7] Additionally, pyrvinium has been shown to stabilize the scaffold protein Axin, further promoting the assembly and activity of the destruction complex.[3][8] Some studies also suggest that pyrvinium can promote the degradation of Pygopus, a nuclear co-activator of β-catenin-mediated transcription.[3]

Recent evidence also points to a dual mechanism where pyrvinium not only activates CK1α but also prevents its Wnt-induced degradation by disrupting the interaction between CK1α and the E3 ubiquitin ligase component Cereblon (CRBN).[5][9]

Beyond its primary effect on the Wnt pathway, pyrvinium has been reported to have other cellular effects, including the inhibition of mitochondrial respiration, targeting autophagy, and modulating the unfolded protein response, which may contribute to its anti-cancer activity.[1][8]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting Wnt signaling and cancer cell proliferation from various studies.

Table 1: Inhibition of Wnt Signaling

Assay TypeCell LineParameterValueReference
TOPflash Reporter AssayHEK 293 STFEC50~10 nM[3][10][11][12]
TOPflash Reporter AssayOvarian Cancer Cells-Dose-dependent inhibition[8]
TOP-GFP Reporter AssaySUM-159-Dose-dependent inhibition[1]
Wnt Reporter Gene AssaySW480, HCT116-Dose-dependent inhibition[13]
CK1α Kinase AssayIn vitroEC50 (Axin phosphorylation)<1 nM[3]
CK1α Stability AssayHEK293TEC50 (prevention of Wnt-induced degradation)~20 nM[9]

Table 2: Inhibition of Cancer Cell Proliferation (IC50 Values)

Cell LineCancer TypeIC50Incubation TimeReference
U266Multiple Myeloma19.6 nM72 h[6]
RPMI-8226Multiple Myeloma27.1 nM72 h[6]
OCI-MY5Multiple Myeloma31.1 nM72 h[6]
MM.1SMultiple Myeloma48.4 nM72 h[6]
LP1Multiple Myeloma82.1 nM72 h[6]
SK-OV-3Ovarian Cancer0.3 - 0.5 µM3 days[8]
A2780/PTXOvarian Cancer0.3 - 0.5 µM3 days[8]
WaGaMerkel Cell Carcinoma0.4217 µM48 h[14]
MKL-1Merkel Cell Carcinoma0.1104 µM48 h[14]
MS-1Merkel Cell Carcinoma0.3359 µM48 h[14]
MKL-2Merkel Cell Carcinoma0.4362 µM48 h[14]

Experimental Protocols

Wnt Signaling Reporter Assay (TOPflash Assay)

This assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Methodology:

  • Cell Culture: Stably transfect HEK 293 cells (or other suitable cell lines) with a TCF/LEF-driven firefly luciferase reporter plasmid (TOPflash) and a constitutively expressed Renilla luciferase plasmid (for normalization). These are often referred to as HEK 293 STF (SuperTopFlash) cells.[3][15]

  • Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with Wnt3a-conditioned media or recombinant Wnt3a protein to induce Wnt signaling. Concurrently, treat with a dose range of this compound (or a vehicle control, e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.[3][16]

Western Blotting for Wnt Pathway Components

This method is used to assess the protein levels of key components of the Wnt signaling pathway, such as β-catenin and Axin, following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK 293, multiple myeloma cell lines) and treat with varying concentrations of this compound for a defined time (e.g., 16-24 hours).[3][6]

  • Cell Lysis: Harvest the cells and prepare total cell lysates or cytosolic fractions using appropriate lysis buffers (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-Axin).[6][8] Also, use an antibody against a loading control (e.g., anti-β-tubulin or anti-GAPDH) to ensure equal protein loading.[16]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[17]

In Vitro Kinase Assay for CK1α Activity

This assay directly measures the effect of this compound on the kinase activity of purified CK1α.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant CK1α, a suitable substrate (e.g., recombinant casein or a specific peptide substrate), and a kinase buffer.[4][12]

  • Treatment: Add this compound at various concentrations (or a vehicle control) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Termination and Analysis: Stop the reaction and separate the phosphorylated substrate from the free [γ-32P]ATP using SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.[12]

  • Quantification: Quantify the amount of incorporated radiolabel to determine the kinase activity.

Visualizations

Signaling Pathways and Experimental Workflows

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_off->Wnt_Genes_off Repressed Wnt Wnt Ligand Receptors Frizzled/LRP5/6 Wnt->Receptors Dsh Dishevelled Receptors->Dsh DestructionComplex_inactivated Destruction Complex (Disassembled) Dsh->DestructionComplex_inactivated Inhibition beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Accumulation & Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Binding Wnt_Genes_on Wnt Target Genes (Transcription) TCF_LEF_on->Wnt_Genes_on Activation

Caption: Canonical Wnt Signaling Pathway: OFF and ON States.

Pyrvinium_Mechanism Pyrvinium This compound CK1a Casein Kinase 1α (CK1α) Pyrvinium->CK1a Allosteric Activation DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) CK1a->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin Enhanced Phosphorylation P_beta_catenin Phosphorylated β-catenin beta_catenin->P_beta_catenin Proteasome Proteasome P_beta_catenin->Proteasome Ubiquitination & Degradation Wnt_Signaling Wnt Signaling (Target Gene Expression) Proteasome->Wnt_Signaling Inhibition

Caption: Mechanism of Action of this compound on the Wnt Pathway.

TOPflash_Workflow start Seed HEK 293 STF Reporter Cells treatment Treat with Wnt3a and This compound start->treatment incubation Incubate for 16-24 hours treatment->incubation lysis Lyse Cells incubation->lysis measurement Measure Dual Luciferase Activity (Firefly & Renilla) lysis->measurement analysis Normalize Firefly to Renilla Signal and Calculate EC50 measurement->analysis end Quantitative Wnt Inhibition Data analysis->end

Caption: Experimental Workflow for the TOPflash Reporter Assay.

Conclusion

This compound is a well-characterized inhibitor of the Wnt signaling pathway with a clear mechanism of action centered on the activation of CK1α. The low nanomolar to micromolar efficacy observed in various cancer cell lines underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other Wnt inhibitors. As research progresses, the repurposing of this FDA-approved drug offers a promising and accelerated path toward novel cancer therapies.

References

Mitochondrial Effects of Pyrvinium Embonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anti-cancer properties.[1][2] A substantial body of evidence points towards the mitochondrion as a primary target of pyrvinium's anti-neoplastic activity.[3][4][5][6] This technical guide provides an in-depth exploration of the mitochondrial effects of pyrvinium embonate, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Core Mitochondrial Effects of this compound

This compound exerts a multi-faceted impact on mitochondrial function, ultimately leading to cellular stress and apoptosis in cancer cells.[3][7] The drug has been shown to co-localize with mitochondria, indicating a direct interaction with the organelle.[3][4] Its lipophilic cationic nature facilitates its accumulation within the negatively charged mitochondrial matrix.[2] The primary mitochondrial effects are detailed below.

Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)

A primary mechanism of pyrvinium's action is the potent inhibition of the mitochondrial electron transport chain (ETC).[4][7]

  • Inhibition of Complex I: Multiple studies have demonstrated that pyrvinium directly inhibits the activity of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[3][4][7][8] This inhibition disrupts the flow of electrons, thereby impairing the cell's ability to generate ATP through oxidative phosphorylation.[3][4]

  • Reduced Oxygen Consumption Rate (OCR): As a direct consequence of ETC inhibition, pyrvinium treatment leads to a significant and rapid decrease in the basal mitochondrial oxygen consumption rate in various cancer cell lines.[3][9]

  • Decreased ATP Production: The disruption of OXPHOS results in a marked reduction in cellular ATP levels, depriving cancer cells of the energy required for their high proliferative rates.[3][7][9] In some contexts, particularly under hypoxic and hypoglycemic conditions, pyrvinium has also been shown to inhibit the NADH-fumarate reductase system, further crippling ATP production.[8]

Induction of Mitochondrial Stress

Beyond the direct inhibition of respiration, pyrvinium instigates a broader mitochondrial stress response.

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of the ETC, particularly at Complex I, can lead to an increase in the production of reactive oxygen species (ROS).[3][7][8] Elevated ROS levels contribute to oxidative stress, damaging cellular components and triggering apoptotic pathways.

  • Reduced Mitochondrial Mass: Prolonged exposure to pyrvinium has been observed to cause a decrease in the total mitochondrial mass within cells.[3]

  • Inhibition of Mitochondrial Transcription: A novel mechanism of action identified for pyrvinium is its ability to selectively bind to mitochondrial G-quadruplexes.[5][6][10] This binding inhibits mitochondrial RNA transcription, leading to a significant reduction in the expression of mitochondrial-encoded genes that are essential for the assembly and function of the ETC complexes.[5][6]

Induction of Apoptosis

The culmination of these mitochondrial insults is the induction of apoptosis.

  • Caspase Activation: Pyrvinium treatment leads to an increase in the levels of active caspase-3, a key executioner caspase in the apoptotic cascade.[7]

  • Modulation of Bcl-2 Family Proteins: A decrease in the levels of anti-apoptotic proteins Bcl-2 and Mcl-1 has been observed following pyrvinium treatment, tipping the cellular balance towards apoptosis.[7]

  • Selective Toxicity: Notably, pyrvinium exhibits selective toxicity towards cancer cells, while sparing normal, healthy cells.[7] This selectivity is attributed to the higher dependence of many cancer cells on mitochondrial respiration compared to their non-malignant counterparts.[7]

Affected Signaling Pathways

The mitochondrial dysfunction induced by this compound triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.

  • Integrated Stress Response (ISR): Pyrvinium has been shown to activate the integrated stress response, a key cellular pathway for coping with various stressors.[3] This is evidenced by the activation of the eIF2α-ATF4 pathway.[3][11]

  • Inhibition of Pro-Survival Pathways: The drug has been found to inhibit several critical pro-survival signaling pathways in cancer cells, including the AKT, STAT5, and ERK pathways.[3][11] The inhibition of STAT3 has also been linked to its suppression of mitochondrial respiratory complex I.[4][8]

  • mTOR Signaling: Pyrvinium treatment leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][11]

The following diagram illustrates the key signaling pathways affected by the mitochondrial actions of this compound.

Pyrvinium_Signaling_Pathways Pyrvinium This compound Mitochondria Mitochondria Pyrvinium->Mitochondria AKT AKT Signaling Pyrvinium->AKT Inhibits STAT5 STAT5 Signaling Pyrvinium->STAT5 Inhibits ERK ERK Signaling Pyrvinium->ERK Inhibits ComplexI Complex I Inhibition Mitochondria->ComplexI ROS ↑ ROS Mitochondria->ROS ATP ↓ ATP Mitochondria->ATP ComplexI->ROS ComplexI->ATP Apoptosis Apoptosis ComplexI->Apoptosis ISR Integrated Stress Response (ISR) ROS->ISR ROS->Apoptosis mTOR mTOR Signaling ATP->mTOR Inhibits ATP->Apoptosis eIF2a ↑ p-eIF2α ISR->eIF2a ISR->Apoptosis ATF4 ↑ ATF4 eIF2a->ATF4 mTOR->Apoptosis AKT->Apoptosis STAT5->Apoptosis ERK->Apoptosis

Signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effects of this compound on Mitochondrial Respiration

Cell LineConcentrationEffect on Basal OCREffect on ATP ProductionReference
Molm1310 nMInhibitionInhibition[3]
Molm13-XR10 nMReductionReduction[3]
CML cell lines50-200 nM (IC50)Significant reductionSignificant decline[4][9]
JurkatNot specifiedInhibitionDecrease[7]
PDAC cellsNot specifiedSignificant decreaseRapid reduction[5][6]

Table 2: Effects of this compound on Mitochondrial Stress and Apoptosis

| Cell Line | Concentration | Effect on ROS Levels | Effect on Mitochondrial Mass | Apoptosis Induction | Reference | | :--- | :--- | :--- | :--- | :--- | | Molm13 | 10 nM | Increase | Reduction | Yes |[3] | | Molm13-XR | Not specified | Increase | Decrease | Yes |[3][11] | | Jurkat | Not specified | Increase | Not specified | Yes |[7] | | CML cell lines | 50-200 nM | Not specified | Not specified | Yes |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the mitochondrial effects of this compound.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration.[12][13][14]

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Plate Preparation: Load the injection ports of the sensor cartridge with sequential inhibitors:

    • Port A: this compound or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (a mitochondrial uncoupling agent).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge. Run the assay protocol, which involves sequential injections and measurements of OCR.

  • Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak.[13][14]

Assessment of Mitochondrial Mass

MitoTracker Green staining followed by flow cytometry is a common method to quantify mitochondrial mass.[3]

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Staining: Incubate the cells with MitoTracker Green FM dye according to the manufacturer's instructions. This dye passively diffuses across the plasma membrane and accumulates in mitochondria regardless of mitochondrial membrane potential.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of MitoTracker Green is proportional to the mitochondrial mass.

Measurement of Reactive Oxygen Species (ROS)

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a widely used probe for detecting intracellular ROS.[3]

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • Staining: Load the cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Detection of Apoptosis

Annexin V staining is a standard method for detecting early-stage apoptosis.[15][16][17]

Protocol:

  • Cell Treatment: Induce apoptosis by treating cells with this compound.

  • Cell Collection: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Cationic fluorescent dyes such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1 are used to measure changes in ΔΨm.[18][19][20][21]

Protocol (using TMRE):

  • Cell Treatment: Treat cells with this compound.

  • Staining: Incubate cells with TMRE. In healthy cells with a high ΔΨm, the dye accumulates in the mitochondria, resulting in a bright red fluorescence.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, an early event in apoptosis.[18]

The following diagram provides a generalized workflow for these experimental protocols.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment MitoResp Mitochondrial Respiration (Seahorse XF) Treatment->MitoResp MitoMass Mitochondrial Mass (MitoTracker Green) Treatment->MitoMass ROS ROS Production (DCFH-DA) Treatment->ROS MMP Mitochondrial Membrane Potential (TMRE/JC-1) Treatment->MMP Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis DataAnalysis Data Analysis & Interpretation MitoResp->DataAnalysis MitoMass->DataAnalysis ROS->DataAnalysis MMP->DataAnalysis Apoptosis->DataAnalysis

Experimental workflow for assessing mitochondrial effects.

Conclusion

This compound is a potent inhibitor of mitochondrial function in cancer cells. Its multifaceted mechanism of action, which includes the inhibition of Complex I, reduction of ATP production, induction of ROS, and impairment of mitochondrial transcription, makes it a compelling candidate for anti-cancer therapy. The selective targeting of cancer cells, which are often highly dependent on mitochondrial metabolism, further underscores its therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation and development of this compound and other mitochondria-targeting agents in oncology.

References

Pyrvinium Embonate: A Potent Inhibitor of Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and therapeutic resistance. Targeting CSCs is a critical strategy for developing more effective cancer therapies. Pyrvinium (B1237680) embonate, an FDA-approved anthelmintic drug, has emerged as a promising agent for targeting CSCs across various cancer types.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and methodologies related to the use of pyrvinium embonate for inhibiting cancer stem cells.

Introduction to Cancer Stem Cells and the Therapeutic Rationale for this compound

The cancer stem cell hypothesis posits that a small fraction of cells within a tumor are responsible for its growth and propagation.[4] These CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous populations of cells that comprise the bulk of the tumor.[4] CSCs have been identified in a multitude of solid and hematological malignancies and are associated with poor prognosis and treatment failure.[1][5]

Key characteristics of cancer stem cells include:

  • Self-renewal: The ability to divide and produce more CSCs.

  • Differentiation: The capacity to give rise to non-tumorigenic cancer cells.

  • Tumor initiation: The capability to form a new tumor from a small number of cells.

  • Expression of specific cell surface markers: Such as CD133, CD44, and ALDH activity.[6]

  • Activation of specific signaling pathways: Including Wnt/β-catenin, Notch, and Hedgehog.

The persistence of CSCs following conventional therapies underscores the need for novel therapeutic strategies that specifically target this resilient cell population. This compound (also known as pyrvinium pamoate) has been repurposed as an anti-cancer agent due to its demonstrated ability to inhibit key pathways essential for CSC survival and function.[2][7][8]

Core Mechanisms of Action of this compound against Cancer Stem Cells

This compound exerts its anti-CSC effects through a multi-pronged approach, primarily by targeting the Wnt/β-catenin signaling pathway and mitochondrial respiration.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[9] Aberrant activation of this pathway is a hallmark of many cancers and is intrinsically linked to the maintenance of CSCs.[9][10]

This compound inhibits Wnt/β-catenin signaling through a dual mechanism:

  • Activation of Casein Kinase 1α (CK1α): Pyrvinium directly binds to and activates CK1α.[9][10] CK1α is a key negative regulator of the Wnt pathway. It initiates the phosphorylation of β-catenin at Ser45, which primes it for subsequent phosphorylation by GSK3β.[9][10] This multi-step phosphorylation targets β-catenin for ubiquitination and proteasomal degradation. By activating CK1α, pyrvinium promotes the destruction of β-catenin, thereby preventing its accumulation and translocation to the nucleus.[9]

  • Stabilization of CK1α: In addition to activating CK1α, pyrvinium has been shown to stabilize the CK1α protein by disrupting its interaction with the E3-ubiquitin ligase component Cereblon (CRBN).[9] This prevents the Wnt-induced degradation of CK1α, further enhancing its ability to suppress β-catenin levels.[9]

The net effect of these actions is a significant reduction in the nuclear accumulation of β-catenin, leading to the downregulation of its target genes, which include key regulators of cell proliferation, survival, and stemness such as MYC, CCND1 (cyclin D1), and AXIN2.[7][11]

Figure 1: this compound inhibits the Wnt/β-catenin pathway.
Inhibition of Mitochondrial Respiration

CSCs often exhibit a high degree of metabolic plasticity and can rely on mitochondrial oxidative phosphorylation (OXPHOS) for their energy production and survival. This compound has been shown to accumulate in the mitochondria and disrupt their function.[1][2]

The primary mitochondrial targets of pyrvinium include:

  • Complex I of the Electron Transport Chain: Pyrvinium inhibits the enzymatic activity of Complex I, leading to decreased ATP production and an increase in reactive oxygen species (ROS).[1][2]

  • NADH-fumarate reductase system: Under hypoxic conditions, some cancer cells utilize this system for anaerobic respiration. Pyrvinium has been shown to inhibit this system.[1]

By impairing mitochondrial function, pyrvinium induces metabolic stress in CSCs, leading to reduced viability and proliferation.[1]

Other Reported Mechanisms

In addition to its effects on Wnt signaling and mitochondrial function, this compound has been reported to impact other cellular processes relevant to CSC biology, including:

  • Inhibition of lipid anabolism: In triple-negative breast cancer stem-like cells, pyrvinium was shown to induce cell death by inhibiting lipid biosynthesis.[1][2][12][13]

  • Dual MEK/ERK and STAT3 inhibition: In gastric cancer models, pyrvinium was found to target dysplastic stem cells by inhibiting these two signaling pathways.[14]

  • Inhibition of autophagy: Pyrvinium has been identified as an autophagy inhibitor, which can be synergistic with chemotherapy.[8]

Experimental Evidence for the Inhibition of Cancer Stem Cells

The anti-CSC activity of this compound has been demonstrated in a variety of preclinical cancer models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound on Cancer Stem Cell Properties
Cancer TypeCell Line(s)AssayEndpointPyrvinium ConcentrationResultReference
Breast CancerMCF-7, T47DTumorsphere FormationIC50~10-50 nMDose-dependent inhibition of mammosphere formation.[15]
Breast CancerMDA-MB-231Flow Cytometry% of ALDH+ cellsNot specifiedDecrease in ALDH-positive CSC population.[6]
Breast CancerSUM159Limiting Dilution AssayTumor-initiating cell frequency100 nM>100-fold reduction in tumor-initiating cell viability.[13]
Ovarian CancerA2780/PTX, SK-OV-3Apoptosis Assay% ApoptosisNot specifiedInduction of apoptosis in chemoresistant cell lines.[7]
Colorectal CancerHCT116, RKO, HT29Cell Viability (CCK-8)IC50 (72h)HCT116: ~0.05 µM, RKO: ~0.07 µM, HT29: ~0.1 µMDose-dependent inhibition of cell viability.[16]
Gastric CancerOrganoidsscRNA-seqCSC markersNot specifiedTargeted CD133+/CD166+ stem cell populations.[14]
Table 2: In Vivo Efficacy of this compound on Tumor Growth and Metastasis
Cancer ModelTreatment RegimenEndpointResultReference
Breast Cancer (MDA-MB-231 xenograft)Not specifiedTumor GrowthSignificant delay in tumor growth.[6]
Ovarian Cancer (Xenograft)Not specifiedTumor GrowthInhibition of tumor growth.[7]
Pancreatic Cancer (PDX)1 mg/kg, 3 times/weekTumor Growth & SurvivalSignificant tumor growth inhibition and increased overall survival.[17]
Breast Cancer (Metastatic TNBC model)Adjuvant therapyLung MetastasesPrevention of metastasis formation.[12][13]

Detailed Experimental Protocols

This section provides an overview of common methodologies used to assess the impact of this compound on cancer stem cells.

Tumorsphere Formation Assay

This assay is a gold standard for evaluating the self-renewal capacity of CSCs in vitro.

Principle: CSCs, unlike their differentiated counterparts, can survive and proliferate in anchorage-independent conditions, forming three-dimensional spherical colonies known as tumorspheres or mammospheres.

Protocol:

  • Cell Preparation: Single-cell suspensions are prepared from cell lines or primary tumor tissues by enzymatic digestion and mechanical dissociation.

  • Plating: Cells are plated at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates or flasks.

  • Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF (e.g., MammoCult™ or NeuroCult™).

  • Treatment: this compound is added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 7-14 days to allow for sphere formation.

  • Quantification: The number and size of tumorspheres are quantified using a microscope. Spheres above a certain size threshold (e.g., >50 µm) are typically counted.

  • Serial Passaging: To assess long-term self-renewal, primary spheres can be dissociated into single cells and re-plated for secondary and tertiary sphere formation assays.

Tumorsphere_Assay_Workflow Start Start: Single Cell Suspension Plate Plate in Ultra-Low Attachment Plates Start->Plate AddMedia Add Serum-Free Media + Growth Factors (EGF, bFGF) Plate->AddMedia Treat Treat with this compound (or Vehicle Control) AddMedia->Treat Incubate Incubate for 7-14 Days Treat->Incubate Quantify Quantify Number and Size of Tumorspheres Incubate->Quantify End End: Assess Self-Renewal Quantify->End

Figure 2: Workflow for a tumorsphere formation assay.
Aldehyde Dehydrogenase (ALDH) Activity Assay

High ALDH activity is a functional marker for CSCs in several cancer types.

Principle: The ALDEFLUOR™ assay kit is used to identify and isolate cells with high ALDH activity. The assay utilizes a fluorescent, non-toxic ALDH substrate (BAAA) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a fluorescent product (BAA) that is retained within the cell. The fluorescence intensity is directly proportional to ALDH activity.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.

  • ALDEFLUOR™ Staining: Resuspend cells in ALDEFLUOR™ assay buffer containing the activated ALDH substrate.

  • Control: A parallel sample is treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population that is reduced in the presence of DEAB.

  • Treatment Analysis: The percentage of ALDH+ cells in pyrvinium-treated samples is compared to the vehicle-treated control.

In Vivo Limiting Dilution Assay (LDA)

This assay is the definitive method for quantifying the frequency of tumor-initiating cells in a population.

Principle: A decreasing number of cancer cells are transplanted into immunocompromised mice to determine the minimum number of cells required to form a tumor.

Protocol:

  • Cell Preparation and Treatment: Cancer cells are treated with this compound or a vehicle control in vitro.

  • Serial Dilutions: The treated cells are serially diluted to various concentrations (e.g., 10,000, 1,000, 100, 10 cells).

  • Transplantation: Each cell dilution is injected into a cohort of immunocompromised mice (e.g., NOD/SCID). The injection site can be subcutaneous, orthotopic, or intravenous depending on the cancer model.

  • Tumor Monitoring: Mice are monitored for tumor formation over a defined period.

  • Data Analysis: The frequency of tumor-initiating cells is calculated using extreme limiting dilution analysis software. A reduction in this frequency in the pyrvinium-treated group indicates effective targeting of CSCs.

Clinical Perspective and Future Directions

The preclinical data for this compound as a CSC inhibitor are compelling, leading to its investigation in clinical trials. A phase I clinical trial has been initiated to evaluate the safety and tolerability of pyrvinium pamoate in patients with early-stage pancreatic ductal adenocarcinoma (NCT05055323).[17] Additionally, a phase 2 trial is underway to assess its ability to reverse precancerous conditions in the stomach (NCT06782048).[18]

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and targeted agents.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to pyrvinium treatment.

  • Optimizing Drug Delivery: Exploring novel formulations to enhance the bioavailability and tumor-specific delivery of pyrvinium.

Conclusion

This compound is a promising repurposed drug that effectively targets cancer stem cells through the dual inhibition of the Wnt/β-catenin pathway and mitochondrial function. The extensive preclinical evidence, coupled with its known safety profile, provides a strong rationale for its continued clinical development as a novel anti-cancer therapeutic. This guide offers a comprehensive technical overview to aid researchers and drug development professionals in further exploring the potential of this compound to improve outcomes for cancer patients.

References

In Vitro Anticancer Efficacy of Pyrvinium Embonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate), an FDA-approved anthelmintic drug, has garnered significant attention for its potent in vitro anticancer properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways affected by pyrvinium embonate in various cancer cell lines. The information is curated to support researchers and drug development professionals in evaluating its potential as a repurposed oncological therapeutic.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by disrupting key cellular signaling pathways and processes essential for cancer cell survival and proliferation. The principal mechanisms include:

  • Inhibition of Wnt/β-catenin Signaling: this compound is a potent inhibitor of the Wnt signaling pathway. It has been shown to activate Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex, leading to the degradation of β-catenin. This, in turn, downregulates the expression of Wnt target genes crucial for cancer cell proliferation and survival, such as c-Myc and Cyclin D1.[1][2]

  • Modulation of STAT3 Signaling: The drug effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 and serine 727 in a dose-dependent manner.[3][4] Constitutively active STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

  • Androgen Receptor (AR) Antagonism: this compound acts as a non-competitive inhibitor of the androgen receptor.[5] This is particularly relevant in prostate cancer, where it can inhibit the activity of both full-length and truncated AR variants.[6]

  • Induction of Apoptosis and Autophagy: Treatment with this compound leads to programmed cell death (apoptosis) and autophagy in cancer cells.[7][8][9] This is often mediated through the intrinsic apoptotic pathway, involving the release of cytochrome c and activation of caspases.[10][11]

  • Mitochondrial Respiration Inhibition: As a lipophilic cation, this compound can accumulate in mitochondria and inhibit the electron transport chain, leading to cellular energy depletion and oxidative stress.[12][13]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation(s)
Breast Cancer MDA-MB-4680.02412[14]
SUM-149Mammosphere formation IC50 in nM range[15]
SUM-159Mammosphere formation IC50 in nM range[15]
Colon Cancer DLD-1Induces apoptosis at 0.25-4 µM[16]
SW480Induces apoptosis at 0.25-4 µM[16]
Leukemia Molm130.05015
Lung Cancer A5490.0181 (24h), 0.0006 (72h)[14]
Multiple Myeloma RPMI-8226Induces apoptosis at 0.2 µM[10][11]
LP1Induces apoptosis at 0.12 µM[10][11]
Ovarian Cancer A2780~0.1[1]
Pancreatic Cancer PANC-1~0.1 (under glucose deprivation)[6]
Prostate Cancer DU-1450.1262 (24h), 0.0536 (72h)[14]
LNCaP-950.044
Melanoma WM26640.2293 (24h), 0.2122 (72h)[14]
Uveal Melanoma 92.1, Mel270, Omm1, Omm2.3Effective inhibition of viability[2]

Table 2: Quantitative Effects of this compound on Apoptosis and Protein Expression

Cell LineAssayTreatment ConditionObserved EffectCitation(s)
DLD-1 (Colon) Western Blot0.25, 1, 4 µM for 24hDose-dependent increase in cleaved Caspase-3 and PARP cleavage[16]
SW480 (Colon) Hoechst Staining0.25, 1, 4 µM for 24hDose-dependent increase in nuclear condensation (apoptosis)[16]
RPMI-8226 (Multiple Myeloma) Trypan Blue Exclusion200 nM for 48hSignificant increase in cell death[10][11]
LP1 (Multiple Myeloma) Western Blot120 nM for 48hIncreased cleavage of Caspase-8, -9, -3, and PARP[10][11]
Uveal Melanoma cells Western BlotNot specifiedDecreased protein levels of β-catenin, c-Myc, and Cyclin D1[2]
KRAS-mutant Lung Cancer Western BlotNot specifiedDose-dependent suppression of STAT3 phosphorylation (Tyr705 & Ser727)[3]
LNCaP-95 (Prostate) Luciferase AssayNot specifiedInhibition of androgen receptor activity

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the expression levels of specific proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., β-catenin, p-STAT3, cleaved Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Wnt_Signaling_Pathway Simplified Wnt/β-catenin signaling pathway. In the absence of Wnt, a destruction complex (GSK3β, Axin, APC, CK1α) phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt binding to its receptors inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound activates CK1α, promoting β-catenin degradation and inhibiting the pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits Axin Axin beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC CK1a CK1α CK1a->beta_catenin phosphorylates CK1a->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds Pyrvinium Pyrvinium Embonate Pyrvinium->CK1a activates Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription

Caption: Inhibition of Wnt/β-catenin Signaling by this compound.

STAT3_Signaling_Pathway Simplified STAT3 signaling pathway. Cytokine or growth factor binding to receptors activates Janus kinases (JAKs), which phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates target gene expression. This compound inhibits STAT3 phosphorylation, thereby blocking its downstream signaling. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (Tyr705) p-STAT3 (Ser727) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Pyrvinium Pyrvinium Embonate Pyrvinium->STAT3_active inhibits phosphorylation Target_Genes Target Genes (Proliferation, Survival) STAT3_dimer->Target_Genes activates transcription

Caption: Inhibition of STAT3 Signaling by this compound.

Experimental_Workflow Figure 3: General Experimental Workflow for In Vitro Anticancer Drug Testing start Cancer Cell Line Culture treatment Treatment with This compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treatment->protein data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis protein->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

Caption: General Experimental Workflow for In Vitro Anticancer Drug Testing.

Conclusion

The extensive in vitro data strongly support the anticancer potential of this compound across a variety of cancer types. Its ability to modulate multiple critical signaling pathways, including Wnt/β-catenin and STAT3, and to induce cancer cell death provides a solid rationale for its further investigation as a repurposed therapeutic agent. The detailed protocols and compiled data in this guide offer a valuable resource for researchers aiming to explore the promising anticancer activities of this compound in a preclinical setting.

References

Pyrvinium Embonate in Oncology: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate), an FDA-approved anthelmintic drug, has garnered significant attention in the field of oncology for its potent anti-cancer properties demonstrated in a multitude of preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of pyrvinium embonate, focusing on its mechanisms of action, experimental protocols, and quantitative efficacy data. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of this compound in cancer.

Mechanisms of Action

This compound exerts its anti-neoplastic effects through the modulation of several critical signaling pathways and cellular processes. Its multifaceted mechanism of action contributes to its broad-spectrum activity against various cancer types.

Inhibition of Wnt/β-catenin Signaling

A primary and well-documented mechanism of this compound is the inhibition of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[4] Pyrvinium has been shown to activate Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.[5] This activation leads to the phosphorylation and subsequent degradation of β-catenin, thereby preventing its nuclear translocation and the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are crucial for cancer cell proliferation.[4]

Wnt_Pathway cluster_nucleus Nucleus Pyrvinium This compound CK1a CK1α Pyrvinium->CK1a activates DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) CK1a->DestructionComplex enhances activity beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation leads to TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds to Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription of Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation promotes Nucleus Nucleus

This compound's Inhibition of the Wnt/β-catenin Signaling Pathway.
Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor cell proliferation, survival, and metabolism.[1][6] Preclinical studies have demonstrated that this compound can dose-dependently suppress the phosphorylation of STAT3 at both tyrosine 705 and serine 727, which is essential for its activation and nuclear translocation.[1][7] This inhibition of STAT3 signaling contributes to the metabolic disruption and induction of apoptosis in cancer cells.[1][6]

STAT3_Pathway cluster_nucleus Nucleus Pyrvinium This compound STAT3 STAT3 Pyrvinium->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 (Tyr705, Ser727) STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer dimerization STAT3_Target_Genes STAT3 Target Genes (e.g., Bcl-xL, Mcl-1) STAT3_Dimer->STAT3_Target_Genes translocates to nucleus and activates transcription of Proliferation_Survival Cell Proliferation & Survival STAT3_Target_Genes->Proliferation_Survival promotes Nucleus Nucleus

Inhibition of the STAT3 Signaling Pathway by this compound.
Androgen Receptor (AR) Antagonism

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. This compound has been identified as a non-competitive inhibitor of the AR.[8][9] It is thought to bind to the DNA-binding domain (DBD) of the AR, thereby inhibiting its transcriptional activity, including the activity of AR splice variants that contribute to castration-resistant prostate cancer (CRPC).[8][10] This action prevents the expression of AR target genes, such as prostate-specific antigen (PSA), leading to the suppression of prostate cancer cell growth.[11]

AR_Pathway cluster_nucleus Nucleus Pyrvinium This compound AR_DBD AR DNA-Binding Domain (DBD) Pyrvinium->AR_DBD binds to AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR_DBD->ARE inhibits binding to AR_Target_Genes AR Target Genes (e.g., PSA) ARE->AR_Target_Genes regulates transcription of Tumor_Growth Prostate Cancer Cell Growth AR_Target_Genes->Tumor_Growth promotes Nucleus Nucleus

This compound's Antagonism of the Androgen Receptor Signaling Pathway.
Mitochondrial Inhibition

This compound is a lipophilic cation that preferentially accumulates in mitochondria.[2] It has been shown to inhibit mitochondrial respiration, primarily by targeting Complex I of the electron transport chain.[2] This disruption of mitochondrial function leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis in cancer cells, which often exhibit a high metabolic rate and dependence on mitochondrial function.[1][2]

Quantitative Data Presentation

The in vitro cytotoxic activity of this compound has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required for 50% inhibition of cell viability, are summarized below.

Cancer TypeCell LineIC50 (nM)Reference
Pancreatic PANC-192[12]
MIA PaCa-240[12]
CFPAC-121[12]
HS766T93[12]
Breast SUM-159~100[13]
SUM-149~100[13]
MDA-MB-2311170 ± 105
Colon HCT116600 - 65000
SW480~10 (EC50)
Prostate LNCaP~8-30[8]
CWR22Rv1~8-30[8]
Lung (KRAS-mutant) A549Varies[1]
H460Varies[1]
Ovarian SKOV3~250-500[5]
Melanoma A375~250-500[5]
Merkel Cell MKL-1Varies

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

Workflow for Cell Viability Assay.
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

  • Cell Transfection: Co-transfect prostate cancer cells (e.g., LNCaP or 22Rv1) with an androgen-responsive element (ARE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with a vehicle, an AR agonist (e.g., dihydrotestosterone, DHT), and/or this compound.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on AR transcriptional activity.

In Vivo Xenograft Studies

Workflow for In Vivo Xenograft Study.
  • Cell Line: PANC-1 or other suitable pancreatic cancer cells.

  • Animal Model: Athymic nude mice.

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 1-5 mg/kg) or vehicle control via intraperitoneal (IP) or oral (PO) route, daily or on a specified schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Cell Line: SUM-159 or other triple-negative breast cancer cells.

  • Animal Model: NOD/SCID or other immunocompromised mice.

  • Procedure:

    • Inject 1-2 x 10^6 breast cancer cells into the mammary fat pad of each mouse.

    • Monitor tumor growth until tumors are established.

    • Randomize mice and begin treatment with this compound (e.g., 1 mg/kg, IP) or vehicle.

    • Monitor tumor growth and animal health.

    • At the study endpoint, collect tumors and other organs (e.g., lungs) to assess for metastasis.

Conclusion

The preclinical data for this compound strongly support its potential as a novel anti-cancer agent. Its ability to target multiple, key oncogenic signaling pathways provides a strong rationale for its continued investigation. This technical guide summarizes the foundational preclinical work, offering a resource for the design of future studies and the advancement of this compound towards clinical application in oncology. Further research is warranted to optimize dosing strategies, explore combination therapies, and identify predictive biomarkers to guide patient selection.

References

The Safety and Toxicity Profile of Pyrvinium Embonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate) is a quinoline-derived cyanine (B1664457) dye that has been used as an anthelmintic agent for several decades. More recently, it has garnered significant interest for its potential as an anti-cancer therapeutic, primarily due to its inhibitory effects on the Wnt signaling pathway and mitochondrial function. As with any compound under investigation for new therapeutic indications, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the safety and toxicity of pyrvinium embonate, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxic effects.

Preclinical Safety and Toxicity

Acute Toxicity

Acute toxicity studies provide information on the toxic effects of a single, high dose of a substance. For this compound, the available data is limited, and some studies are decades old. The lipophilic nature and low aqueous solubility of the pamoate salt are thought to contribute to its reduced systemic absorption and, consequently, lower acute toxicity compared to other salt forms like pyrvinium chloride.

Test Species Route of Administration LD50 Citation
Acute ToxicityMouseSubcutaneous200 mg/kg[1]
Acute ToxicityRat (female)Oral> 3000 mg/kg (6 of 13 died within 1 month)[2]
Repeated-Dose Toxicity

Systematic repeated-dose toxicity studies (e.g., 28-day or 90-day studies) for this compound are not extensively reported in publicly available literature. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity upon chronic exposure. The lack of this data represents a significant gap in the comprehensive safety assessment of this compound for chronic therapeutic use.

Genotoxicity

Genotoxicity assessment is critical for determining the potential of a compound to cause genetic mutations or chromosomal damage. This compound has been evaluated in several in vitro and in vivo assays, with conflicting results. While it has shown mutagenic potential in bacterial reverse mutation assays (Ames test), studies in mammalian cell lines have not demonstrated genotoxic effects. This discrepancy suggests that the mutagenic effects observed in bacteria may not be directly translatable to mammals.

Assay Type Test System Metabolic Activation (S9) Result Citation
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98 & TA100WithPositive[2]
Chromosomal Aberration TestChinese Hamster Ovary (CHO) cellsWith and WithoutNegative[3]
Sister Chromatid Exchange (SCE) AssayChinese Hamster Ovary (CHO) cellsWith and WithoutNegative[3]
HPRT Gene Mutation AssayChinese Hamster (V79) cellsWith and WithoutNegative[3]
Carcinogenicity
Reproductive and Developmental Toxicity

There is a lack of available data from specific reproductive and developmental toxicity studies conducted according to current OECD guidelines. Therefore, the potential effects of this compound on fertility, embryonic development, and teratogenicity remain uncharacterized.

Mechanisms of Toxicity

The toxic effects of this compound are closely linked to its mechanisms of action as a potential anti-cancer agent. The primary targets are the Wnt signaling pathway and mitochondrial respiration.

Inhibition of Wnt/β-Catenin Signaling

This compound inhibits the canonical Wnt signaling pathway by activating Casein Kinase 1α (CK1α). This leads to the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in this pathway. The disruption of Wnt signaling, which is crucial for embryonic development and tissue homeostasis, could be a source of toxicity, particularly in developing organisms.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 GSK3b GSK3b Dishevelled->GSK3b Inhibits b-Catenin b-Catenin GSK3b->b-Catenin Phosphorylates for degradation Axin Axin Axin->b-Catenin APC APC APC->b-Catenin CK1a CK1a CK1a->b-Catenin Proteasome Proteasome b-Catenin->Proteasome Degradation TCF/LEF TCF/LEF b-Catenin->TCF/LEF Translocates and binds Pyrvinium Pyrvinium Pyrvinium->CK1a Activates Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Activates transcription Wnt Wnt Wnt->Frizzled Binds

Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Mitochondrial Toxicity

This compound is a lipophilic cation, which facilitates its accumulation in mitochondria. It disrupts mitochondrial function through multiple mechanisms:

  • Inhibition of Complex I (NADH:ubiquinone oxidoreductase): This is a key component of the electron transport chain. Inhibition of Complex I leads to decreased ATP production and increased generation of reactive oxygen species (ROS), inducing oxidative stress.

  • Inhibition of the NADH-fumarate reductase system: Under hypoxic conditions, some cancer cells utilize this alternative metabolic pathway. This compound's ability to inhibit this system contributes to its selective toxicity towards cancer cells in nutrient-poor environments.

Mitochondrial_Toxicity cluster_ETC Electron Transport Chain cluster_hypoxia Hypoxic Conditions Complex I Complex I Complex III Complex III Complex I->Complex III ROS ROS Complex I->ROS Increased Production Complex II Complex II Complex II->Complex III Complex IV Complex IV Complex III->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase ATP ATP ATP Synthase->ATP Production NADH NADH NADH->Complex I FADH2 FADH2 FADH2->Complex II Pyrvinium Pyrvinium Pyrvinium->Complex I Inhibits NADH-Fumarate Reductase NADH-Fumarate Reductase Pyrvinium->NADH-Fumarate Reductase Inhibits

Mechanisms of mitochondrial toxicity of this compound.

Clinical Safety

As an approved anthelmintic, this compound has a history of clinical use, generally at a single oral dose of 5 mg/kg. At this dose, it is poorly absorbed from the gastrointestinal tract, and side effects are typically mild and transient, including nausea, vomiting, and diarrhea.

A phase I clinical trial (NCT05055323) is currently investigating the safety and tolerability of pyrvinium pamoate in patients with resectable pancreatic ductal adenocarcinoma. The study employs a 3+3 dose-escalation design, with oral doses starting at 5 mg/kg daily for 3 days prior to surgery, with plans to escalate to 10 mg/kg and 20 mg/kg. The primary endpoint is the incidence of dose-limiting toxicities. As of late 2025, the results of this trial have not been publicly released. Therefore, a comprehensive clinical safety profile for repeated, higher-dose administration in a cancer patient population is not yet established.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a DMSO vehicle) and control wells with vehicle alone.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Pyrvinium Add Pyrvinium Seed Cells->Add Pyrvinium Incubate Incubate Add Pyrvinium->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate (2-4h) Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data End End Analyze Data->End

Workflow for an in vitro cytotoxicity (MTT) assay.
Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Preparation: Prepare overnight cultures of the tester strains (e.g., TA98 and TA100).

  • Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor-1254-induced rats to simulate mammalian metabolism.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test evaluates the potential of a compound to induce structural chromosomal damage in mammalian cells.

  • Cell Culture: Culture mammalian cells (e.g., Chinese Hamster Ovary cells) to a suitable confluency.

  • Treatment: Expose the cell cultures to at least three concentrations of this compound, with and without metabolic activation (S9), for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration.

  • Harvest: After treatment, add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

  • Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa).

  • Microscopic Analysis: Score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: Statistically analyze the frequency of aberrant cells and the number of aberrations per cell.

Conclusion

The safety and toxicity profile of this compound is complex and not yet fully characterized for chronic therapeutic use. While its acute toxicity appears to be low, particularly via the oral route, significant data gaps exist for repeated-dose, reproductive, and carcinogenicity potential. The genotoxicity profile is mixed, with positive results in bacterial assays but negative findings in mammalian cells, suggesting a need for further in vivo investigation. The mechanisms of toxicity are intrinsically linked to its intended pharmacological effects on the Wnt pathway and mitochondrial function. As this compound progresses in clinical development for oncology indications, the generation of comprehensive preclinical safety data and the careful evaluation of adverse events in clinical trials will be critical for establishing a favorable risk-benefit profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Citations [1] Safety Data Sheet for Pyrvinium pamoate. [2] PubChem Compound Summary for CID 5281035, Pyrvinium. [3] Lake, R. S., Kropko, M. L., & de la Iglesia, F. A. (1983). Absence of in vitro genotoxicity of pyrvinium pamoate in sister-chromatid exchange, chromosome aberration, and HGPRT-locus mutation bioassays. Drug and chemical toxicology, 6(5), 483–494.

References

The Pharmacokinetics and Bioavailability of Pyrvinium Embonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrvinium (B1237680) embonate, an anthelmintic drug, has garnered significant interest for its potential anticancer properties. Its mechanism of action involves the disruption of key cellular processes, including mitochondrial function and critical signaling pathways. However, its clinical development for systemic therapies is challenged by its characteristically low systemic bioavailability following oral administration. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of pyrvinium embonate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is defined by its limited absorption from the gastrointestinal tract, leading to low systemic exposure when administered orally.[1][2] The reduced water solubility of the pamoate salt form, compared to the chloride salt, contributes to this decreased gastrointestinal absorption.[2][3]

Preclinical Data in Animal Models

Studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. While plasma concentrations are often low or undetectable, the compound has been shown to accumulate in certain tissues.[4][5]

Table 1: Pharmacokinetic Parameters of Pyrvinium Pamoate in Mice

Administration RouteDoseMatrixCmax (ng/mL)Tmax (hours)Half-life (hours)Tissue AccumulationReference
Intravenous (IV)1 mg/kgPlasma--0.54-[6]
Intraperitoneal (IP)1 mg/kgPancreas, FatDetectable2-Preferential distribution in fat and pancreatic tissue[5]
Oral (PO)5 mg/kgPlasmaUp to 40.2---[2]
Oral (PO)5, 20, or 35 mg/kgPlasmaLittle to no detectable levels--Accumulation in pancreas and fat tissue[6]

Note: '-' indicates data not reported in the cited sources.

Human Bioavailability Studies

Early clinical assessments in humans confirmed the poor systemic absorption of this compound after oral administration.

Table 2: Human Bioavailability of Pyrvinium Pamoate

Study YearDoseNumber of SubjectsKey FindingsReference
19745 mg/kg (single oral dose)5Detectable blood levels in 2/5 patients after 24 hours. Detectable urine levels in 2/4 patients.[2][3]
1976350 mg (single dose)12No evidence of the drug in blood and urine up to 4 days after administration.[7]

An ongoing phase I clinical trial is further evaluating the safety, bioavailability, and pharmacokinetic/pharmacodynamic profile of higher oral doses of pyrvinium pamoate in patients with pancreatic cancer.[3][5][8]

Experimental Methodologies

The following section details the experimental protocols employed in key studies to assess the pharmacokinetics and biological activity of this compound.

In Vitro Cytotoxicity and Mechanistic Assays
  • Cell Viability Assays: The anti-proliferative effects of pyrvinium pamoate are commonly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. For example, in studies on MLL-rearranged Acute Myeloid Leukemia (AML) cell lines, cells are incubated with varying concentrations of pyrvinium pamoate for 4 days, and cell viability is measured and normalized to a DMSO control.[9]

  • Phosphoproteomic Reverse-Phase Microarray (PRPMA): To identify the primary mechanism of action in pancreatic cancer cells, PRPMA can be utilized. This unbiased screening approach helps determine the predominant signaling pathways affected by the drug.[4]

  • Metabolomic Analysis: The impact of pyrvinium pamoate on cellular metabolism can be investigated by treating cells with the compound (e.g., 3 μmol/L for 6 hours) and comparing metabolite changes to a control group using techniques like mass spectrometry.[4]

  • RNA Sequencing: To understand the transcriptomic changes induced by pyrvinium pamoate, RNA sequencing is performed on cells treated with the drug. This can reveal alterations in mitochondrial RNA expression and other gene regulatory networks.[4]

  • Immunofluorescence: Co-localization studies with mitochondrial trackers (e.g., MitoTracker Green FM) are used to visually confirm the accumulation of pyrvinium pamoate (imaged using the Texas Red channel) within the mitochondria of treated cells.[4]

In Vivo Animal Studies
  • Xenograft Models: The in vivo efficacy of pyrvinium pamoate is often evaluated in xenograft models. For instance, pancreatic cancer cells are implanted in mice, and tumor growth is monitored following treatment with pyrvinium pamoate administered intraperitoneally (e.g., 1 mg/kg, every other day) or orally (e.g., 5, 20, and 35 mg/kg, daily).[5]

  • Pharmacokinetic and Biodistribution Studies: To determine tissue distribution, mice are administered a single dose of pyrvinium pamoate via various routes (IV, IP, or PO). Plasma, muscle, fat, and pancreas tissues are then collected at different time points (e.g., 15 minutes to 6 hours) to quantify drug levels using mass spectrometry.[2]

  • Neonatal Mouse Model for Cryptosporidium parvum Infection: To assess in vivo efficacy against parasitic infections, 3-day-old BALB/c mice are orally inoculated with C. parvum oocysts. Treatment with oral pyrvinium pamoate (e.g., 5 or 12.5 mg/kg/day for 4 or 6 consecutive days) is initiated 3 days post-infection. Drug efficacy is determined by comparing oocyst counts in fecal smears and the intensity of trophozoite infection in the ileocecal intestinal regions of treated versus untreated mice.[10]

Clinical Trial Protocol
  • Phase I Dose-Escalation Study: A 3+3 dose-escalation design is employed to determine the safety and tolerability of pyrvinium pamoate in surgical candidates for pancreatic ductal adenocarcinoma. The starting dose is 5 mg/kg orally for 3 days prior to surgery, with subsequent dose doubling up to a maximum of 20 mg/kg if lower doses are well-tolerated. The primary endpoint is dose-limiting toxicity (Grade ≥3). Secondary objectives include assessing the pharmacokinetic and pharmacodynamic profile in plasma and fatty tissue.[8]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

Pyrvinium pamoate acts as an antagonist of the Wnt/β-catenin signaling pathway.[11] It binds to and activates Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin, a key effector of the Wnt pathway.[3][12] This inhibition of Wnt signaling is crucial for its activity against cancer stem cells.[3]

Wnt_Signaling_Pathway_Inhibition Pyrvinium Pyrvinium Pamoate CK1a Casein Kinase 1α (CK1α) Pyrvinium->CK1a Activates BetaCatenin β-catenin CK1a->BetaCatenin Promotes Degradation WntTargetGenes Wnt Target Genes (Transcription Inhibited) Degradation Degradation BetaCatenin->Degradation BetaCatenin->WntTargetGenes Activates

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Pyrvinium Pamoate.

Mitochondrial Inhibition and Metabolic Disruption

As a lipophilic cation, pyrvinium preferentially targets and accumulates in mitochondria.[2][3] It inhibits the mitochondrial electron transport chain, leading to decreased ATP production.[11] This disruption of mitochondrial respiration is a key mechanism for its anthelmintic and anticancer effects.[11] Furthermore, pyrvinium pamoate has been shown to inhibit mitochondrial RNA transcription by selectively binding to mitochondrial G-quadruplexes.[4]

Mitochondrial_Inhibition_Pathway Pyrvinium Pyrvinium Pamoate Mitochondria Mitochondria Pyrvinium->Mitochondria Accumulates in ETC Electron Transport Chain (Complex I & II) Pyrvinium->ETC Inhibits Mito_G4 Mitochondrial G-quadruplexes Pyrvinium->Mito_G4 Binds to ATP_Production ATP Production ETC->ATP_Production Leads to Mito_RNA_Transcription Mitochondrial RNA Transcription Mito_G4->Mito_RNA_Transcription Inhibits Cell_Death Cell Death Mito_RNA_Transcription->Cell_Death Inhibition leads to ATP_Production->Cell_Death Reduced ATP leads to

Caption: Mitochondrial inhibition and disruption of cellular metabolism by Pyrvinium Pamoate.

Other Implicated Signaling Pathways

Research has also implicated pyrvinium pamoate in the modulation of several other signaling pathways, including:

  • AMP-activated protein kinase (AMPK) pathway: Activation of AMPK can inhibit the mTOR pathway, which is often upregulated in cancer.[11]

  • Hedgehog (SHH) signaling pathway: Pyrvinium has been shown to inhibit the SHH pathway by decreasing the expression of its downstream targets.[3]

  • Unfolded Protein Response (UPR): The drug is known to activate the UPR.[13]

  • Androgen Receptor (AR) Signaling: Inhibition of AR signaling has been observed.[4]

  • ELAVL1/HuR Inhibition: Pyrvinium can function as an inhibitor of the RNA-binding protein HuR.[3][12]

Conclusion and Future Directions

This compound is a multi-target agent with significant therapeutic potential beyond its use as an anthelmintic. While its poor oral bioavailability has been a historical limitation for systemic applications, ongoing research into its tissue distribution and the development of novel formulations may help overcome this challenge. The detailed understanding of its pharmacokinetic profile and multifaceted mechanisms of action presented in this guide serves as a valuable resource for the continued exploration and development of this compound as a therapeutic agent for cancer and other diseases. Further studies are warranted to fully elucidate its metabolic fate and to optimize its delivery for enhanced systemic efficacy.

References

Pyrvinium Embonate: A Technical Guide for Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate) is an FDA-approved anthelmintic drug that has demonstrated significant anti-cancer activity in preclinical models of pancreatic cancer. This technical guide provides an in-depth overview of its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its investigation. Pyrvinium embonate exerts its effects through a multi-pronged approach, primarily by inhibiting mitochondrial respiration, modulating the Wnt/β-catenin and PI3K/AKT signaling pathways, and targeting cancer stem cells. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in pancreatic cancer.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The complex and nutrient-deprived tumor microenvironment contributes to its aggressive nature and resistance to conventional therapies. Drug repurposing offers a promising strategy to accelerate the development of new treatments. This compound has emerged as a compelling candidate due to its potent cytotoxic effects on pancreatic cancer cells, particularly under nutrient-starved conditions that mimic the tumor microenvironment.[1][2][3]

Mechanism of Action

This compound's anti-cancer activity in pancreatic cancer is not attributed to a single target but rather a constellation of effects on critical cellular processes.

Inhibition of Mitochondrial Respiration

A primary mechanism of this compound is the disruption of mitochondrial function.[4] It specifically inhibits Complex I of the electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS), ultimately inducing cellular stress and apoptosis.[4][5][6] Under hypoxic and hypoglycemic conditions, pyrvinium also inhibits the NADH-fumarate reductase system, a key metabolic adaptation in cancer cells.[2][4]

Modulation of Key Signaling Pathways

This compound has been shown to interfere with crucial signaling cascades that drive pancreatic cancer progression.

  • Wnt/β-catenin Pathway: this compound inhibits the Wnt/β-catenin signaling pathway by activating Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin.[5] This leads to the downregulation of Wnt target genes involved in cell proliferation, stemness, and epithelial-mesenchymal transition (EMT).[3]

  • PI3K/AKT Pathway: The PI3K/AKT pathway, a central regulator of cell survival and proliferation, is also inhibited by this compound.[3][7] Treatment with pyrvinium leads to a decrease in the phosphorylation of AKT, thereby suppressing downstream pro-survival signals.[3]

Targeting Cancer Stem Cells

This compound has been shown to target the cancer stem cell (CSC) population, which is implicated in tumor recurrence and metastasis.[8] It achieves this by inhibiting key stemness markers such as SOX2, c-Myc, and TBX3.[7]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineIC50 (nM)Reference(s)
HS766T93[9]
MIA-PaCa240[9]
PANC-192[9]
CFPAC-121[9]
SPC_1459[9]
KPC (organoid)93[9]
KTC (organoid)58[9]
Table 2: In Vivo Tumor Growth Inhibition by this compound
ModelTreatmentRoute of AdministrationDosing ScheduleTumor Growth InhibitionReference(s)
PDAC XenograftPyrvinium Pamoate (1 mg/kg)Intraperitoneal (IP)Every other daySignificant tumor growth inhibition and increased overall survival.[10]
PDAC XenograftPyrvinium Pamoate (5, 20, 35 mg/kg)Oral (PO)DailyDose-dependent decrease in tumor growth.[10]
PDAC XenograftPyrvinium PamoateIntraperitoneal (IP)Not specifiedP < 0.0001[9][11][12]
PDAC XenograftPyrvinium PamoateOral (PO)Not specifiedP = 0.0023[9][11][12]
Table 3: Synergistic Effects with Gemcitabine
Cell LineCombinationEffectCombination Index (CI)Reference(s)
PANC-1⅛ IC50 Pyrvinium + ⅛ IC50 GemcitabineStrong Synergy0.38[5]
PANC-1½ IC50 Pyrvinium + ½ IC50 GemcitabineAntagonism1.14[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer research.

Cell Viability Assay (MTT Assay)

This protocol is adapted for pancreatic cancer cell lines such as PANC-1.[13][14][15][16]

Materials:

  • Pancreatic cancer cells (e.g., PANC-1)

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for 72 hours.

  • Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

  • Incubate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Incubate for 15 minutes with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

Western Blot Analysis for PI3K/AKT Pathway

This protocol details the detection of total and phosphorylated AKT.[17][18][19][20]

Materials:

  • Pancreatic cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit or mouse anti-total Akt)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Transwell Invasion Assay

This protocol is for assessing the effect of this compound on the invasive capacity of pancreatic cancer cells.[15][21][22][23][24][25][26][27][28]

Materials:

  • Pancreatic cancer cells (e.g., CFPAC-1)

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • Coat the upper surface of the transwell inserts with diluted Matrigel and incubate for 1 hour at 37°C to solidify.

  • Seed 2.5 - 5 x 10^4 cells in serum-free medium into the upper chamber.

  • Add medium with 10% FBS to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the invaded cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of invaded cells under a microscope.

3D Spheroid Culture and Viability Assay

This protocol describes the generation and analysis of 3D pancreatic cancer spheroids.[11][29][30]

Materials:

  • Pancreatic cancer cells

  • Methylcellulose solution (0.24%)

  • 100 mm dishes

  • Phosphate Buffered Saline (PBS)

  • Spheroid viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Microplate reader

Procedure:

  • Prepare a cell suspension of 20,000 cells in 20 µL of 0.24% methylcellulose-culture medium solution.

  • Pipette 20 µL drops onto the lid of a 100 mm dish.

  • Invert the lid over a dish containing 10 mL of PBS to create a hanging drop culture.

  • Incubate for 7 days to allow spheroid formation.

  • Treat spheroids with this compound.

  • Assess spheroid viability using a suitable assay according to the manufacturer's instructions.

In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines the establishment of an orthotopic pancreatic cancer xenograft model.[6]

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Pancreatic cancer cells (e.g., PANC-1) (1 x 10^6 cells in 40 µL of PBS)

  • Surgical instruments

  • Anesthesia

  • This compound

Procedure:

  • Anesthetize the mouse.

  • Make a small incision in the left flank to expose the pancreas.

  • Inject 1 x 10^6 pancreatic cancer cells into the pancreas.

  • Close the abdominal wall and skin with sutures.

  • Allow tumors to establish and grow.

  • Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Monitor tumor growth using calipers or an imaging system.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Pyrvinium_Mitochondrial_Inhibition Pyrvinium This compound Mitochondrion Mitochondrion Pyrvinium->Mitochondrion Accumulates in ComplexI Complex I (NADH Dehydrogenase) Pyrvinium->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC ATP_Production ATP Production ETC->ATP_Production Inhibits ROS Reactive Oxygen Species (ROS) ETC->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Wnt_Pathway_Inhibition Pyrvinium This compound CK1a Casein Kinase 1α (CK1α) Pyrvinium->CK1a Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) CK1a->Destruction_Complex Activates Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation Blocked TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Inhibited PI3K_AKT_Pathway_Inhibition Pyrvinium This compound PI3K PI3K Pyrvinium->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Phosphorylated AKT) AKT->pAKT Downstream Downstream Effectors (mTOR, GSK3β) pAKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Lines Pancreatic Cancer Cell Lines Viability Cell Viability Assay (MTT) Cell_Lines->Viability Invasion Transwell Invasion Assay Cell_Lines->Invasion Spheroid 3D Spheroid Culture Cell_Lines->Spheroid Western_Blot Western Blot (Signaling Pathways) Cell_Lines->Western_Blot Xenograft Orthotopic Xenograft Model Viability->Xenograft Promising results lead to Invasion->Xenograft Spheroid->Xenograft Treatment This compound Treatment Xenograft->Treatment Tumor_Growth Tumor Growth Monitoring Treatment->Tumor_Growth Analysis Ex Vivo Analysis (IHC, etc.) Tumor_Growth->Analysis

References

The Role of Pyrvinium Embonate in Colorectal Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-cancer effects of pyrvinium (B1237680) embonate (also known as pyrvinium pamoate) in preclinical colorectal cancer (CRC) models. Pyrvinium, an FDA-approved anthelmintic drug, has been repurposed for oncology research due to its potent activity against various cancers, including colorectal cancer. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.

Mechanism of Action

Pyrvinium embonate exerts its anti-cancer effects in colorectal cancer through a multi-faceted mechanism, primarily by targeting the Wnt signaling pathway, a critical driver in the majority of colorectal cancers.[1][2]

  • Wnt Pathway Inhibition: The canonical Wnt signaling pathway is aberrantly activated in most CRC cases, often due to mutations in genes like APC or β-catenin.[2] This leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes. This compound has been shown to activate Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.[1] This enhanced CK1α activity facilitates the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting Wnt-driven tumor growth.[1]

  • Induction of Reactive Oxygen Species (ROS) and AKT Pathway Inhibition: Pyrvinium treatment has been demonstrated to increase intracellular reactive oxygen species (ROS) accumulation in CRC cells.[3][4] This elevation in ROS is linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation, survival, and growth.[3][5] The inhibition of AKT signaling by pyrvinium is, at least in part, mediated by this ROS accumulation.[3]

  • Targeting Cancer Stem Cells: Emerging evidence suggests that this compound can target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapy resistance.[3][6] By potentially inhibiting mitochondrial respiration, on which CSCs are highly dependent, pyrvinium can impede their survival and self-renewal capacity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in colorectal cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Viability (IC50 Values)

Cell LineWnt Pathway StatusIC50 (nM)AssayTreatment Duration (h)Reference
HCT116β-catenin mutant74.95CCK-872[3]
HT29APC mutant188.20CCK-872[3]
RKOWild-type APC/β-catenin136.70CCK-872[3]
SW480APC mutantMore sensitive than non-transformed cellsMTT72[1]
SW620APC mutantNot specifiedMTTNot specified
DLD-1APC mutantNot specifiedNot specifiedNot specified
NCM460Non-transformed colon epithelial248.90CCK-872[3]

Note: IC50 values can vary between studies due to different experimental conditions. One study reported a broad range of IC50 values from 0.6 µM to 65 µM for various colon cancer cell lines with Wnt signaling mutations.[7][8]

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Models

ModelTreatmentDosing ScheduleKey FindingsReference
APCmin/+ Mice25 mg/kg Pyrvinium Pamoate (oral gavage)Every 48 hours for 10 weeksSignificantly inhibited intestinal adenoma formation.[9]
HCT116 XenograftIntraportal injection of HCT116 cells with PP treatmentNot specifiedDecreased tumor growth and liver metastasis.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effect on colorectal cancer cells.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from a study investigating the effect of pyrvinium pamoate on CRC cell proliferation.[3]

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29, RKO) in 96-well plates at a density of 1 x 104 cells/mL and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of pyrvinium pamoate (dissolved in DMSO) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • CCK-8 Reagent Addition: Add 10% (v/v) Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 3 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value after 72 hours of treatment.

Colony Formation Assay

This protocol is based on a method used to assess the long-term proliferative capacity of CRC cells after pyrvinium treatment.[3]

  • Cell Seeding: Seed 500 cells per well in 6-well plates.

  • Drug Treatment: Add pyrvinium pamoate at desired concentrations or DMSO as a control to the culture medium.

  • Incubation: Culture the cells for 14 days, replacing the medium with fresh medium containing the drug every 3-4 days.

  • Fixation and Staining: After 14 days, wash the colonies with PBS, fix them with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Colony Counting: Count the number of colonies containing more than 50 cells.

  • Data Analysis: Express the results as the number of colonies relative to the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing protein expression changes in pathways like Wnt and AKT following pyrvinium treatment.[3][5]

  • Cell Lysis: Treat CRC cells with pyrvinium pamoate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, p-GSK3β, AKT, p-mTOR, E-cadherin, Vimentin, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.

Pyrvinium_Wnt_Signaling cluster_Wnt_On Wnt Signaling (Active in CRC) cluster_Pyrvinium_Action Effect of this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL LRP5_6 LRP5/6 LRP5_6->DVL DestructionComplex_inactive Inactive Destruction Complex (GSK3β, Axin, APC) DVL->DestructionComplex_inactive Inhibits beta_catenin_stable β-catenin (Stable) beta_catenin_nucleus β-catenin beta_catenin_stable->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds TargetGenes Oncogenic Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Tumor Growth & Proliferation TargetGenes->Proliferation Pyrvinium Pyrvinium Embonate CK1a CK1α Pyrvinium->CK1a Activates DestructionComplex_active Active Destruction Complex CK1a->DestructionComplex_active Enhances beta_catenin_degraded β-catenin (Phosphorylated & Degraded) DestructionComplex_active->beta_catenin_degraded Promotes NoTranscription Inhibition of Target Gene Transcription beta_catenin_degraded->NoTranscription Pyrvinium_ROS_AKT_Pathway Pyrvinium Pyrvinium Embonate Mitochondria Mitochondria Pyrvinium->Mitochondria Impacts ROS Increased ROS Mitochondria->ROS AKT AKT ROS->AKT Inhibits PI3K PI3K PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CRC_Cells Colorectal Cancer Cell Lines Treatment Treat with This compound CRC_Cells->Treatment Viability Cell Viability (CCK-8/MTT) Treatment->Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Western_Blot Western Blot (Wnt, AKT pathways) Treatment->Western_Blot ROS_Detection ROS Detection Assay Treatment->ROS_Detection Animal_Model Animal Model (APCmin or Xenograft) Drug_Admin Oral/IP Administration of Pyrvinium Animal_Model->Drug_Admin Tumor_Monitoring Monitor Tumor/Polyp Growth Drug_Admin->Tumor_Monitoring Analysis Histological & Molecular Analysis of Tumors Tumor_Monitoring->Analysis

References

Methodological & Application

Pyrvinium Embonate: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate, also known as pyrvinium pamoate, is an FDA-approved anthelmintic drug that has garnered significant interest for its potent anti-cancer properties.[1] It primarily exerts its effects through the inhibition of the Wnt signaling pathway and disruption of mitochondrial function, making it a valuable tool for cancer research and drug development.[2] This document provides detailed protocols for the preparation of pyrvinium embonate stock solutions and its application in key cell culture-based assays.

Data Presentation

Physicochemical Properties and Solubility
PropertyValueReference
Synonyms Pyrvinium Pamoate[3]
CAS Number 3546-41-6[3]
Molecular Formula C₇₅H₇₀N₆O₆[3]
Molecular Weight 1151.39 g/mol [3]
Solubility in DMSO Approximately 1 mg/mL[3]
In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of this compound varies across different cancer cell lines, reflecting diverse sensitivities and underlying molecular mechanisms.

Cell LineCancer TypeIC₅₀ (nM)Reference
HCT116Colorectal Cancer74.95[4]
HT29Colorectal Cancer188.20[4]
RKOColorectal Cancer136.70[4]
NCM460Normal Colon Epithelial248.90[4]
MLL-rearranged AMLAcute Myeloid Leukemia~20-80[5]
SUM-149Inflammatory Breast CancerMammosphere formation IC₅₀ in nM range[6]
SUM-159Metaplastic Breast CancerMammosphere formation IC₅₀ in nM range[6]
MCF7Breast Cancer (ER+)Mammosphere formation IC₅₀ ~10-50[7]
T47DBreast Cancer (ER+)Mammosphere formation IC₅₀ ~10-50[7]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Precaution: this compound is a potent chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 1 mg/mL.[3]

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For frequent use, a fresh solution is recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, at the same final concentration as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • After the MTT incubation, add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of β-catenin

Objective: To assess the effect of this compound on the protein levels of β-catenin, a key component of the Wnt signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

Wnt Signaling Pathway Inhibition by this compound

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Axin Axin LRP->Axin GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation CK1a CK1α CK1a->BetaCatenin Phosphorylates for Degradation Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds and Activates Pyrvinium This compound Pyrvinium->CK1a Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: this compound activates CK1α, promoting β-catenin degradation and inhibiting Wnt signaling.

Experimental Workflow for Evaluating this compound

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Treatment with this compound (Dose-response and time-course) A->C B Cell Seeding (e.g., 96-well or 6-well plates) B->C D Cell Viability Assay (e.g., MTT) C->D E Protein Analysis (e.g., Western Blot for β-catenin) C->E F Apoptosis Assay (e.g., Annexin V/PI Staining) C->F G Data Analysis and IC₅₀ Determination D->G E->G F->G

Caption: A typical workflow for assessing the in vitro efficacy of this compound.

References

Pyrvinium Embonate: In Vitro Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate, also known as pyrvinium pamoate, is an anthelmintic drug that has garnered significant interest for its potent anti-cancer properties.[1] In vitro studies have demonstrated its efficacy across a wide range of human cancers, largely attributed to its multifaceted mechanisms of action, including the inhibition of the Wnt/β-catenin signaling pathway and disruption of mitochondrial function.[2] This document provides detailed application notes and experimental protocols for the in vitro use of Pyrvinium embonate, designed to guide researchers in evaluating its therapeutic potential.

Mechanisms of Action

This compound exerts its anti-cancer effects through several key pathways:

  • Inhibition of Wnt/β-catenin Signaling: this compound has been shown to inhibit the Wnt signaling pathway at low nanomolar concentrations.[3] It is understood to activate Casein Kinase 1α (CK1α), which in turn promotes the degradation of β-catenin, a central effector of the Wnt pathway.[3] The constitutive activation of this pathway is a hallmark of many cancers, and its inhibition can suppress tumor growth and proliferation.[4]

  • Mitochondrial Targeting: As a lipophilic cation, pyrvinium preferentially accumulates in the mitochondria.[3] It has been shown to inhibit mitochondrial respiratory complex I, leading to decreased ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cellular stress and apoptosis.[2]

  • Targeting Cancer Stem Cells: A subpopulation of cancer cells, known as cancer stem cells (CSCs), are often responsible for tumor initiation, metastasis, and resistance to therapy.[1] this compound has been found to effectively target and inhibit the self-renewal of CSCs in various cancers, including breast, lung, and pancreatic cancer.[1][5]

Quantitative Data Summary: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in the literature. These values highlight the compound's potency and selectivity against different cancer types.

Cancer TypeCell LineIC50 (nM)Reference
Colorectal Cancer HCT11674.95[4]
RKO136.70[4]
HT29188.20[4]
Acute Myeloid Leukemia (MLL-rearranged) Various< 80[6]
Breast Cancer MDA-MB-231Not specified, but effective at 500 nM[3]
Pancreatic Cancer Various< 100[7]
Ovarian Cancer PEO1Not specified, but effective at 370 nM[8]
PEO1-ORNot specified, but effective at 370 nM[8]
Parasitic Protozoa Cryptosporidium parvum354[9]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Key Experimental Protocols

Herein are detailed protocols for common in vitro assays to assess the efficacy of this compound.

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10][11]

  • Incubation for Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C until a purple precipitate is visible.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[12][13]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

  • This compound stock solution

  • 6-well plates or T25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with this compound for the desired duration.[14]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[1]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[1]

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of cell reproductive integrity.

Materials:

  • This compound stock solution

  • 6-well or 12-well plates

  • Complete cell culture medium

  • Crystal violet or Giemsa stain

  • Methanol (B129727) or 4% paraformaldehyde for fixation

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.[16]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[16]

  • Fixation: Gently wash the colonies with PBS and fix them with chilled absolute methanol for 1 hour at -20°C or with 4% paraformaldehyde for 20 minutes at room temperature.[16][17]

  • Staining: Stain the colonies with 0.1% crystal violet or another suitable stain for 5-10 minutes.[4][17]

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies containing more than 50 cells either manually or using an automated colony counter.

Visualized Pathways and Workflows

Wnt_Signaling_Pathway cluster_nucleus In Nucleus Pyrvinium Pyrvinium Embonate CK1a CK1α Pyrvinium->CK1a activates APC_Axin APC/Axin Destruction Complex CK1a->APC_Axin activates GSK3b GSK3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin phosphorylates for ubiquitination Proteasome Proteasomal Degradation Beta_Catenin->Proteasome leads to Nucleus Nucleus Beta_Catenin->Nucleus Beta_Catenin_nuc β-catenin TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Beta_Catenin_nuc->TCF_LEF binds

Caption: this compound activates CK1α, leading to β-catenin degradation and inhibition of Wnt target gene transcription.

Mitochondrial_Inhibition_Pathway cluster_mito Inside Mitochondrion Pyrvinium Pyrvinium Embonate Mitochondrion Mitochondrion Pyrvinium->Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Pyrvinium->Complex_I inhibits ETC Electron Transport Chain Complex_I->ETC part of ROS Reactive Oxygen Species (ROS) Complex_I->ROS increased production ATP_Synthase ATP Synthase ETC->ATP_Synthase powers ATP ATP Production ATP_Synthase->ATP decreased Apoptosis Apoptosis ATP->Apoptosis contributes to ROS->Apoptosis induces

Caption: this compound inhibits mitochondrial Complex I, reducing ATP and increasing ROS, which leads to apoptosis.

Experimental_Workflow Start Start: Prepare Cancer Cell Culture Seed_Cells Seed Cells into Multi-well Plates Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate for Defined Period (e.g., 24-72h) Treat_Cells->Incubate Assay_Choice Select Assay Incubate->Assay_Choice MTT_Assay Cell Viability (MTT Assay) Assay_Choice->MTT_Assay Viability Apoptosis_Assay Apoptosis (Annexin V Assay) Assay_Choice->Apoptosis_Assay Apoptosis Colony_Assay Clonogenic Survival (Colony Formation Assay) Assay_Choice->Colony_Assay Survival Data_Analysis Data Analysis (e.g., IC50 Calculation) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Colony_Assay->Data_Analysis End End: Determine In Vitro Efficacy Data_Analysis->End

Caption: A general workflow for assessing the in vitro anti-cancer effects of this compound.

References

Application Notes and Protocols for Pyrvinium Embonate Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of pyrvinium (B1237680) embonate (also known as pyrvinium pamoate), an FDA-approved anthelmintic drug, in preclinical xenograft models of cancer. The document outlines its mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for practical application in a research setting.

Introduction

Pyrvinium embonate has emerged as a promising anti-cancer agent due to its multifaceted mechanisms of action, primarily targeting mitochondrial function and the Wnt signaling pathway.[1][2][3] Its efficacy has been demonstrated in various cancer models, making it a subject of interest for drug repurposing in oncology.[4][5] These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in xenograft models.

Mechanism of Action

This compound exerts its anti-cancer effects through several mechanisms:

  • Inhibition of Wnt/β-catenin Signaling: this compound has been shown to inhibit the Wnt signaling pathway at nanomolar concentrations.[1] It can activate Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin, a key effector of the Wnt pathway.[6][7] This inhibition can down-regulate the expression of genes involved in cell proliferation and survival, such as c-Myc and cyclin D1.[8][9]

  • Mitochondrial Inhibition: As a lipophilic cation, this compound preferentially accumulates in mitochondria.[2][7] It can inhibit mitochondrial respiration, particularly at complex I of the electron transport chain, leading to decreased ATP production and increased cellular stress.[10][11] This is particularly effective against cancer cells in nutrient-deprived conditions, mimicking the tumor microenvironment.[10]

  • Induction of Stress Responses: The compound can induce an integrated stress response (ISR) and an unfolded protein response (UPR), contributing to its cytotoxic effects in cancer cells.[8][12]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various xenograft models.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)Reference
HS766TPancreatic Ductal Adenocarcinoma93[10]
MIA-PaCa2Pancreatic Ductal Adenocarcinoma40[10]
PANC-1Pancreatic Ductal Adenocarcinoma92[10]
CFPACPancreatic Ductal Adenocarcinoma21[10]
SPC_145Pancreatic Ductal Adenocarcinoma9[10]
KPC OrganoidsPancreatic Ductal Adenocarcinoma93[10]
KTC OrganoidsPancreatic Ductal Adenocarcinoma58[10]
SUM-149Inflammatory Breast Cancer0.44 ± 0.11 (mammosphere)[13]
SUM-159Metaplastic Basal-type Breast Cancer2.70 ± 1.21 (mammosphere)[13]
A2780/PTXPaclitaxel-resistant Ovarian Cancer~300-500[8]
SK-OV-3Ovarian Cancer~300-500[8]
MLL-rearranged AML cell linesAcute Myeloid Leukemia~20-80[14]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelDosage and AdministrationKey FindingsReference
Pancreatic CancerAthymic Nude Mice1 mg/kg, Intraperitoneal (IP), every other daySignificant tumor growth inhibition[15][16]
Pancreatic CancerAthymic Nude Mice5, 20, and 35 mg/kg, Oral (PO), dailyAttenuation of tumor growth[15][16]
Breast CancerMiceIntraperitoneal injectionSignificant tumor growth delay[17][18]
Breast CancerMiceIntratumoral injectionAssociated with tumor necrosis[17][18]
Merkel Cell CarcinomaNSG Mice0.1 mg/kg to 1.0 mg/kg, IP, daily (gradual increase)Significant inhibition of tumor growth[19]
Ovarian CancerXenograft Mouse Model0.5 mg/kg, IPArrested tumor growth[8]
Myeloid Leukemia (Molm13)Xenograft Mouse Model0.5 or 0.8 mg/kg, IP, 6 days/weekDose-dependent retardation of tumor growth[12]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Model
  • Cell Culture: Culture the desired human cancer cell line under appropriate conditions (e.g., specific media, temperature, CO2 levels) to achieve the required number of cells for injection.

  • Cell Preparation:

    • Harvest cells during their logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free culture medium and Matrigel to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.[20]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject the cell suspension (100-200 µL) subcutaneously into the flank or mammary fat pad of the mouse.[20]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Randomize mice into treatment and control groups when tumors reach the desired size.

Protocol 2: Preparation and Administration of this compound

Drug Preparation:

  • This compound can be dissolved in a vehicle suitable for the chosen administration route. A common solvent is Dimethyl Sulfoxide (DMSO), which can then be further diluted in a solution like PEG300, Tween 80, and saline for in vivo use.[9]

  • For example, a working solution for injection can be prepared by dissolving the drug in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[9] The final concentration should be calculated based on the desired dosage and injection volume.

Administration Routes:

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse and locate the injection site in the lower abdominal quadrant.

    • Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle to avoid puncturing internal organs.

    • Inject the prepared drug solution (typically 100-200 µL).

  • Oral Gavage (PO):

    • Use a proper-sized feeding needle attached to a syringe.

    • Gently insert the needle into the esophagus and deliver the drug solution directly into the stomach.

  • Intratumoral (IT) Injection:

    • Directly inject the drug solution into the center of the established tumor using a fine-gauge needle.

Treatment Schedule:

  • The treatment schedule will vary depending on the study design. Common schedules include daily, every other day, or three times a week.[12][15][16][19]

  • Treatment should continue for a predetermined period (e.g., 2-4 weeks), or until tumors in the control group reach a humane endpoint.

Protocol 3: Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Body Weight and Health Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Tissue Collection:

    • At the study endpoint, euthanize the mice using an approved method.

    • Excise the tumors and weigh them.

    • A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67) or snap-frozen for molecular analysis (e.g., Western blotting for β-catenin levels).[8][19]

Visualizations

Signaling Pathway Diagram

Pyrvinium_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) FZD->Destruction_Complex Inactivates LRP LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Pyrvinium Pyrvinium Embonate Pyrvinium->Destruction_Complex Activates CK1α Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription

Caption: this compound's effect on the Wnt signaling pathway.

Experimental Workflow Diagram

Xenograft_Workflow A 1. Cell Culture (Cancer Cell Line) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunocompromised Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Control & Treatment Groups D->E F 6. This compound Treatment (e.g., IP, PO) E->F G 7. Continued Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Endpoint & Euthanasia G->H I 9. Tissue Collection & Analysis (Tumor Weight, IHC, etc.) H->I

Caption: Experimental workflow for a xenograft study.

References

Application Notes: Dissolving and Utilizing Pyrvinium Embonate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate) is an FDA-approved anthelmintic drug that has garnered significant attention for its potent anti-cancer properties.[1] It primarily functions by inhibiting critical cellular signaling pathways, most notably the Wnt/β-catenin pathway, and by disrupting mitochondrial function.[2][3] Proper dissolution and handling are crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization of pyrvinium embonate for in vitro and in vivo studies and an overview of its mechanisms of action.

Physicochemical Properties
  • Appearance: Bright orange to reddish-brown solid powder.[4][5]

  • Storage (Solid): Store at -20°C for up to four years.[6]

  • Stability in Solution: Solutions are generally unstable and should be freshly prepared for optimal results.[7] Aqueous solutions are not recommended for storage beyond one day.[6] Stock solutions in DMSO should be stored in aliquots at -80°C for up to one year.[8]

Solubility Data

This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[6] Ultrasonic agitation and gentle warming can aid dissolution.[7][8]

Solvent/VehicleMaximum Solubility/ConcentrationNotesReference(s)
Dimethyl Sulfoxide (DMSO)~1-25 mg/mLThe most common solvent for preparing stock solutions. Solubility can range from 1 mg/mL to as high as 25 mg/mL.[6][9] Sonication is often recommended to achieve higher concentrations.[7][8][6][9]
Dimethylformamide (DMF)~1 mg/mLAn alternative organic solvent for stock solution preparation.[6][9]
DMSO:PBS (pH 7.2) (1:2 ratio)~0.3 mg/mLFor applications requiring a higher aqueous component, first dissolve in DMSO, then dilute with PBS.[6][9]
In Vivo Formulation
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mLA common vehicle for preparing this compound for in vivo experiments. Solvents should be added sequentially.[8]
Carboxymethyl cellulose (B213188) sodium (CMC-Na)≥5 mg/mLUsed to create a homogeneous suspension for oral administration.[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO)

Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution into working solutions.

Materials:

  • This compound powder (FW: ~1151.39 g/mol , check batch specifics)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculation Example for 1 mL of 20 mM Stock:

    • Mass (mg) = 20 mmol/L * 1151.39 g/mol * 0.001 L = 23.03 mg

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes.

  • Sonication: If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming may also be applied.[7][8]

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[8]

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Assays

Objective: To dilute the DMSO stock solution into cell culture medium for treating cells. The final DMSO concentration should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 20 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in culture medium. This helps ensure accurate final concentrations.

    • Example: To make a 200 µM intermediate solution, dilute the 20 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of culture medium to achieve the desired treatment concentration.

    • Example for a final concentration of 100 nM in 10 mL of medium:

    • Using the 20 mM stock: (100 x 10⁻⁹ M * 10 x 10⁻³ L) / (20 x 10⁻³ M) = 0.05 µL (Difficult to pipette accurately).

    • Using the 200 µM intermediate: (100 x 10⁻⁹ M * 10 x 10⁻³ L) / (200 x 10⁻⁶ M) = 5 µL (Easy to pipette).

  • Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used in the highest concentration treatment group.

Visualized Experimental Workflow

G cluster_stock Protocol 1: Stock Solution cluster_working Protocol 2: Working Solution (In Vitro) weigh 1. Weigh Pyrvinium Embonate Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Target: 20 mM mix 3. Vortex & Sonicate (If Necessary) add_dmso->mix store 4. Aliquot & Store at -80°C mix->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Serially Dilute in Culture Medium thaw->dilute treat 7. Add to Cells (Final DMSO ≤0.1%) dilute->treat Target: nM-µM range

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms.[1][2] The two most extensively documented are the inhibition of the Wnt signaling pathway and the disruption of mitochondrial respiration.[2][11]

  • Inhibition of Wnt/β-catenin Signaling: Aberrant Wnt signaling is a hallmark of many cancers. This compound inhibits this pathway by binding to and activating Casein Kinase 1α (CK1α).[2] This enhances the phosphorylation and subsequent degradation of β-catenin, the central effector of the pathway. The reduction in nuclear β-catenin leads to decreased transcription of key oncogenes like c-Myc and Cyclin D1, ultimately inhibiting cell proliferation.[7][8] Some studies also suggest an upstream inhibition of the Akt/GSK-3β axis.[3]

  • Mitochondrial Targeting: As a lipophilic cation, pyrvinium preferentially accumulates in mitochondria.[2] It inhibits Complex I of the electron transport chain, which disrupts mitochondrial respiration, leading to a significant drop in ATP production and an increase in cytotoxic reactive oxygen species (ROS).[2][12] This energy depletion preferentially affects cancer cells, which often have high metabolic demands.

  • Induction of Cellular Stress: The disruption of mitochondrial function and other off-target effects can lead to endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[11][13] Chronic activation of these stress pathways can trigger apoptosis.

G cluster_wnt Wnt/β-catenin Pathway cluster_mito Mitochondrial Respiration Wnt Wnt GSK3b GSK3β Wnt->GSK3b Akt Akt Akt->GSK3b bCat β-catenin GSK3b->bCat Degradation APC Destruction Complex TCF TCF/LEF bCat->TCF Genes Target Genes (c-Myc, Cyclin D1) TCF->Genes Proliferation Cell Proliferation Genes->Proliferation ETC Electron Transport Chain (Complex I) ATP ATP Production ETC->ATP ROS ROS Production ETC->ROS Energy Cellular Energy ATP->Energy Stress Oxidative Stress & Apoptosis ROS->Stress Pyrvinium This compound Pyrvinium->Akt Pyrvinium->ETC

Caption: Key signaling pathways inhibited by this compound.

References

Application Notes and Protocols for In Vivo Administration of Pyrvinium Embonate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrvinium (B1237680) embonate, also known as pyrvinium pamoate, is a cyanine (B1664457) dye that has been an FDA-approved anthelmintic drug for treating pinworm infections for over seven decades.[1][2] Its structure, which is similar to mitochondrial-targeting peptoids, has been linked to its localization within mitochondria.[1][3] In recent years, extensive preclinical research has highlighted its potential for repurposing as a therapeutic agent in other disease contexts. A growing body of evidence from in vivo studies in murine models demonstrates its efficacy as an anti-cancer, anti-parasitic, and metabolism-modulating agent.[1][4][5] These application notes provide a comprehensive overview of its use in mice, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Mechanisms of Action

Pyrvinium embonate exerts its biological effects through multiple mechanisms, making it a subject of significant interest in drug development.[3][6] The primary pathways affected are mitochondrial function and key cellular signaling cascades like Wnt/β-catenin and STAT3.

  • Inhibition of Mitochondrial Respiration: A frequently proposed mechanism is the inhibition of the mitochondrial respiratory complex I.[1][3] This leads to decreased ATP production and an increase in reactive oxygen species (ROS), which can selectively induce cell death in cancer cells that have high metabolic activity and rely on efficient mitochondrial respiration.[3] The drug's efficacy is often increased in the nutrient-poor microenvironments typical of solid tumors.[3]

  • Wnt/β-catenin Pathway Inhibition: Pyrvinium acts as a potent inhibitor of the Wnt/β-catenin signaling pathway.[7] It has been shown to directly bind to and activate Casein Kinase 1α (CK1α).[8][9] This activation promotes the phosphorylation and subsequent degradation of β-catenin, the primary effector of the Wnt pathway, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[6][8][9]

  • STAT3 Signaling Inhibition: Pyrvinium has been shown to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 and serine 727.[10] Mitochondrial STAT3 is crucial for RAS-dependent tumor growth, and its inhibition by pyrvinium can lead to metabolic lethality in cancer cells, such as KRAS-mutant lung cancer.[10]

  • Other Mechanisms: Additional reported mechanisms include targeting autophagy, the unfolded protein response (UPR), and the inhibition of the RNA-binding protein ELAVL1/HuR.[1][11]

Signaling Pathway Diagram

Pyrvinium_Mechanism_of_Action cluster_mito Mitochondrial Respiration cluster_wnt Wnt Signaling Pathway cluster_stat3 STAT3 Signaling Pyrvinium This compound Mito_Complex_I Mitochondrial Complex I Pyrvinium->Mito_Complex_I inhibits CK1a Casein Kinase 1α (CK1α) Pyrvinium->CK1a activates STAT3 STAT3 Phosphorylation Pyrvinium->STAT3 inhibits ATP_Prod ATP Production Mito_Complex_I->ATP_Prod leads to ROS_Prod ROS Production Mito_Complex_I->ROS_Prod leads to Cell_Death Cancer Cell Death ATP_Prod->Cell_Death (decreased) ROS_Prod->Cell_Death (increased) beta_catenin β-catenin CK1a->beta_catenin promotes degradation of Wnt_Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D) beta_catenin->Wnt_Target_Genes activates Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation STAT3_Activity STAT3 Activity STAT3->STAT3_Activity STAT3_Prolif Cell Proliferation & Survival STAT3_Activity->STAT3_Prolif

Caption: Mechanisms of action for this compound.

Data Presentation: In Vivo Efficacy in Mouse Models

The following tables summarize the quantitative data from various preclinical studies involving the in vivo administration of this compound in mice.

Table 1: In Vivo Efficacy of this compound in Mouse Cancer Models

Cancer Type Mouse Model Dosage & Administration Route Frequency Key Findings & Efficacy Citations
Pancreatic Xenograft (MIA-PaCa2) 1 mg/kg, Intraperitoneal (IP) 3 times weekly 3.4-fold reduction in tumor growth. [12]
Pancreatic Xenograft 5, 20, or 35 mg/kg, Oral (PO) 5 days/week Dose-dependent inhibition of tumor growth. [12][13][14]
Colon APCmin mice 25 mg/kg, Oral Gavage Every 48 hours for 10 weeks Significantly inhibited intestinal polyp formation; reduced WNT target gene expression. [8]
Ovarian Xenograft (A2780cis) 0.5 mg/kg, Intraperitoneal (IP) Not specified Inhibited tumor growth; synergized with paclitaxel (B517696) to significantly arrest tumor growth. [11]
Breast (TNBC) Orthotopic Xenograft 0.3 to 1.2 mg/kg (escalating), IP Daily Significantly inhibited tumor growth and reduced the number of lung metastases. [15][16]
Lung (KRAS-mutant) Patient-Derived Xenograft Not specified Not specified Preferentially inhibited tumor growth; efficacy augmented by glucose deprivation. [10]

| Myeloid Leukemia | Xenograft (Molm13) | 0.8 mg/kg, Intraperitoneal (IP) | 6 days a week | Retarded tumor growth and significantly prolonged survival time. |[17] |

Table 2: In Vivo Efficacy of this compound in Mouse Metabolic Disorder Models

Model / Condition Mouse Strain Dosage & Administration Route Frequency Key Findings & Efficacy Citations

| High Fat Diet (HFD)-Induced Metabolic Disorders | C57BL/6J | 0.2 to 0.5 mg/kg (escalating), IP | Daily for 1 month | Significantly improved glucose tolerance; remarkably reduced HFD-induced hepatic lipid accumulation. |[4] |

Table 3: In Vivo Efficacy of this compound in Mouse Parasitic Infection Models

Parasite Mouse Model Dosage & Administration Route Frequency Key Findings & Efficacy Citations

| Cryptosporidium parvum | Neonatal BALB/c mice | 5 or 12.5 mg/kg/day, Oral | Daily for 4-6 days | >90% reduction in oocyst shedding and number of intestinal trophozoites. |[5][18] |

Experimental Protocols

Successful in vivo administration requires careful preparation of the compound and precise execution of the dosing procedure. Pyrvinium pamoate has low water solubility, which must be considered during formulation.[2]

4.1. Preparation of this compound for Administration

  • For Oral Gavage (Suspension):

    • Determine the required dose (e.g., 25 mg/kg) and the total volume to be administered (typically 5-10 mL/kg for mice).[8][19][20]

    • Weigh the appropriate amount of this compound powder.

    • For studies using tablets, crush the tablets into a fine powder.[12]

    • Suspend the powder in a suitable vehicle such as sterile saline or a DMSO-based vehicle.[8][12] Vortex thoroughly to ensure a uniform suspension immediately before each administration.

  • For Intraperitoneal Injection:

    • Determine the required dose (e.g., 1 mg/kg) and injection volume (max 10 mL/kg).[12][21]

    • Prepare a stock solution in a suitable solvent if necessary, then dilute to the final concentration using a sterile vehicle like saline. Ensure the final concentration of the initial solvent (e.g., DMSO) is low to avoid toxicity.

    • Ensure the final solution is sterile, for example, by passing it through a 0.22 µm syringe filter if fully dissolved. If it is a suspension, use aseptic techniques during preparation.

4.2. Protocol for Oral Gavage Administration

Oral gavage is used to deliver a precise volume of a substance directly into the stomach.[19]

  • Animal Restraint:

    • Grasp the mouse by the loose skin at the scruff of the neck using the thumb and forefinger of your non-dominant hand to immobilize the head.[20][22] The body of the mouse can be supported by your remaining fingers.

    • Hold the animal in a vertical position to create a straight line through the neck and esophagus.[23]

  • Gavage Needle Measurement:

    • Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a rounded ball tip to prevent tissue damage.[19][20]

    • Measure the correct insertion length by holding the needle alongside the mouse, from the tip of its nose to the last rib or bottom of the sternum.[19][23] You may mark this length on the tube with a marker.

  • Administration:

    • Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the upper palate towards the esophagus.[19]

    • The animal should swallow as the tube enters the esophagus. The tube should pass easily without resistance.[23] If resistance is met, do not force it. Withdraw and attempt again.

    • Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the substance over 2-3 seconds.[24]

    • After dosing, gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., labored breathing) or other adverse effects, which could indicate accidental administration into the trachea.[19]

4.3. Protocol for Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration of substances.

  • Animal Restraint:

    • Scruff the mouse firmly. Turn the mouse over so its abdomen is facing upwards, and tilt the head slightly downwards. This causes the abdominal organs to shift away from the injection site.[21]

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen.[21] This location avoids critical organs such as the cecum and urinary bladder.

  • Administration:

    • Use a sterile needle of an appropriate size (e.g., 25-27 gauge).[21]

    • Insert the needle at a 15-20 degree angle into the identified injection site, penetrating the skin and the abdominal wall.

    • Slightly aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn, which would indicate entry into a blood vessel or the bladder.

    • Inject the substance smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of distress, bleeding at the injection site, or peritonitis.[21]

Experimental Workflow Diagram

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (1-2 weeks) Baseline Baseline Measurements (Weight, Tumor Volume, etc.) Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Pyrvinium Administration Randomization->Dosing Oral Oral Gavage Dosing->Oral IP Intraperitoneal Injection Dosing->IP Monitoring Regular Monitoring (Health, Weight, Tumor Size) Oral->Monitoring IP->Monitoring Endpoint Study Endpoint Reached (e.g., Time, Tumor Size Limit) Monitoring->Endpoint Collection Sample Collection (Tumors, Tissues, Blood) Endpoint->Collection Analysis Endpoint Analysis (Histology, Biomarkers, etc.) Collection->Analysis

Caption: A typical experimental workflow for in vivo mouse studies.

References

Application Note: Measuring Wnt Pathway Inhibition by Pyrvinium Embonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Pyrvinium embonate, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This application note provides detailed protocols for measuring the inhibitory effects of this compound on the Wnt pathway, enabling researchers to accurately assess its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt pathway primarily by activating Casein Kinase 1α (CK1α).[1][2][3] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin are key events that lead to the transcription of Wnt target genes. In the absence of a Wnt signal, a "destruction complex," which includes CK1α, Axin, APC, and GSK3β, phosphorylates β-catenin, targeting it for proteasomal degradation. This compound potentiates the activity of CK1α, leading to increased phosphorylation and subsequent degradation of β-catenin.[1][4][5] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes such as MYC, CCND1 (Cyclin D1), and AXIN2.[6] Additionally, some studies suggest that Pyrvinium can also increase the protein levels of Axin, a key scaffolding protein in the β-catenin destruction complex, further enhancing its inhibitory effect.

Wnt_Pathway_Inhibition_by_Pyrvinium cluster_wnt_off Wnt Pathway OFF (Normal State) cluster_wnt_on Wnt Pathway ON (Aberrant Activation) cluster_pyrvinium Inhibition by this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto Phosphorylation Proteasomal_Degradation Proteasomal Degradation beta_catenin_cyto->Proteasomal_Degradation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Frizzled_LRP->Destruction_Complex Inhibition beta_catenin_nuc β-catenin (Nucleus) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (MYC, CCND1, etc.) TCF_LEF->Wnt_Target_Genes Transcription beta_catenin_cyto_on β-catenin (Cytoplasm) beta_catenin_cyto_on->beta_catenin_nuc Translocation Pyrvinium Pyrvinium Embonate CK1a CK1α Pyrvinium->CK1a Activation CK1a->Destruction_Complex Enhances Activity

Figure 1: Wnt signaling pathway and the inhibitory mechanism of this compound.

Data Presentation

The inhibitory effect of this compound on the Wnt pathway can be quantified through various assays. The following tables provide a summary of expected quantitative data based on published literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MLL-rearranged AMLAcute Myeloid Leukemia~20[7]
ML-2Acute Myeloid Leukemia80[7]
Wildtype MLL AMLAcute Myeloid Leukemia>47[7]
MCF-7Breast Cancer (Luminal)Varies[8]
MDA-MB-231Breast Cancer (Claudin-low)1170 ± 105.0[8]
MDA-MB-468Breast Cancer (Basal-like)Varies[8]
SkBr3Breast Cancer (HER2-OE)Varies[8]
Colon Cancer CellsColon Cancer600 - 65,000[9]

Table 2: Effect of this compound on Wnt Target Gene Expression

Target GeneCell LinePyrvinium Conc.Fold Change (mRNA)Reference
MYCOvarian Cancer CellsVariesDose-dependent decrease
Cyclin DOvarian Cancer CellsVariesDose-dependent decrease
BCL-9Ovarian Cancer CellsVariesDose-dependent decrease
AXIN2HEK293 STF Cells100 nMDecrease[10]
MycHEK293 STF Cells100 nMDecrease[10]
DKK1HEK293 STF Cells100 nMDecrease[10]
DKK1ER+ Breast Cancer Cells50 nMSignificant reduction[11]
LEF1ER+ Breast Cancer Cells50 nMSignificant reduction[11]
Wnt Target GenesTriple-Negative Breast Cancer Stem-Like Cells100 nM20-30% average inhibition[12]

Experimental Protocols

This section provides detailed protocols for the key experiments used to measure Wnt pathway inhibition by this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Measuring Wnt Inhibition cluster_assays Assays cluster_readouts Readouts start Cell Culture (e.g., HEK293T, Cancer Cell Lines) treatment Treatment with This compound (Dose-Response and Time-Course) start->treatment topfop TOP/FOP Flash Luciferase Assay treatment->topfop qpcr Quantitative PCR (qPCR) treatment->qpcr western Western Blot treatment->western if_assay Immunofluorescence treatment->if_assay luciferase_activity Luciferase Activity (TCF/LEF Reporter Activity) topfop->luciferase_activity gene_expression mRNA Expression of Wnt Target Genes (AXIN2, MYC, CCND1) qpcr->gene_expression protein_levels Protein Levels of β-catenin and Axin1 western->protein_levels localization Subcellular Localization of β-catenin if_assay->localization analysis Data Analysis and Interpretation luciferase_activity->analysis gene_expression->analysis protein_levels->analysis localization->analysis

Figure 2: General experimental workflow for measuring Wnt pathway inhibition.

TOP/FOP Flash Luciferase Reporter Assay

This assay is a highly specific method to measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.[2]

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPflash and FOPflash plasmids (e.g., from Millipore)

  • Renilla luciferase plasmid (e.g., pRL-TK from Promega) for normalization

  • Transfection reagent (e.g., Lipofectamine 2000, Thermo Fisher Scientific)

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom plates

  • Dual-Glo® Luciferase Assay System (Promega, Cat. No. E2920)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete medium.[1] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex. In separate tubes, dilute 100 ng of TOPflash or FOPflash plasmid and 10 ng of Renilla plasmid in Opti-MEM. In another tube, dilute the transfection reagent according to the manufacturer's protocol.

    • Combine the DNA and transfection reagent solutions, incubate at room temperature for 15-20 minutes.

    • Add the transfection complex to each well.

  • Wnt Pathway Activation (Optional): 24 hours post-transfection, the Wnt pathway can be activated by treating the cells with Wnt3a-conditioned media or a GSK3β inhibitor like CHIR99021 (e.g., 5 µM) for 6 hours.[13]

  • This compound Treatment: After pathway activation (or directly after transfection for assessing basal activity), replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for 24 hours.

  • Luciferase Assay (using Dual-Glo® System):

    • Equilibrate the 96-well plate and the Dual-Glo® Luciferase Reagent to room temperature.[9][14]

    • Add a volume of Dual-Glo® Luciferase Reagent equal to the culture medium volume in each well (e.g., 100 µL).[9]

    • Incubate for at least 10 minutes at room temperature to ensure complete cell lysis and stabilization of the firefly luciferase signal.[9]

    • Measure the firefly luminescence using a luminometer.

    • Add a volume of Dual-Glo® Stop & Glo® Reagent equal to the original culture medium volume to each well.[9]

    • Incubate for at least 10 minutes at room temperature.

    • Measure the Renilla luminescence.

  • Data Analysis: Calculate the ratio of TOPflash to FOPflash luciferase activity for each condition, normalized to the Renilla luciferase activity. This ratio represents the specific TCF/LEF-mediated transcriptional activity.

Quantitative Real-Time PCR (qPCR) for Wnt Target Genes

qPCR is used to quantify the mRNA expression levels of Wnt target genes.

Materials:

  • Treated cells from a 6-well plate format

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix (e.g., SensiMix SYBR, OriGene)

  • Validated qPCR primers for target genes (AXIN2, MYC, CCND1) and a housekeeping gene (GAPDH)

  • Real-time PCR instrument

Validated Primer Sequences (Human):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
AXIN2CAAACTTTCGCCAACCGTGGTTGGGTGCAAAGACATAGCCAGAACC[15]
MYCTCAAGAGGTGCCACGTCTCCTCTTGCAGCAGGATAGTCCTT[16]
CCND1TCTACACCGACAACTCCATCCGTCTGGCATTTTGGAGAGGAAGTG
GAPDHGGTCTCCTCTGACTTCAACAAGCCAAATTCGTTGTCATAC

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the luciferase assay. Extract total RNA using a commercial kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and cDNA template.

    • Perform the qPCR using a standard three-step cycling protocol:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of: denaturation (95°C for 15 seconds), annealing (60°C for 1 minute), and extension (72°C for 30 seconds).

      • Melting curve analysis to verify primer specificity.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (GAPDH).

Western Blot for β-catenin and Axin1

Western blotting is used to detect changes in the total protein levels of β-catenin and Axin1.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • β-catenin: e.g., Cell Signaling Technology #8480 (Rabbit mAb), dilution 1:1000[3] or Proteintech 66379-1-Ig (Mouse mAb), dilution 1:5000-1:50000[1]

    • Axin1: e.g., Cell Signaling Technology #2087 (Rabbit mAb), dilution 1:1000[7] or R&D Systems AF3287 (Goat pAb), dilution 0.5 µg/mL[8]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for β-catenin Localization

Immunofluorescence is used to visualize the subcellular localization of β-catenin and determine if this compound treatment prevents its nuclear accumulation.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: β-catenin (e.g., Proteintech 66379-1-Ig, dilution 1:750-1:3000 for ICC/IF)[1]

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment and Fixation: Treat cells on coverslips with this compound. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes and then block with 1% BSA in PBST for 30 minutes.

  • Antibody Staining:

    • Incubate the cells with the primary β-catenin antibody for 1 hour at room temperature.

    • Wash with PBST and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Analyze the images to assess the relative intensity of β-catenin staining in the nucleus versus the cytoplasm.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for researchers to effectively measure the Wnt pathway inhibitory activity of this compound. By employing a combination of reporter assays, gene expression analysis, and protein detection methods, a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent can be achieved. Consistent and reproducible data generated using these detailed methodologies will be invaluable for advancing research and development in the field of Wnt-targeted cancer therapies.

References

Application Notes and Protocols: Assessing Mitochondrial Respiration after Pyrvinium Embonate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate) is an FDA-approved anthelmintic drug that is gaining significant attention for its potential as an anti-cancer agent.[1][2] Its efficacy in this role is largely attributed to its ability to target and disrupt mitochondrial function.[2][3] Pyrvinium is a lipophilic cation, a characteristic that promotes its accumulation within the mitochondria.[3] The primary mechanism of action involves the inhibition of the mitochondrial electron transport chain (ETC), particularly at Complex I (NADH:ubiquinone oxidoreductase).[1][2][4] This inhibition leads to a cascade of downstream effects, including decreased oxidative phosphorylation (OXPHOS), reduced ATP synthesis, increased production of reactive oxygen species (ROS), and activation of cellular stress pathways like the AMP-activated protein kinase (AMPK) pathway.[4][5]

These application notes provide a comprehensive guide for researchers to assess the impact of pyrvinium embonate on mitochondrial respiration. Detailed protocols for key assays are provided, along with summarized data from published studies to serve as a reference.

Mechanism of Action: Pyrvinium's Impact on Mitochondria

This compound acts as a potent inhibitor of mitochondrial Complex I.[2] This disruption blocks the transfer of electrons from NADH, impairing the proton-pumping activity of the complex and consequently reducing the mitochondrial membrane potential (ΔΨm). The downstream effects include a significant drop in ATP production via oxidative phosphorylation and an increase in electron leakage, which leads to the formation of ROS.[3][4] The resulting increase in the cellular AMP:ATP ratio activates AMPK, a central regulator of cellular energy homeostasis, which in turn can inhibit anabolic pathways like mTOR signaling.[5] Under hypoxic and hypoglycemic conditions, such as those found in tumor microenvironments, pyrvinium also inhibits the NADH-fumarate reductase system, further crippling the cell's ability to generate ATP.[1][6]

G Pyrvinium This compound Complex_I ETC Complex I Pyrvinium->Complex_I Inhibits ETC Electron Flow ROS ROS Production Complex_I->ROS Increased ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP Decreased AMPK AMPK Activation ATP->AMPK Leads to (Increased AMP:ATP ratio) STAT3 STAT3 Signaling AMPK->STAT3

Caption: this compound signaling pathway in mitochondria. (Max-width: 760px)

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (pamoate) on various cell lines as reported in the literature.

Table 1: Effect of Pyrvinium on Cell Viability and Mitochondrial Respiration

Cell Line Assay Concentration Result Reference
Molm13 (Leukemia) Cell Viability (IC50) 50.15 ± 0.43 nM 50% inhibition of cell proliferation [4]
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Viability (IC50) 9-93 nM 50% inhibition of cell viability [7]
Molm13 (Leukemia) Seahorse Mito Stress Test 10 nM (24h) Inhibition of basal respiration, spare respiratory capacity, and ATP production [4][8]
PDAC Oxidative Phosphorylation Not specified Potent inhibition of oxidative phosphorylation [7]

| Myeloma/Erythroleukemia | O2 Consumption | Not specified | Inhibition of O2 consumption |[9] |

Table 2: Effect of Pyrvinium on ETC Complexes and ATP Production

Cell Line/System Target Concentration Result Reference
Various Cancer Cells Complex I Activity 0.1 - 1 µM Significant inhibition of enzymatic activity [2][3]
Molm13 (Leukemia) Complex I Activity 10-25 nM (24h) Dose-dependent inhibition [4][8]
Lymphoma T-cells ATP Levels Not specified Decreased ATP levels [10]
Myeloma/Erythroleukemia ATP Production Not specified Inhibition of cellular ATP production [9]

| CML ρ⁰ cells (lacking mtDNA) | ATP Levels | Not specified | ATP levels remained constant, indicating dependence on mitochondrial action |[11] |

Experimental Protocols

The following protocols provide detailed methodologies to assess the effects of this compound on mitochondrial function.

Protocol 1: Real-Time Analysis of Cellular Respiration using Extracellular Flux (XF) Analyzer

This protocol, adapted from the Seahorse XF Cell Mito Stress Test, measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells treated with pyrvinium.[12]

G start Day 1: Seed Cells in XF Microplate day2 Day 2: Treat Cells with this compound start->day2 hydrate Hydrate Sensor Cartridge with Calibrant prepare Prepare & Load Inhibitors (Oligomycin, FCCP, Rot/AA) hydrate->prepare run Run Seahorse XF Assay day2->run prepare->run analyze Analyze OCR Data & Normalize to Cell Number run->analyze

Caption: Experimental workflow for the Seahorse XF Mito Stress Test. (Max-width: 760px)

Materials:

  • Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant, Base Medium, and appropriate supplements (e.g., glutamine, pyruvate)

  • This compound stock solution (in DMSO)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cell line of interest

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells into an XF cell culture microplate at a pre-determined optimal density.

    • Include background correction wells containing medium but no cells.[12]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Sensor Cartridge Hydration (Day 1):

    • Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top.

    • Incubate overnight in a non-CO₂ incubator at 37°C.[12]

  • Assay Preparation (Day 2):

    • Wash cells with pre-warmed XF assay medium. Add the final volume of assay medium to each well and incubate in a non-CO₂ incubator at 37°C for 1 hour.[12]

    • Prepare working solutions of this compound and mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy is:

      • Port A: this compound (or vehicle control)

      • Port B: Oligomycin (inhibits ATP synthase)

      • Port C: FCCP (uncoupling agent, induces maximal respiration)

      • Port D: Rotenone & Antimycin A (inhibit Complex I & III, shut down mitochondrial respiration)

  • Run Assay:

    • Load the sensor cartridge and cell plate into the XF Analyzer.

    • Execute the Mito Stress Test protocol. The instrument will measure baseline OCR, then OCR after each sequential injection.

  • Data Analysis:

    • After the run, normalize OCR data to cell count or protein concentration.

    • Calculate key parameters:

      • Basal Respiration: (Baseline OCR) - (Post-Rotenone/Antimycin A OCR)

      • ATP-Linked Respiration: (Baseline OCR) - (Post-Oligomycin OCR)

      • Maximal Respiration: (Post-FCCP OCR) - (Post-Rotenone/Antimycin A OCR)

      • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

Protocol 2: High-Resolution Respirometry (HRR) of Isolated Mitochondria

This protocol uses an Oroboros Oxygraph-2k to provide a highly detailed analysis of pyrvinium's effect on specific ETC pathways in isolated mitochondria.[13][14]

Materials:

  • Oroboros Oxygraph-2k (O2k)

  • Mitochondria isolation buffers (e.g., IB-I, IB-II)[15]

  • Respiration medium (e.g., MiR05)[14]

  • Isolated mitochondria from tissue or cultured cells

  • This compound stock solution

  • Substrates and inhibitors (e.g., pyruvate, malate, glutamate, ADP, succinate, rotenone, antimycin A, oligomycin)[14]

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from your sample (e.g., cultured cells, tissue) using differential centrifugation. This is a critical step to ensure high-quality, coupled mitochondria.[15]

    • Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA assay).

  • O2k Calibration and Setup:

    • Calibrate the polarographic oxygen sensors of the O2k according to the manufacturer's protocol.[13][16]

    • Add 2 mL of respiration medium (e.g., MiR05) to each chamber and equilibrate to 37°C.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add the isolated mitochondria to the chamber (e.g., 200 µg).[14]

    • Add this compound or vehicle (DMSO) to the chamber and incubate for a defined period.

    • Perform a SUIT protocol to interrogate specific parts of the ETC. A common protocol to assess Complex I and II is as follows:

      • Pyruvate (5 mM) + Malate (5 mM) + Glutamate (10 mM): Add to measure LEAK respiration through Complex I (CI-linked).[14]

      • ADP (1 mM): Add to measure OXPHOS capacity with CI substrates.

      • Succinate (10 mM): Add to induce CI+CII-linked OXPHOS.

      • Oligomycin (2 µg/mL): Inhibit ATP synthase to measure LEAK respiration in the presence of substrates.

      • Rotenone (0.5 µM): Inhibit Complex I to measure succinate-supported (CII-linked) respiration.

      • Antimycin A (2.5 µM): Inhibit Complex III to measure residual oxygen consumption (non-mitochondrial).

  • Data Analysis:

    • The DatLab software records oxygen concentration in real-time and calculates oxygen flux (respiration rate).

    • Compare the respiration rates at each step between pyrvinium-treated and vehicle-treated mitochondria to pinpoint the specific inhibitory effects. A significant drop in CI-linked OXPHOS is expected.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria in a potential-dependent manner. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[17][18]

Materials:

  • Fluorescence microscope or plate reader

  • TMRE dye

  • FCCP (positive control for depolarization)

  • Hoechst 33342 (for nuclear staining/cell counting)

  • Cell culture medium

Procedure:

  • Culture cells on a suitable plate (e.g., 96-well black, clear-bottom plate).

  • Treat cells with various concentrations of this compound for the desired time (e.g., 1-5 hours). Include a vehicle control and a positive control (FCCP).[19]

  • Add TMRE to the medium at a final concentration of ~10-100 nM and incubate for 30 minutes at 37°C.

  • If desired, add Hoechst 33342 for nuclear counterstaining.

  • Wash cells gently with PBS or medium to remove excess dye.

  • Measure fluorescence intensity using a plate reader (e.g., Ex/Em ~549/575 nm) or visualize using a fluorescence microscope.

  • A decrease in TMRE fluorescence intensity in pyrvinium-treated cells compared to the control indicates a loss of ΔΨm.

Protocol 4: Quantification of Cellular ATP Levels

This protocol uses a luciferase-based assay to measure total cellular ATP. A reduction in ATP levels following pyrvinium treatment reflects impaired mitochondrial function.[20]

Materials:

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer or plate reader with luminescence capability

  • Opaque-walled multiwell plates (e.g., 96-well)

Procedure:

  • Seed cells in an opaque-walled 96-well plate and allow them to attach.

  • Treat cells with various concentrations of this compound for the desired time.

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add the ATP assay reagent directly to the wells according to the manufacturer's instructions (this reagent typically lyses the cells and provides the luciferase/luciferin substrate).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • A decrease in the luminescent signal corresponds to a decrease in cellular ATP concentration.[21]

Protocol 5: Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS. Pyrvinium's inhibition of Complex I can lead to increased ROS production.[4]

Materials:

  • DCFH-DA probe

  • Fluorescence plate reader or flow cytometer

  • H₂O₂ (positive control)

  • Cell culture medium or PBS

Procedure:

  • Culture and treat cells with this compound as described in previous protocols.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure fluorescence using a plate reader or flow cytometer (Ex/Em ~485/535 nm).

  • An increase in fluorescence intensity in pyrvinium-treated cells indicates an increase in intracellular ROS levels.

References

Application Notes: Pyrvinium Embonate for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrvinium (B1237680), an FDA-approved anthelmintic drug, has garnered significant attention for its potential as an anti-cancer agent.[1][2][3] Extensive research demonstrates its ability to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including those of the pancreas, colon, breast, ovaries, and hematological malignancies.[3][4][5] Its multifaceted mechanism of action, which involves targeting key cellular signaling pathways and organelles, makes it a promising candidate for drug repurposing in oncology.[3][6]

Mechanism of Action

Pyrvinium embonate (also known as pyrvinium pamoate) induces apoptosis in cancer cells through several interconnected mechanisms:

  • Inhibition of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for cell proliferation and is often hyperactivated in cancers.[5][6] Pyrvinium inhibits this pathway by activating Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin, a key effector of the Wnt pathway.[7][8][9] This destabilization of β-catenin suppresses the transcription of Wnt target genes that are involved in cell survival and proliferation.[5][6]

  • Mitochondrial Dysfunction: Pyrvinium, as a lipophilic cation, preferentially accumulates in mitochondria.[3][9] It disrupts mitochondrial function by inhibiting the mitochondrial respiratory chain, particularly Complex I.[2][4][6][9] This leads to decreased ATP production, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately triggering the intrinsic apoptosis pathway.[7][9][10]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ER stress, which can activate the Unfolded Protein Response (UPR).[11][12] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[11] Pyrvinium has been shown to induce ER stress, contributing to its apoptotic effects in cancer cells.[13]

  • Inhibition of other Pro-Survival Pathways:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Pyrvinium has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which contributes to its ability to induce both apoptosis and autophagy in cancer cells.[14][15][16]

    • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer cells and promotes the expression of anti-apoptotic genes. Pyrvinium can suppress STAT3 activity, further promoting apoptosis.[1][2]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize its cytotoxic activity, often represented by the half-maximal inhibitory concentration (IC50), and its effect on apoptosis.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)IC50 ValueReference
Ovarian CancerSK-OV-3, A2780/PTX0.3–0.5 µM[5]
Myeloid LeukemiaMolm1350.15 ± 0.43 nM[10]
Acute Myeloid Leukemia (MLL-rearranged)Various<80 nM[17]
Merkel Cell CarcinomaWaGaSignificant growth hindrance at 100 nM[13]
MelanomaB16-F08.3 µM[3]

Table 2: Pro-Apoptotic Effects of this compound

Cancer TypeCell Line(s)ObservationReference
Multiple MyelomaMM.1S, U266, RPMI-8226Increased apoptosis via intrinsic pathway[7]
Ovarian CancerSK-OV-3, A2780/PTXDose-dependent increase in apoptosis[5]
Colorectal CancerDLD1, SW480Promoted apoptosis and autophagy[14][15]
Merkel Cell Carcinoma4 different MCC cell linesDose- and time-dependent induction of apoptosis[13]
Colorectal CancerDLD1Increased cleavage of PARP, Caspase-7, and Caspase-3[18][19]

Visualized Signaling Pathways

Pyrvinium_Apoptosis_Signaling cluster_Mitochondria Mitochondrial Disruption cluster_Wnt Wnt/β-catenin Pathway Inhibition cluster_ER ER Stress Induction cluster_PI3K PI3K/Akt Pathway Inhibition Pyrvinium_Mito Pyrvinium ComplexI Complex I Inhibition ROS ↑ ROS CytoC Cytochrome c Release Apoptosis Apoptosis CytoC->Apoptosis ATP ↓ ATP Production Pyrvinium_Wnt Pyrvinium CK1a ↑ CK1α Activation BetaCatenin β-catenin Degradation WntTarget ↓ Wnt Target Genes (e.g., MYC, Cyclin D) WntTarget->Apoptosis Pyrvinium_ER Pyrvinium ER_Stress ↑ ER Stress / UPR ER_Stress->Apoptosis Pyrvinium_PI3K Pyrvinium PI3K_Akt ↓ PI3K/Akt/mTOR PI3K_Akt->Apoptosis

Experimental Protocols

Herein are detailed protocols for common assays used to evaluate the pro-apoptotic effects of this compound on cancer cells.

1. Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of pyrvinium that inhibits cell viability by 50% (IC50).

MTT_Workflow A 1. Seed Cells Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Drug Treatment Treat cells with a serial dilution of this compound for 48-72h. A->B C 3. Add MTT Reagent Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. B->C D 4. Solubilize Formazan (B1609692) Remove MTT solution and add DMSO to dissolve the formazan crystals. C->D E 5. Measure Absorbance Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability relative to control (DMSO) and determine IC50. E->F

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the drug concentration to calculate the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

3. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Methodology:

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, β-catenin) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. A study on colorectal cancer cells showed that pyrvinium treatment led to an increase in cleaved PARP, cleaved caspase-7, and cleaved caspase-3.[18][19]

References

Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Pyrvinium Embonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate), an FDA-approved anthelmintic drug, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Emerging preclinical evidence highlights its ability to sensitize cancer cells to conventional chemotherapy, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes. These application notes provide a comprehensive overview of the mechanisms, synergistic effects, and experimental protocols for combining pyrvinium embonate with various chemotherapeutic agents.

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting the Wnt/β-catenin signaling pathway and disrupting mitochondrial function.[2][3][4] Aberrant Wnt signaling is a hallmark of many cancers, contributing to proliferation, chemoresistance, and the maintenance of cancer stem cells (CSCs).[1][5][6] By targeting these critical pathways, this compound can render cancer cells more susceptible to the cytotoxic effects of chemotherapy.

Mechanisms of Synergistic Action

The combination of this compound with chemotherapy has demonstrated synergistic or additive effects in a variety of cancer types. The primary mechanisms underlying this synergy include:

  • Inhibition of Wnt/β-Catenin Signaling: this compound inhibits the Wnt/β-catenin pathway by increasing the stability of Axin, a negative regulator of β-catenin, and promoting the degradation of β-catenin.[1] This leads to the downregulation of Wnt target genes involved in cell proliferation and survival, such as MYC and Cyclin D1.[1] In ovarian cancer, this mechanism has been shown to enhance sensitivity to paclitaxel.[1]

  • Targeting Cancer Stem Cells (CSCs): The Wnt pathway is crucial for the self-renewal of CSCs, a subpopulation of tumor cells responsible for chemoresistance and metastasis.[2][5][6][7] By inhibiting this pathway, this compound can reduce the CSC population, making the bulk tumor more responsive to chemotherapy.[5][6][7]

  • Mitochondrial Respiration Inhibition: this compound can accumulate in the mitochondria and inhibit respiratory complex I, leading to decreased ATP production and increased reactive oxygen species (ROS), which can induce apoptosis.[2][4]

  • Induction of the Unfolded Protein Response (UPR): In some contexts, this compound can target the UPR, particularly under conditions of glucose starvation, which can be synergistic with chemotherapeutic agents that also induce cellular stress.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of this compound with various chemotherapy drugs.

Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy

Cancer TypeCell Line(s)Chemotherapy AgentPyrvinium Conc.Chemotherapy Conc.EffectReference
Ovarian CancerSK-OV-3, A2780/PTXPaclitaxel0.1 µM0.5 µMSynergistic inhibition of proliferation and induction of apoptosis[1]
Prostate CancerPC3DoxorubicinNot specifiedNot specifiedSynergistic inhibition of tumor growth[8]
Pancreatic CancerPANC-1, CFPAC-1Gemcitabine⅛, ¼, ½ IC50⅛, ¼, ½ IC50Synergistic inhibition of cell viability[9]
Colon CancerHCT1165-Fluorouracil (5-FU)Not specifiedNot specifiedCombined cytotoxic effect[10]
Acute Myeloid Leukemia (AML)SHI-1, THP-1Cytarabine, Daunorubicin, EtoposideIncreasing concentrationsIncreasing concentrationsAdditive effects[3][11]
Urothelial CarcinomaNot specifiedCisplatin, DoxorubicinNot specifiedNot specifiedEnhanced cytotoxicity and synergistic growth suppression[12]

Table 2: In Vivo Efficacy of this compound and Chemotherapy Combination

Cancer TypeAnimal ModelChemotherapy AgentPyrvinium DosageChemotherapy DosageEffectReference
Ovarian CancerXenograft (SK-OV-3, A2780/PTX)Paclitaxel0.5 mg/kg (i.p.)10 mg/kg (oral)Synergistic inhibition of tumor growth[1]
Prostate CancerXenograft (PC3)Doxorubicin10 mg/kg (p.o.) 6 times/week4 mg/kg (i.p.) weekly for 2 weeksSignificant response to combination treatment[8]
Breast CancerXenograft (MDA-MB-231)Not specifiedNot specifiedNot specifiedDelayed tumor growth (monotherapy)[6][7]
Wilms TumorMurine ModelNot specifiedNot specifiedNot specifiedInhibition of tumor growth and metastatic progression (monotherapy)[13]

Experimental Protocols

In Vitro Studies

1. Cell Culture

  • Cell Lines: A variety of cancer cell lines can be used, including but not limited to:

    • Ovarian Cancer: SK-OV-3, A2780/PTX (paclitaxel-resistant)[1]

    • Breast Cancer: MCF-7, MDA-MB-231, MDA-MB-468, SkBr-3[6][7]

    • Acute Myeloid Leukemia: SHI-1, THP-1[3]

    • Prostate Cancer: PC3[8]

    • Pancreatic Cancer: PANC-1, CFPAC-1[9]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability and Proliferation Assays (e.g., MTT Assay)

  • Objective: To assess the cytotoxic and anti-proliferative effects of this compound alone and in combination with chemotherapy.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, the chemotherapeutic agent, or the combination of both. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the combination treatment.

  • Protocol:

    • Treat cells with the compounds as described for the viability assay.

    • After the treatment period (e.g., 48 hours), harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. Western Blot Analysis

  • Objective: To investigate the molecular mechanisms of action, such as the inhibition of the Wnt/β-catenin pathway.

  • Protocol:

    • Treat cells with the compounds for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-β-catenin, anti-Axin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Studies

1. Xenograft Mouse Models

  • Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.

  • Protocol:

    • Animal Housing: Use immunodeficient mice (e.g., nude mice, NOD/SCID mice) housed in a pathogen-free environment.

    • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

      • Vehicle control

      • This compound alone

      • Chemotherapy agent alone

      • Combination of this compound and chemotherapy

    • Drug Administration: Administer drugs according to published protocols. For example:

      • This compound: 0.5 mg/kg intraperitoneally (i.p.) or 10 mg/kg orally (p.o.)[1][8]

      • Paclitaxel: 10 mg/kg orally[1]

      • Doxorubicin: 4 mg/kg i.p.[8]

    • Endpoint: Monitor tumor volume and body weight regularly. Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Signaling Pathway Diagram

G Pyrvinium Pyrvinium Embonate CK1a CK1α Pyrvinium->CK1a activates b_catenin β-catenin Pyrvinium->b_catenin inhibits Axin Axin CK1a->Axin stabilizes Axin->b_catenin Degradation Degradation b_catenin->Degradation Wnt_Genes Wnt Target Genes (e.g., MYC, Cyclin D1) b_catenin->Wnt_Genes activates Proliferation Cell Proliferation & Survival Wnt_Genes->Proliferation Chemotherapy Chemotherapy Apoptosis Apoptosis Chemotherapy->Apoptosis G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment (Pyrvinium +/- Chemo) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Mechanism 3c. Mechanistic Studies (e.g., Western Blot) Treatment->Mechanism Xenograft 4. Xenograft Model Establishment Viability->Xenograft InVivo_Treatment 5. In Vivo Treatment (Drug Administration) Xenograft->InVivo_Treatment Tumor_Growth 6. Tumor Growth Monitoring InVivo_Treatment->Tumor_Growth Endpoint 7. Endpoint Analysis (Tumor Excision, IHC) Tumor_Growth->Endpoint

References

Pyrvinium Embonate: A Potent Inhibitor of Metastasis for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Pyrvinium (B1237680) embonate, an FDA-approved anthelmintic drug, has emerged as a promising agent in cancer research, demonstrating significant anti-metastatic properties in various preclinical models. These application notes provide a comprehensive overview of the experimental design for studying the effects of pyrvinium embonate on cancer metastasis, intended for researchers, scientists, and professionals in drug development.

Introduction

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. The process is complex, involving cell invasion, intravasation, survival in circulation, extravasation, and colonization at a secondary site. Cancer stem cells (CSCs) and the epithelial-mesenchymal transition (EMT) are considered key drivers of metastasis.[1][2] this compound has been shown to target these critical pathways, making it a valuable tool for metastasis research.

Mechanism of Action

This compound exerts its anti-metastatic effects through a multi-targeted mechanism of action:

  • Inhibition of Wnt/β-catenin Signaling: The Wnt signaling pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers and plays a significant role in metastasis.[3][4] this compound inhibits the Wnt pathway by activating casein kinase 1α (CK1α), which promotes the degradation of β-catenin, a key effector of the pathway.[5][6] This leads to the downregulation of Wnt target genes involved in cell proliferation and invasion.[1][3]

  • Suppression of STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that regulates genes involved in cell survival, proliferation, and angiogenesis. Constitutively active STAT3 is found in many metastatic cancers. This compound has been shown to suppress the phosphorylation of STAT3, thereby inhibiting its activity and the expression of its target genes.[7][8]

  • Modulation of PI3K/AKT Pathway: The PI3K/AKT signaling pathway is another critical regulator of cell survival and proliferation. This compound has been reported to inhibit this pathway, leading to decreased cancer cell viability.[9][10]

  • Inhibition of Mitochondrial Respiration: this compound can inhibit mitochondrial electron transport chain complexes, particularly complex I, leading to reduced ATP production and increased reactive oxygen species (ROS), which can induce cancer cell death.[11][12][13]

  • Targeting Cancer Stem Cells (CSCs): CSCs are a subpopulation of tumor cells with self-renewal capabilities that are believed to be responsible for tumor initiation, metastasis, and therapy resistance. This compound has been shown to selectively target and eliminate CSCs, thereby reducing the metastatic potential of tumors.[1][2][11]

  • Reversal of Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype, a critical step in metastasis. This compound can suppress EMT by increasing the expression of epithelial markers like E-cadherin and decreasing mesenchymal markers such as N-cadherin and vimentin.[1][4]

  • Inhibition of Lipid Anabolism: Recent studies have shown that this compound can induce the death of triple-negative breast cancer stem-like cells by inhibiting lipid anabolism, highlighting a novel metabolic vulnerability.[11][14][15]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeAssayIC50 / ConcentrationEffectReference
MCF-7Breast Cancer (Luminal)Proliferation (CCK-8)~100 nMInhibition of proliferation[1]
MDA-MB-231Breast Cancer (Claudin-low)Proliferation (CCK-8)~500 nMInhibition of proliferation[1]
MDA-MB-468Breast Cancer (Basal-like)Proliferation (CCK-8)~200 nMInhibition of proliferation[1]
SkBr-3Breast Cancer (Her-2 enriched)Proliferation (CCK-8)~200 nMInhibition of proliferation[1]
SUM-149Inflammatory Breast CancerMammosphere Formation< 10 nMInhibition of primary and secondary mammosphere formation[4][16][17][18]
SUM-159Metaplastic Breast CancerMammosphere Formation< 10 nMInhibition of primary and secondary mammosphere formation[4][16][17][18]
PANC-1Pancreatic CancerCell Viability (MTT)3.4 ± 0.24 µMReduction in cell viability[9]
CFPAC-1Pancreatic CancerCell Viability (MTT)4.4 ± 1.09 µMReduction in cell viability[9]
Table 2: In Vivo Efficacy of this compound in Metastasis Models
Cancer ModelAnimal ModelDosing RegimenPrimary EffectMetastasis EffectReference
Triple-Negative Breast Cancer (TNBC)Orthotopic injection of FP-CSCs0.3 mg/kg up to 1.2 mg/kg daily (IP)Significantly inhibited tumor growthSignificantly reduced the number of lung metastases[11]
Aggressive Breast Cancer (SUM-159)Orthotopic injection1 mg/kg, 3 times per week (IP)Delayed tumor growthTrend toward decreased lung metastasis[4][17]
Metastatic Murine Breast Cancer (Tumor 505)---Decreased lung metastasis[4]
KRAS-mutant Lung CancerPatient-derived xenograft-Preferentially inhibited tumor growth-[7]

Experimental Protocols

In Vitro Assays

1. Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Dissociate cells into a single-cell suspension.

  • Plating: Plate 20,000 cells/ml in ultra-low attachment 6-well plates.

  • Media: Use serum-free minimum essential medium (MEM) supplemented with 20 ng/ml basic fibroblast growth factor (bFGF), 20 ng/ml epidermal growth factor (EGF), 1 µg/ml hydrocortisone, 5 µg/ml insulin, and 2% B27 supplement.[18]

  • Treatment: Add this compound at desired concentrations (e.g., 10 nM to 1 µM).

  • Incubation: Culture for 7-10 days to allow mammosphere formation.

  • Quantification: Count the number of mammospheres (spheroids > 50 µm) under a microscope. For secondary mammosphere formation, collect primary spheres, dissociate them into single cells, and re-plate under the same conditions.

2. Transwell Migration and Invasion Assay

These assays evaluate the migratory and invasive potential of cancer cells.

  • Cell Preparation: Serum-starve cells for 24 hours.

  • Chamber Setup: Use Transwell inserts with 8 µm pores. For invasion assays, coat the inserts with Matrigel.

  • Cell Seeding: Seed cells in the upper chamber in serum-free media containing this compound.

  • Chemoattractant: Add media with 10% FBS to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated/invaded cells on the bottom of the membrane. Count the stained cells in multiple fields under a microscope.

3. Western Blotting for EMT Markers

This technique is used to analyze the expression of proteins involved in the epithelial-mesenchymal transition.

  • Cell Lysis: Treat cells with this compound for 48-72 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, and β-actin (as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

In Vivo Model

Orthotopic Xenograft Model for Breast Cancer Metastasis

This model mimics the growth of a primary tumor in the relevant organ and allows for the study of spontaneous metastasis.

  • Cell Injection: Inject cancer cells (e.g., MDA-MB-231 or SUM-159) into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID or SCID/Beige).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a certain size (e.g., 100 mm³), begin treatment with this compound or vehicle control via intraperitoneal (IP) injection. A dose escalation strategy can be employed, for example, starting at 0.1 mg/kg and increasing to 1.0 mg/kg three times a week.[17]

  • Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs and other organs. The number of metastatic nodules on the lung surface can be counted. For more detailed analysis, tissues can be fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to identify micrometastases.

Mandatory Visualizations

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Metastasis Pyrvinium Pyrvinium Wnt Wnt/β-catenin Pyrvinium->Wnt Inhibits STAT3 STAT3 Pyrvinium->STAT3 Inhibits PI3K_AKT PI3K/AKT Pyrvinium->PI3K_AKT Inhibits CSC Cancer Stem Cells Pyrvinium->CSC Inhibits EMT Epithelial-Mesenchymal Transition Pyrvinium->EMT Inhibits Mitochondria Mitochondrial Respiration Pyrvinium->Mitochondria Inhibits Lipid Lipid Anabolism Pyrvinium->Lipid Inhibits Wnt->CSC Wnt->EMT STAT3->CSC PI3K_AKT->CSC Metastasis Metastasis CSC->Metastasis CSC->Metastasis EMT->Metastasis EMT->Metastasis

Caption: this compound's multi-target inhibition of key signaling pathways and cellular processes that drive metastasis.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Cancer Cell Culture B Treatment with This compound A->B C Mammosphere Formation Assay B->C D Migration/Invasion Assay B->D E Western Blot (EMT Markers) B->E F Orthotopic Xenograft G Tumor Growth Monitoring F->G H Treatment with This compound G->H I Metastasis Assessment H->I

Caption: Experimental workflows for studying the anti-metastatic effects of this compound in vitro and in vivo.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits CK1a CK1α CK1a->DestructionComplex Pyrvinium Pyrvinium Embonate Pyrvinium->CK1a Activates BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Degradation β-catenin Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Cell Viability Assays with Pyrvinium Embonate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing cell viability following treatment with Pyrvinium (B1237680) embonate, an anthelmintic drug with demonstrated anti-cancer properties. The protocols are intended for use by researchers in academic and industrial settings, including those involved in drug discovery and development.

Pyrvinium embonate (also known as pyrvinium pamoate) has been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of mitochondrial function and the inhibition of key signaling pathways such as Wnt/β-catenin and PI3K/AKT.[1][2][3] Accurate assessment of its cytotoxic and cytostatic effects is crucial for understanding its therapeutic potential.

This document outlines protocols for three common colorimetric cell viability assays: MTT, CCK-8, and Crystal Violet staining. Additionally, it provides a summary of reported IC50 values for this compound in various cancer cell lines and diagrams of the key signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in the literature. These values provide a benchmark for the expected potency of the compound.

Table 1: IC50 Values of this compound in Colorectal Cancer (CRC) Cell Lines

Cell LineIC50 (nM) after 72hAssay Used
HCT11674.95CCK-8
HT29188.20CCK-8
RKO136.70CCK-8
SW480Sensitive (concentration not specified)Not Specified
HCT-116 WTKOSensitive (concentration not specified)Not Specified

Data sourced from a 2021 study on colorectal cancer.

Table 2: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line TypeCell LineIC50 (nM) after 4 daysAssay Used
MLL-rearrangedMV4-11~20MTT
MLL-rearrangedMOLM-13~20MTT
MLL-rearrangedSHI-1~20MTT
MLL-rearrangedTHP-1~20MTT
MLL-rearrangedML-280MTT
Wildtype MLLOCI-AML2>47MTT
Wildtype MLLOCI-AML3>47MTT
Wildtype MLLKasumi-1>47MTT
Wildtype MLLKG-1>47MTT
Wildtype MLLU937>47MTT

Data from a 2021 study on pediatric MLL-rearranged acute myeloid leukemia.[4]

Table 3: IC50 Values of this compound in Primary AML Patient Samples

Patient SampleMLL StatusIC50 (nM) after 4 daysAssay Used
AMLL-AF9+~20-30MTT
BMLL-AF9+~20-30MTT
CMLL-AF10+~20-30MTT
DCBFB/MYH11+~20-30MTT
EFLT3-ITD+Not affectedMTT
FFUS-ERG+~20-30MTT

Data from a 2021 study on pediatric MLL-rearranged acute myeloid leukemia.[4]

Experimental Protocols

An overview of the experimental workflow for assessing cell viability after this compound treatment is provided below.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep Prepare this compound Stock treatment Treat Cells with this compound drug_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation add_reagent Add Viability Reagent (MTT, CCK-8, or Crystal Violet) incubation->add_reagent read_plate Measure Absorbance add_reagent->read_plate data_analysis Calculate Cell Viability and IC50 read_plate->data_analysis

Experimental Workflow for Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent[5]

  • 96-well plates

  • Adherent or suspension cells

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).[6]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4][7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization:

    • For adherent cells: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • For suspension cells: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) directly to the wells.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570-590 nm using a microplate reader.

CCK-8 (Cell Counting Kit-8) Assay

Principle: This assay uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.[9]

Materials:

  • This compound

  • CCK-8 solution

  • 96-well plates

  • Adherent or suspension cells

  • Complete culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 100 µL of cell suspension (e.g., 1 x 10⁴ cells/mL) in a 96-well plate. Incubate for 24 hours.

  • Drug Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][10] Be careful to avoid introducing bubbles.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][10]

Crystal Violet Staining Assay

Principle: Crystal violet is a dye that binds to proteins and DNA of adherent cells. The amount of dye retained is proportional to the cell biomass. This method is suitable for assessing the effects of cytotoxic agents on adherent cell lines.[11][12]

Materials:

  • This compound

  • Crystal violet solution (0.1% or 0.5% w/v in 20% methanol)[11]

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)[11]

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)[11]

  • 96-well plates

  • Adherent cells

  • Complete culture medium

  • PBS

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Fixation: Gently wash the cells with PBS and then fix them with 100 µL of fixative solution for 10-20 minutes at room temperature.[13]

  • Staining: Remove the fixative and add 50-100 µL of crystal violet solution to each well. Incubate for 10-30 minutes at room temperature.[11]

  • Washing: Gently wash the plate with water to remove excess stain.[12]

  • Drying: Allow the plate to air dry completely.[12]

  • Solubilization: Add 100-200 µL of solubilization solution to each well and shake for 15-30 minutes to dissolve the dye.[11][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm.[11]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation and survival.

Wnt/β-catenin Signaling Pathway

This compound inhibits the canonical Wnt signaling pathway by activating Casein Kinase 1α (CK1α).[3] This leads to the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation in the nucleus and the transcription of Wnt target genes that promote cell proliferation.[2][3]

G cluster_wnt Wnt Signaling Pathway Pyrvinium This compound CK1a CK1α Pyrvinium->CK1a activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) CK1a->DestructionComplex activates beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes Proliferation Cell Proliferation Target_Genes->Proliferation leads to

Inhibition of Wnt/β-catenin Pathway by this compound
PI3K/AKT Signaling Pathway

This compound has also been shown to inhibit the PI3K/AKT signaling pathway. By inhibiting AKT, Pyrvinium prevents the phosphorylation of downstream targets that are crucial for cell survival and proliferation. This can lead to a decrease in cell viability and an increase in apoptosis.

G cluster_akt PI3K/AKT Signaling Pathway Pyrvinium This compound AKT AKT Pyrvinium->AKT inhibits PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream activates Survival Cell Survival & Proliferation Downstream->Survival promotes

Inhibition of PI3K/AKT Pathway by this compound

References

Application Notes and Protocols for Organoid Culture Treatment with Pyrvinium Embonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium embonate, an FDA-approved anthelmintic drug, has emerged as a potent anti-cancer agent with a primary mechanism of action involving the inhibition of the Wnt/β-catenin signaling pathway and mitochondrial function.[1][2][3] Organoid cultures, which closely recapitulate the complex three-dimensional architecture and heterogeneity of in vivo tumors, provide a robust platform for evaluating the efficacy of therapeutic compounds like this compound.[4] These application notes provide detailed protocols for the treatment of organoids with this compound, subsequent viability assessment, and an overview of its mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach. A significant body of evidence points to its role as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[5][6] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer, and plays a crucial role in cell proliferation, stemness, and survival.[7][8] Pyrvinium is understood to activate casein kinase 1α (CK1α), a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[5][9]

Furthermore, this compound has been shown to target mitochondrial respiration, specifically inhibiting respiratory complex I.[6] This disruption of mitochondrial function leads to decreased ATP production and increased reactive oxygen species (ROS), contributing to cancer cell death.[10] The dual inhibition of these critical pathways makes this compound a compelling candidate for cancer therapy.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound (also known as Pyrvinium Pamoate) in various cancer models, with a focus on organoid studies.

Cancer TypeModel SystemIC50 Value (nM)Reference
Colorectal AdenomaPatient-Derived Adenoma Organoids10 - 150[1]
Colorectal CancerHCT116 Cell Line74.95[10]
Colorectal CancerHT29 Cell Line188.20[10]
Colorectal CancerRKO Cell Line136.70[10]
Pancreatic CancerCFPAC-1 Cell Line21[11]
Pancreatic CancerPANC-1 Cell Line92[11]

Experimental Protocols

Protocol 1: Treatment of Colorectal Adenoma Organoids with this compound

This protocol is adapted from studies on patient-derived colorectal adenoma organoids.[1]

Materials:

  • Patient-derived colorectal adenoma organoids cultured in Matrigel domes

  • Organoid Growth Medium

  • This compound (Pamoate salt) stock solution (e.g., 10 mM in DMSO)

  • 96-well culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Organoid Seeding:

    • Disrupt established organoid cultures and resuspend in fresh Organoid Growth Medium.

    • Seed organoids in 40 µL of Matrigel in a 96-well plate.

    • Allow Matrigel to polymerize at 37°C for 15-30 minutes.

    • Add 100 µL of Organoid Growth Medium to each well.

    • Culture for 3-7 days to allow organoid formation.[1]

  • This compound Treatment:

    • Prepare a serial dilution of this compound in Organoid Growth Medium. A suggested starting concentration range is 1 nM to 1 µM.[1]

    • Carefully remove the existing medium from the organoid-containing wells.

    • Add 100 µL of the medium containing the desired concentration of this compound to each well. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.[1]

  • Assessment of Cell Viability (CellTiter-Glo® 3D Assay):

    • Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well containing 100 µL of medium.

    • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

    • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: General Organoid Viability Assay using a Live/Dead Staining Kit

This protocol provides a method for visualizing and quantifying live and dead cells within organoids.

Materials:

  • Organoids treated with this compound as described in Protocol 1

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Staining Solution Preparation:

    • Prepare a working solution of the Live/Dead staining reagents in PBS or culture medium according to the manufacturer's instructions.

  • Organoid Staining:

    • Carefully remove the culture medium from the wells.

    • Gently wash the organoids with pre-warmed PBS.

    • Add the staining solution to each well, ensuring the organoids are fully covered.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Imaging and Analysis:

    • Following incubation, carefully remove the staining solution and replace it with fresh PBS.

    • Image the organoids using a fluorescence microscope with appropriate filters for live (green fluorescence) and dead (red fluorescence) cells.

    • Quantify the fluorescence intensity for each channel using image analysis software to determine the ratio of live to dead cells.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor LRP56->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates and binds Pyrvinium This compound Pyrvinium->DestructionComplex activates CK1α in TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Organoid Culture cluster_treatment Drug Treatment cluster_analysis Data Analysis start Establish Organoid Culture passage Passage and Expand Organoids start->passage seed Seed Organoids in 96-well Plate passage->seed prepare_drug Prepare this compound Dilutions seed->prepare_drug treat Treat Organoids (72h) prepare_drug->treat viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) treat->viability_assay imaging Live/Dead Staining and Imaging treat->imaging data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis imaging->data_analysis

Caption: Experimental workflow for this compound treatment of organoids.

Pyrvinium_Mechanism cluster_wnt Wnt/β-catenin Pathway cluster_mito Mitochondrial Function cluster_cancer Cancer Cell Fate Pyrvinium This compound CK1a Activation of CK1α Pyrvinium->CK1a ComplexI Inhibition of Mitochondrial Complex I Pyrvinium->ComplexI BetaCatenin_Deg β-catenin Degradation CK1a->BetaCatenin_Deg Wnt_Inhibition Inhibition of Wnt Target Genes BetaCatenin_Deg->Wnt_Inhibition Prolif_dec Decreased Proliferation Wnt_Inhibition->Prolif_dec ATP_dec Decreased ATP Production ComplexI->ATP_dec ROS_inc Increased ROS ComplexI->ROS_inc Apoptosis Induction of Apoptosis ATP_dec->Apoptosis ROS_inc->Apoptosis

Caption: Dual mechanism of action of this compound in cancer cells.

References

Troubleshooting & Optimization

Low solubility of Pyrvinium embonate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Pyrvinium Embonate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound is practically insoluble in water.[1][2] This poor solubility is an inherent characteristic of the molecule's chemical structure. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, the drastic change in solvent polarity causes the compound to precipitate out of solution. This phenomenon is often referred to as "solvent shift."

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[3] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.

Q3: What is the maximum achievable concentration of this compound in DMSO?

The solubility of this compound in DMSO can vary slightly between different batches and suppliers. However, concentrations in the range of 1 mg/mL to 25 mg/mL have been reported.[3][4][5] It is always recommended to consult the certificate of analysis for the specific batch you are using.

Q4: How should I store the this compound powder and its DMSO stock solution?

The solid powder should be stored at -20°C for long-term stability (≥4 years).[3] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month. It is generally not recommended to store aqueous solutions for more than one day.[3]

Q5: My this compound solution is initially clear after dilution into my aqueous buffer but becomes cloudy over time. What is happening?

This delayed precipitation can be due to several factors:

  • Supersaturation: The initial clear solution might be a supersaturated state, which is thermodynamically unstable and leads to crystallization over time.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility and cause the compound to precipitate.[6]

  • pH Instability: Changes in the pH of the buffer during storage can affect the solubility of the compound.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Possible Cause Troubleshooting Action
High Final Concentration The target concentration in the aqueous buffer may exceed the solubility limit of this compound. Try reducing the final concentration of the compound in your experiment.
Incorrect Dilution Method Rapidly adding the DMSO stock to the buffer can create localized high concentrations, leading to immediate precipitation. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.[7]
Buffer Composition Certain buffer components, such as phosphate, can sometimes interact with the compound and reduce its solubility.[6] Consider testing alternative buffer systems (e.g., citrate, HEPES).
Low Temperature The temperature of the aqueous buffer can influence solubility. Try gently warming the buffer to room temperature or 37°C before adding the DMSO stock.
Issue 2: Low or inconsistent biological activity observed in experiments.
Possible Cause Troubleshooting Action
Precipitation Undissolved particles will not be biologically active, leading to inaccurate results. Visually inspect your working solution for any signs of precipitation (cloudiness or visible particles) before adding it to your experimental system. Centrifuge the solution at low speed to pellet any precipitate before use.
Degradation This compound is light-sensitive.[1] Protect solutions from light by using amber vials or covering containers with aluminum foil. It is also recommended to prepare fresh working solutions for each experiment.[8]
Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates and pipette tips.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterInsoluble (<1 mg/mL)[1]
EthanolInsoluble
DMSO~1 mg/mL to 25 mg/mL[3][4][5]
Dimethylformamide (DMF)~1 mg/mL[3][4]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[3][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~1 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until all the solid is dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution.[5][8]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an Aqueous Working Solution
  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature, protected from light.

  • Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤0.5%).

  • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to reduce the final concentration of this compound.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than a day.[3]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw_stock Thaw DMSO Stock dilute Dilute Stock into Buffer (Dropwise with Vortexing) thaw_stock->dilute warm_buffer Warm Aqueous Buffer warm_buffer->dilute check_precipitate Inspect for Precipitation dilute->check_precipitate use_solution Use Immediately check_precipitate->use_solution

Workflow for preparing this compound solutions.

signaling_pathway Simplified Wnt Signaling Pathway Inhibition by this compound pyrvinium This compound ck1a Casein Kinase 1α (CK1α) pyrvinium->ck1a activates wnt_pathway Wnt Signaling Pathway ck1a->wnt_pathway inhibits beta_catenin β-catenin Degradation wnt_pathway->beta_catenin promotes gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin->gene_transcription inhibits cell_proliferation Inhibition of Cancer Cell Proliferation gene_transcription->cell_proliferation leads to

This compound's role in the Wnt signaling pathway.

References

Technical Support Center: Improving Pyrvinium Embonate Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of pyrvinium (B1237680) embonate (also known as pyrvinium pamoate).

Frequently Asked Questions (FAQs)

Q1: My orally administered pyrvinium embonate is showing low or no efficacy in my in vivo model, despite potent in vitro activity. What is the likely cause?

A1: This is a common issue and is most likely due to the inherently low aqueous solubility and poor oral bioavailability of this compound.[1][2] The fraction of the drug that reaches systemic circulation after oral administration is often insufficient to elicit a therapeutic effect.[1] Factors contributing to this include the drug's lipophilic nature and potential first-pass metabolism.[2][3]

Q2: How can I confirm that low bioavailability is the problem in my study?

A2: A pilot pharmacokinetic (PK) study is the most direct way to assess this. Administer a single oral dose of your current formulation to a small group of animals (e.g., mice) and collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[4] Analyze the plasma concentrations of this compound using a validated method like LC-MS/MS. If the maximum plasma concentration (Cmax) and the area under the curve (AUC) are very low or undetectable, poor bioavailability is confirmed.[2]

Q3: What are the primary strategies to improve the oral bioavailability of this compound?

A3: The main goal is to enhance the dissolution rate and solubility of the compound in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction: Techniques like nanomilling or micronization increase the surface area of the drug, which can improve its dissolution rate.[3][5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs like this compound.[3][5][6][7]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution.[5]

  • Salt Forms: While pyrvinium is often used as a pamoate salt, exploring other salt forms could potentially improve solubility and dissolution characteristics.[7][8][9][10]

Q4: Are there alternative routes of administration if I cannot sufficiently improve oral bioavailability?

A4: Yes, for preclinical studies, alternative routes can be used to bypass the challenges of oral absorption and confirm the compound's in vivo efficacy. These include:

  • Intraperitoneal (IP) injection: This route allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.[9]

  • Intravenous (IV) injection: This provides 100% bioavailability and is useful for determining the drug's intrinsic pharmacokinetic properties.

  • Intratumoral (IT) injection: For cancer models, direct injection into the tumor can be used to assess local efficacy.

It is important to note that these routes will result in different pharmacokinetic profiles compared to oral administration.[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral gavage. Poor aqueous solubility and dissolution of the drug in the GI tract.1. Analyze Formulation: Ensure the drug is properly suspended in the vehicle before each dose. 2. Improve Formulation: Consider developing an enabling formulation such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS).[2][3] 3. Alternative Route: Use intraperitoneal (IP) administration in a pilot study to confirm that the compound can achieve systemic exposure.
High variability in plasma concentrations between animals. Inconsistent dosing technique or variability in animal physiology (e.g., food intake).1. Standardize Dosing: Ensure consistent oral gavage technique and accurate volume administration for each animal.[1][4][6][11][12] 2. Control for Food Effect: Standardize the fasting period for all animals before dosing, as food can affect drug absorption.[5] 3. Homogenize Formulation: Ensure the dosing formulation is a homogenous suspension or solution.
Compound precipitates in the dosing vehicle before administration. The vehicle is not suitable for solubilizing or suspending this compound.1. Test Alternative Vehicles: Screen a panel of pharmaceutically acceptable vehicles, including those with co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or lipids.[2] 2. Reduce Particle Size: If using a suspension, micronize or nanomill the drug powder to improve dispersibility.
In vivo efficacy is still low even with an improved formulation. The systemic exposure achieved is still below the therapeutic threshold, or the drug may be rapidly cleared.1. Dose Escalation: Conduct a dose-escalation study with the improved formulation to determine if higher doses lead to proportionally higher plasma concentrations and efficacy. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration profile with the observed efficacy to understand the required therapeutic exposure. 3. Investigate Metabolism: Conduct in vitro metabolism studies (e.g., with liver microsomes) to assess the metabolic stability of this compound.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Pyrvinium Pamoate in Mice with Different Routes of Administration

Formulation/RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Oral Gavage35 mg/kgNot Detected in Plasma-Not Detected in Plasma[4]
Oral Gavage20 mg/kgNot Detected in Plasma-Not Detected in Plasma[4]
Intraperitoneal (IP)1 mg/kg~99.3 nM (~57 ng/mL)0.25-[9]

Note: While plasma levels after oral dosing are often undetectable, pyrvinium has been shown to accumulate in certain tissues like the pancreas and fat.[4]

Table 2: In Vivo Efficacy of Different Pyrvinium Pamoate Formulations

FormulationAnimal ModelAdministration Route & DoseOutcomeReference
NanoliposomesMelanoma Mouse ModelIntravenous (IV)Improved median survival (23 days) vs. free drug (20 days) and control (14 days).[13]
SuspensionPancreatic Cancer XenograftOral Gavage (35 mg/kg/day)Dose-dependent decrease in tumor growth.[4]
SuspensionBreast Cancer XenograftIntraperitoneal (IP) (1 mg/kg)Significant tumor growth delay.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension using Wet Milling

This protocol provides a general procedure for preparing a nanosuspension to improve the oral bioavailability of this compound.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in deionized water)[14]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1 mm diameter)[14]

  • High-energy bead mill or planetary ball mill

  • Syringe filter (e.g., 5 µm) to remove milling media

Procedure:

  • Preparation of Stabilizer Solution: Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle stirring.

  • Premixing: Disperse the this compound powder in the stabilizer solution to create a pre-suspension. A typical drug concentration to start with is 1-5% (w/v).

  • Milling:

    • Add the pre-suspension and milling media to the milling chamber. A common ratio is 1:1 (v/v) for the suspension and beads.

    • Mill at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The optimal time and speed should be determined empirically.[14][15]

    • Maintain a low temperature during milling (e.g., using a cooling jacket) to prevent drug degradation.

  • Separation: Separate the nanosuspension from the milling media by pouring the mixture through a sieve or by centrifugation at a low speed.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target particle size is typically below 200 nm with a PDI < 0.3.

    • Zeta Potential: Measure to assess the stability of the suspension.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Crystallinity: Assess the physical state of the drug using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[15]

  • In Vivo Administration: The final nanosuspension can be administered to animals via oral gavage.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol outlines the steps to develop a SEDDS for enhancing the oral absorption of this compound.

Materials:

  • This compound

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS, Castor oil)

  • Surfactants (e.g., Kolliphor RH 40, Tween 80, Labrasol)

  • Co-surfactants/Co-solvents (e.g., Transcutol HP, PEG 400, Propylene Glycol)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of the drug to a known volume of each excipient.

    • Mix vigorously and then shake at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Select the excipients with the highest solubility for the drug.[16][17][18][19]

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at different mass ratios (e.g., 1:1, 2:1, 3:1).

    • For each Smix ratio, mix it with the oil phase at various ratios (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water dropwise under gentle agitation and observe the formation of emulsions.

    • Construct a phase diagram to identify the self-emulsifying region that forms a clear or slightly bluish, stable microemulsion.[6][16]

  • Preparation of Drug-Loaded SEDDS:

    • Select the optimal ratios of oil, surfactant, and co-surfactant from the phase diagram.

    • Dissolve the required amount of this compound in the oil phase with gentle heating if necessary.

    • Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.[6]

  • Characterization of SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a stable emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[18]

    • In Vitro Drug Release: Perform dissolution studies in simulated gastric and intestinal fluids.

  • In Vivo Administration: The liquid SEDDS can be filled into capsules or administered directly via oral gavage.

Protocol 3: Standard Oral Gavage in Mice

This protocol provides a standardized procedure for oral administration of formulations to mice.

Materials:

  • Appropriate size gavage needle (e.g., 18-20 gauge for adult mice) with a ball tip.[1][4][6][11][12]

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[1][4][6]

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[4][11]

  • Restraint:

    • Properly restrain the mouse by scruffing the back of the neck to immobilize the head. The head and body should form a straight line.[6][11]

  • Administration:

    • Insert the gavage needle into the diastema (the gap behind the incisors) and advance it gently along the roof of the mouth.

    • Allow the mouse to swallow the ball tip of the needle, which will guide it into the esophagus. Do not force the needle.[4][11]

    • Advance the needle to the pre-measured depth.

    • Administer the formulation slowly and steadily.

    • Withdraw the needle gently along the same path.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[11][12]

Mandatory Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex (Active) cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Dsh Dishevelled (Dvl) Frizzled->Dsh Activates LRP5_6->Dsh Axin Axin Dsh->Axin Inhibits Destruction Complex GSK3b GSK3β CK1a CK1α beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto Phosphorylates for Degradation APC APC CK1a->beta_catenin_cyto Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates Pyrvinium Pyrvinium Pyrvinium->CK1a Activates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of pyrvinium.

Experimental Workflow

Experimental_Workflow start Problem: Low in vivo efficacy of this compound pk_study Pilot PK Study (Oral Suspension) start->pk_study confirm_bioavailability Low Bioavailability Confirmed? pk_study->confirm_bioavailability formulation_dev Formulation Development confirm_bioavailability->formulation_dev Yes troubleshoot Troubleshoot Experiment (Dose, Animal Model, etc.) confirm_bioavailability->troubleshoot No nanosuspension Nanosuspension (Wet Milling) formulation_dev->nanosuspension sedds SEDDS formulation_dev->sedds other_form Other (e.g., Liposomes) formulation_dev->other_form characterization In Vitro Characterization (Particle Size, Dissolution, etc.) nanosuspension->characterization sedds->characterization other_form->characterization select_formulation Select Lead Formulation(s) characterization->select_formulation comparative_pk Comparative PK Study (Lead Formulation vs. Suspension) select_formulation->comparative_pk comparative_pk->formulation_dev No Improvement efficacy_study In Vivo Efficacy Study comparative_pk->efficacy_study Bioavailability Improved end Successful in vivo study efficacy_study->end Efficacy Demonstrated efficacy_study->troubleshoot Low/No Efficacy

Caption: Workflow for improving the in vivo bioavailability of this compound.

References

Pyrvinium embonate degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrvinium (B1237680) embonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of pyrvinium embonate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 1 mg/mL.[1] For aqueous buffers, it is sparingly soluble.[1] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2) using this method.[1]

Q2: How should I store this compound solutions?

A2: It is highly recommended to use freshly prepared solutions of this compound as it is unstable in solution.[2] For aqueous solutions, it is not recommended to store them for more than one day.[1] If you must store a stock solution, it is best to store it in an organic solvent like DMSO at -20°C and protect it from light.[3] The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]

Q3: My this compound solution changed color. What does this indicate?

A3: this compound is a colored compound, typically appearing as a bright orange or orange-red powder.[3] A change in the color of your solution could indicate degradation of the compound. This compound is known to be light-sensitive, and exposure to light can cause it to degrade.[3] It is also unstable in certain solution conditions. If you observe a color change, it is best to discard the solution and prepare a fresh one.

Q4: What are the main factors that affect the stability of this compound in solution?

A4: The primary factors affecting the stability of this compound in solution are:

  • Light: The compound is photosensitive and can degrade upon exposure to light.[3]

  • pH: Stability can be pH-dependent. Forced degradation studies on the related compound pyrantel (B1679900) pamoate show degradation under both acidic and alkaline conditions.

  • Oxidizing agents: this compound is incompatible with strong oxidizing agents.[3]

  • Temperature: While some sources state it is stable to heat, forced degradation studies on similar compounds are conducted at elevated temperatures to induce degradation, suggesting temperature can be a factor.[4]

  • Solvent: Aqueous solutions are less stable than solutions in organic solvents like DMSO.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in solution.Always use freshly prepared solutions for your experiments.[2] If using a stock solution, ensure it has been stored properly at -20°C in a light-protected container. Prepare working solutions immediately before use.
Low potency or loss of activity in cell-based assays. The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from the solid compound. When preparing aqueous dilutions, first dissolve the compound in DMSO.[1] Minimize the exposure of the solution to light during all steps of the experiment.
Precipitation of the compound in aqueous buffer. Low aqueous solubility of this compound.Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A 1:2 ratio of DMSO to aqueous buffer has been shown to be effective for a concentration of 0.3 mg/mL.[1] If precipitation still occurs, you may need to lower the final concentration of this compound.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.This indicates the presence of degradation products. Review your solution preparation and storage procedures. Ensure solutions are protected from light and prepared fresh. Consider performing a forced degradation study to identify potential degradation products under your experimental conditions.

Quantitative Data on Forced Degradation of Pyrantel Pamoate

The following table summarizes the results from a stability-indicating HPLC method development study for a related anthelmintic, pyrantel pamoate, which undergoes forced degradation under various stress conditions. While not this compound, this data provides insight into the potential degradation behavior of similar chemical structures.

Stress Condition Treatment Observation % Degradation
Acid Hydrolysis 1 mL of 2N HCl, refluxed at 60°C for 30 minsDegradation observedNot specified
Alkaline Hydrolysis 1 mL of 2N NaOH, refluxed at 60°C for 30 minsDegradation observedNot specified
Oxidative Degradation 1 mL of 20% H₂O₂, kept at 60°C for 30 minsDegradation observedNot specified
Thermal Degradation Standard solution placed in oven at 105°C for 6 hoursDegradation observedNot specified
Photostability Exposed to UV lightDegradation observedNot specified
Neutral Hydrolysis Refluxed in water at 60°C for 6 hoursDegradation observedNot specified

Data adapted from a study on Pyrantel Pamoate and Albendazole.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (in DMSO):

    • Accurately weigh the desired amount of solid this compound powder.

    • Dissolve the powder in pure, anhydrous DMSO to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation (in Aqueous Buffer):

    • Thaw a frozen aliquot of the DMSO stock solution.

    • Dilute the stock solution with the desired aqueous buffer (e.g., PBS pH 7.2) to the final working concentration.

    • For example, to prepare a 0.3 mg/mL solution in a 1:2 DMSO:PBS buffer, mix one part of the 1 mg/mL DMSO stock with two parts of PBS.

    • Prepare the working solution immediately before use and do not store it for extended periods.[1]

Protocol for a General Forced Degradation Study

This protocol is a general guideline for assessing the stability of this compound under stress conditions, adapted from methodologies used for similar compounds.[5][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and water).[8]

  • Acid Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose the solid powder or a solution of this compound to dry heat at an elevated temperature (e.g., 80-105°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A dark control should be run in parallel.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

Signaling Pathways and Experimental Workflows

Wnt_Signaling_Inhibition cluster_nucleus Nucleus Pyrvinium This compound CK1a Casein Kinase 1α (CK1α) Pyrvinium->CK1a Activates DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) CK1a->DestructionComplex Component of beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription Nucleus Nucleus

Caption: this compound inhibits Wnt signaling by activating CK1α.

Mitochondrial_Respiration_Inhibition cluster_mito Mitochondrion Pyrvinium This compound ComplexI Complex I (NADH dehydrogenase) Pyrvinium->ComplexI Inhibits Mitochondrion Mitochondrion ETC Complex I Complex II Complex III Complex IV O2_consumption O₂ Consumption ETC->O2_consumption Leads to decreased ATP_production ATP Production ETC->ATP_production Leads to decreased Apoptosis Apoptosis O2_consumption->Apoptosis Induces ATP_production->Apoptosis Induces

Caption: this compound inhibits mitochondrial respiration.

Stability_Testing_Workflow start Start: this compound (Solid or Stock Solution) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress Expose to Stress hplc Stability-Indicating HPLC Analysis stress->hplc Analyze Samples data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data Generate Data report Report: - Degradation Profile - Stability Assessment data->report Interpret Results end End report->end

Caption: Workflow for forced degradation stability testing.

References

Technical Support Center: Off-Target Effects of Pyrvinium Embonate in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Pyrvinium (B1237680) embonate in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with Pyrvinium embonate at concentrations expected to only inhibit the Wnt signaling pathway. What could be the cause?

A1: this compound is known to have multiple off-target effects, with mitochondrial inhibition being a primary concern. At nanomolar concentrations, it can disrupt mitochondrial respiration, leading to cytotoxicity that is independent of its effects on the Wnt pathway.[1][2][3] Researchers in pancreatic cancer cell lines have observed IC50 values in the nanomolar range (9-93nM) due to potent inhibition of mitochondrial pathways.[1]

Q2: Our experimental results with this compound are inconsistent across different cancer cell lines. Why is this happening?

A2: The cytotoxic and off-target effects of this compound can be highly cell-type dependent.[4][5] For example, its potency as an androgen receptor (AR) inhibitor is most pronounced in cells with endogenous AR expression derived from prostate or bone.[4] Furthermore, the metabolic state of the cells, such as glucose availability, can significantly influence the efficacy of Pyrvinium, with increased potency observed in hypoglycemic conditions.[1][6]

Q3: We suspect mitochondrial toxicity is a confounding factor in our experiments. How can we confirm this?

A3: To confirm mitochondrial toxicity, you can perform a Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR). A significant decrease in basal and maximal respiration upon Pyrvinium treatment would indicate mitochondrial dysfunction.[1][7] Additionally, you can measure changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP levels.[6][8][9]

Q4: Can this compound affect signaling pathways other than Wnt?

A4: Yes, besides the Wnt pathway, this compound has been shown to inhibit the STAT3 signaling pathway by suppressing STAT3 phosphorylation at tyrosine 705 and serine 727.[6][9][10] It has also been reported to inhibit the AKT, STAT5, and ERK signaling pathways in certain myeloid leukemia cell lines.[8] Furthermore, it can act as a non-competitive inhibitor of the androgen receptor.[4][5]

Q5: We are working with KRAS-mutant lung cancer cells and see enhanced cytotoxicity with this compound under glucose deprivation. What is the mechanism behind this?

A5: In KRAS-mutant lung cancer cells, this compound inhibits STAT3, leading to the release of reactive oxygen species, depolarization of the mitochondrial membrane, and suppression of aerobic glycolysis.[6][9] The cytotoxic effects are significantly augmented by glucose deprivation, suggesting a synthetic lethal interaction where the cells are unable to compensate for the metabolic stress induced by both Pyrvinium and low glucose.[6][9]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in a Wnt Pathway Study
  • Problem: You are using this compound as a Wnt inhibitor, but observe widespread cell death at concentrations that should be specific for this pathway.

  • Possible Cause: Off-target mitochondrial toxicity is likely occurring. Pyrvinium is a lipophilic cation that preferentially accumulates in mitochondria, disrupting the electron transport chain.[2][11]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line.

    • Assess Mitochondrial Function: Use a Seahorse analyzer to measure OCR and ECAR (extracellular acidification rate) to assess mitochondrial respiration and glycolysis, respectively.[1]

    • Measure Mitochondrial Health: Stain cells with TMRE or JC-1 to assess mitochondrial membrane potential and with a ROS-sensitive dye (like DCFDA) to measure oxidative stress.

    • Consider Alternative Wnt Inhibitors: If mitochondrial effects are confounding your results, consider using other Wnt pathway inhibitors with different mechanisms of action.

Issue 2: Inconsistent Inhibition of STAT3 Phosphorylation
  • Problem: You are attempting to use this compound to inhibit STAT3 phosphorylation, but the results are variable.

  • Possible Cause: The effect of Pyrvinium on STAT3 can be cell-type specific and may be linked to its impact on mitochondrial function.[6][8] Overexpression of mitochondrial STAT3 has been shown to weaken the therapeutic efficacy of Pyrvinium.[6][9]

  • Troubleshooting Steps:

    • Confirm Mitochondrial Targeting: Verify that Pyrvinium co-localizes with mitochondria in your cell line using fluorescence microscopy.[8][12]

    • Optimize Treatment Conditions: Test a range of Pyrvinium concentrations and treatment durations to find the optimal conditions for consistent STAT3 inhibition in your model.

    • Assess Upstream Signaling: Investigate the phosphorylation status of upstream kinases involved in STAT3 activation in your cell line.

    • Control for Metabolic State: Ensure consistent glucose concentrations in your culture media, as this can impact Pyrvinium's efficacy.[6]

Issue 3: this compound Shows No Effect on Androgen Receptor (AR) Signaling
  • Problem: You are using this compound as an AR antagonist in your experiments, but you do not observe the expected downstream effects.

  • Possible Cause: The inhibitory effect of Pyrvinium on AR is highly selective for cells with endogenous AR expression, particularly those of prostate or bone origin.[4][5] The compound acts on the DNA-binding domain of the AR.[4][5]

  • Troubleshooting Steps:

    • Verify AR Expression: Confirm high levels of endogenous AR expression in your cell line via Western blot or qPCR.

    • Use Appropriate Controls: Include positive control cell lines known to be sensitive to Pyrvinium's anti-androgen effects (e.g., certain prostate cancer cell lines).

    • Assess AR Localization and DNA Binding: If possible, perform experiments to determine if Pyrvinium affects the nuclear localization or DNA binding of the AR in your cells.

    • Consider Cell Line Origin: Be aware that the tissue origin of the cell line can significantly impact the efficacy of Pyrvinium as an AR inhibitor.[4]

Data Presentation

Table 1: Summary of Off-Target Effects of this compound in Various Cell Lines

Off-Target EffectAffected Cell LinesObserved IC50 / Effective ConcentrationKey FindingsReference
Mitochondrial Inhibition Pancreatic Ductal Adenocarcinoma (PDAC), Myeloid Leukemia, KRAS-mutant Lung Cancer9-93 nM (PDAC)[1], 50.15 ± 0.43 nM (Molm13)[8]Inhibition of oxidative phosphorylation, decreased mitochondrial RNA expression, increased glycolysis.[1][8][1][8]
STAT3 Inhibition KRAS-mutant Lung Cancer, Myeloma/ErythroleukemiaDose-dependent suppression of phosphorylationSuppresses STAT3 phosphorylation at Tyr705 and Ser727.[6][9][13][6][9][13]
Androgen Receptor (AR) Inhibition Prostate CancerPotent, non-competitive inhibitionActs via the DNA-binding domain of the AR.[4][5][4][5]
Wnt/β-catenin Pathway Inhibition Ovarian Cancer, Multiple Myeloma, GlioblastomaIC50 of 19.6-82.1 nM (MM cells)[14]Promotes degradation of β-catenin.[14][15][14][15][16]
AKT/STAT5/ERK Inhibition Myeloid Leukemia (Molm13-XR)Not specifiedInhibition of downstream signaling pathways.[8][8]
Integrated Stress Response (ISR) Myeloid Leukemia (Molm13)50-100 nMActivation of the eIF2α-ATF4 pathway and inhibition of mTORC1 signaling.[8][17][8][17]

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol is adapted from methodologies used to assess the effect of this compound on mitochondrial respiration.[1][7]

Objective: To measure the oxygen consumption rate (OCR) and determine key parameters of mitochondrial function.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Pyrvinium Treatment: The following day, treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Calibrant Solution overnight in a non-CO2 incubator at 37°C.

    • Wash the cells with pre-warmed assay medium and add fresh assay medium to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse Assay:

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the Seahorse XF Analyzer.

    • Run the Mito Stress Test protocol, which involves sequential injections of the mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the key parameters of the mitochondrial stress test to determine the impact of this compound.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol is a general guideline based on studies investigating Pyrvinium's effect on STAT3.[6][8]

Objective: To assess the phosphorylation status of STAT3 at Tyrosine 705 and Serine 727.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-phospho-STAT3 (Ser727), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.

Mandatory Visualization

Pyrvinium_Off_Target_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_mito Mitochondrial Function cluster_stat3 STAT3 Pathway cluster_ar Androgen Receptor Pathway Pyrvinium This compound Wnt_Signal Wnt Signaling Pyrvinium->Wnt_Signal Mito_Resp Mitochondrial Respiration (Complex I & II) Pyrvinium->Mito_Resp STAT3_Phos STAT3 Phosphorylation (Y705, S727) Pyrvinium->STAT3_Phos AR Androgen Receptor (DNA Binding Domain) Pyrvinium->AR beta_catenin β-catenin Degradation Wnt_Signal->beta_catenin inhibits ATP_Prod ATP Production Mito_Resp->ATP_Prod decreases ROS ROS Production Mito_Resp->ROS increases STAT3_Activity STAT3 Activity STAT3_Phos->STAT3_Activity inhibits AR_Activity AR Transcriptional Activity AR->AR_Activity inhibits Troubleshooting_Workflow Start Unexpected Experimental Outcome with Pyrvinium High_Cytotoxicity Higher than expected cytotoxicity? Start->High_Cytotoxicity Inconsistent_Results Inconsistent results across cell lines? Start->Inconsistent_Results No_Target_Effect Lack of expected on-target effect? Start->No_Target_Effect High_Cytotoxicity->Inconsistent_Results No Assess_Mito Assess Mitochondrial Function (e.g., Seahorse) High_Cytotoxicity->Assess_Mito Yes Inconsistent_Results->No_Target_Effect No Check_Cell_Type Verify Cell Line Sensitivity/Metabolism Inconsistent_Results->Check_Cell_Type Yes Verify_Target Confirm Target Expression/Pathway Activity No_Target_Effect->Verify_Target Yes Resolution Identify Off-Target Effect or Optimize Protocol No_Target_Effect->Resolution No Optimize Optimize Dose and Duration Assess_Mito->Optimize Check_Cell_Type->Optimize Verify_Target->Optimize Optimize->Resolution

References

Technical Support Center: Overcoming Resistance to Pyrvinium Embonate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pyrvinium (B1237680) Embonate (Pamoate) in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pyrvinium Embonate in cancer cells?

A1: this compound is a repurposed anthelmintic drug that exhibits anti-cancer activity through multiple mechanisms. Its primary modes of action include the inhibition of the Wnt/β-catenin signaling pathway, disruption of mitochondrial respiration, and induction of the unfolded protein response (UPR). It has also been shown to inhibit STAT3 signaling.[1][2][3][4][5][6][7][8][9]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to this compound can arise from several factors. The two most commonly cited mechanisms are:

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), can actively pump pyrvinium out of the cell, reducing its intracellular concentration and efficacy.

  • Mitochondrial DNA (mtDNA) depletion: Since a key mechanism of pyrvinium's toxicity is the disruption of mitochondrial function, cells with depleted or absent mtDNA (ρ0 cells) have shown significant resistance to the drug.[6][9]

Q3: How can I determine if my resistant cells are overexpressing ABCB1?

A3: You can assess ABCB1 overexpression at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): To measure ABCB1 gene expression.

  • Western Blotting: To detect the ABCB1 protein.

  • Flow Cytometry-based Efflux Assays: To functionally assess the activity of the ABCB1 pump using fluorescent substrates like Rhodamine 123. A higher efflux rate in resistant cells compared to sensitive parental cells indicates increased ABCB1 activity.

Q4: How do I test for mitochondrial DNA depletion in my resistant cell line?

A4: Mitochondrial DNA copy number can be quantified using quantitative PCR (qPCR). This method determines the ratio of a mitochondrial gene to a nuclear gene. A significantly lower ratio in your resistant cells compared to the sensitive parental line would indicate mtDNA depletion.[1][2][3][4][10]

Q5: Are there any known combination therapies that can enhance the efficacy of this compound or overcome resistance?

A5: Yes, several studies have shown that combining this compound with other anti-cancer agents can have synergistic effects and may help overcome resistance. These include combinations with:

  • Gemcitabine: In pancreatic cancer models.[11]

  • Artemisinin (B1665778): In anaplastic thyroid cancer, where pyrvinium was shown to overcome artemisinin resistance.[12][13]

  • Paclitaxel: In ovarian cancer cells.

  • Doxorubicin: In various cancer cell lines.

Troubleshooting Guides

Issue: Decreased Sensitivity or Acquired Resistance to this compound

This guide provides a step-by-step approach to diagnose and potentially overcome resistance to this compound in your cancer cell line.

Step 1: Confirm Resistance

  • Action: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.

  • Expected Outcome: A significant increase (typically >2-fold) in the IC50 value for the resistant cell line confirms resistance.

Step 2: Investigate the Mechanism of Resistance

Based on the likely mechanisms, you should investigate both ABCB1 overexpression and mitochondrial DNA depletion.

2A: Assess ABCB1 Overexpression

  • Hypothesis: The resistant cells are actively pumping this compound out of the cell via the ABCB1 transporter.

  • Experimental Plan:

    • Assess ABCB1 Expression:

      • Western Blot: Compare ABCB1 protein levels between sensitive and resistant cells.

      • qPCR: Compare ABCB1 mRNA levels between sensitive and resistant cells.

    • Assess ABCB1 Function:

      • Rhodamine 123 Efflux Assay: Measure the efflux of the fluorescent ABCB1 substrate, Rhodamine 123, using flow cytometry. Resistant cells should show a faster decrease in intracellular fluorescence compared to sensitive cells.

2B: Assess Mitochondrial DNA Depletion

  • Hypothesis: The resistant cells have a reduced number of mitochondrial DNA copies, making them less susceptible to pyrvinium's mitochondrial toxicity.

  • Experimental Plan:

    • mtDNA Copy Number Quantification by qPCR: Compare the ratio of a mitochondrial gene (e.g., MT-ND1) to a nuclear gene (e.g., B2M) in sensitive and resistant cells.

Step 3: Strategies to Overcome Resistance

Based on your findings from Step 2, you can employ the following strategies:

3A: If ABCB1 is Overexpressed

  • Strategy: Co-treatment with an ABCB1 inhibitor to block the efflux pump and restore intracellular pyrvinium concentration.

  • Recommended Agents:

    • Verapamil: A first-generation ABCB1 inhibitor. Start with a concentration range of 1-10 µM in combination with this compound.[14]

    • Cyclosporin A: A more potent ABCB1 inhibitor. Use concentrations in the range of 1-5 µM.

  • Experimental Validation: Perform a dose-response experiment with this compound in your resistant cell line in the presence and absence of the ABCB1 inhibitor. A significant decrease in the IC50 of pyrvinium in the presence of the inhibitor indicates successful reversal of resistance.

3B: If Mitochondrial DNA is Depleted

  • Strategy 1: Combination Therapy to Target Alternative Pathways: Since the cells are resistant to mitochondrial toxins, target other pathways that pyrvinium affects or that are critical for the cancer cell's survival.

    • Wnt Pathway Inhibitors: While pyrvinium itself inhibits the Wnt pathway, combination with other Wnt inhibitors might be beneficial.

    • STAT3 Inhibitors: Combine with other known STAT3 inhibitors.

    • Induce Cellular Stress: Co-administer agents that induce endoplasmic reticulum stress to synergize with pyrvinium's effects on the UPR.

  • Strategy 2 (Exploratory): Inducing Mitochondrial Biogenesis: In a research context, you could explore methods to restore mitochondrial mass and mtDNA. This is a complex area, and established protocols for reversing drug resistance through this mechanism are not yet standardized.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HS766TPancreatic93[5][15]
MIA-PaCa2Pancreatic40[5][15]
PANC-1Pancreatic92[5][15]
CFPAC-1Pancreatic21[5][15]
HCT116Colorectal74.95[7]
RKOColorectal136.70[7]
HT29Colorectal188.20[7]
Ncm460Normal Colon Epithelial248.90[7]
Molm13-XR (Cabozantinib-Resistant)Myeloid Leukemia115.5[16]

Experimental Protocols

Protocol 1: Generating a this compound-Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial Drug Exposure: Culture the cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, a significant portion of the cells will die. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells have recovered and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common approach.

  • Repeat Cycles: Repeat the process of recovery and dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterization: Periodically check for the development of resistance by performing IC50 assays and comparing to the parental cell line. Once a resistant line is established, it should be characterized for the potential resistance mechanisms described above.[17]

Protocol 2: Western Blot for ABCB1 Expression
  • Sample Preparation:

    • Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) from each cell lysate onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for ABCB1 overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis, normalizing to a loading control like β-actin or GAPDH.[18][19]

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend sensitive and resistant cells in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake.

  • Inhibitor Control (Optional): For a positive control, pre-incubate a sample of resistant cells with a known ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30 minutes before and during Rhodamine 123 loading.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.

  • Efflux: Resuspend the cells in fresh, pre-warmed culture medium and incubate at 37°C. Take aliquots at various time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Flow Cytometry Analysis: Immediately analyze the fluorescence of the cells at each time point using a flow cytometer.

  • Data Analysis: The rate of decrease in mean fluorescence intensity is indicative of the rate of Rhodamine 123 efflux. Compare the efflux rates between sensitive and resistant cells.[20][21]

Visualizations

Pyrvinium_Resistance_Troubleshooting start Start: Decreased Sensitivity to this compound Observed confirm_resistance Step 1: Confirm Resistance (Compare IC50 of Resistant vs. Parental Cell Line) start->confirm_resistance resistance_confirmed Resistance Confirmed (Significant increase in IC50) confirm_resistance->resistance_confirmed no_resistance No Significant Change in IC50 (Check experimental parameters) confirm_resistance->no_resistance investigate_mechanism Step 2: Investigate Mechanism of Resistance resistance_confirmed->investigate_mechanism assess_abcb1 2A: Assess ABCB1 Overexpression (Western Blot, qPCR, Rhodamine 123 Efflux) investigate_mechanism->assess_abcb1 assess_mtdna 2B: Assess Mitochondrial DNA Depletion (qPCR for mtDNA copy number) investigate_mechanism->assess_mtdna abcb1_positive ABCB1 Overexpressed assess_abcb1->abcb1_positive mtdna_depleted mtDNA Depleted assess_mtdna->mtdna_depleted overcome_abcb1 Step 3A: Overcome ABCB1-Mediated Resistance (Co-treat with ABCB1 inhibitors like Verapamil or Cyclosporin A) abcb1_positive->overcome_abcb1 overcome_mtdna Step 3B: Overcome mtDNA Depletion-Associated Resistance (Combination therapy targeting alternative pathways) mtdna_depleted->overcome_mtdna end End: Re-evaluate this compound Efficacy overcome_abcb1->end overcome_mtdna->end Wnt_Signaling_Pathway cluster_beta_catenin_regulation Axin Axin GSK3b GSK3β APC APC CK1a CK1α Beta_Catenin β-Catenin GSK3b->Beta_Catenin CK1a->Beta_Catenin Phosphorylates for degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->Axin Inhibits TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Pyrvinium This compound Pyrvinium->CK1a Activates Mitochondrial_Respiration_Inhibition cluster_etc Electron Transport Chain Pyrvinium This compound Complex_I Complex I (NADH Dehydrogenase) Pyrvinium->Complex_I Inhibits NADH_FR NADH-Fumarate Reductase System Pyrvinium->NADH_FR Inhibits ATP_Production ATP Production Complex_I->ATP_Production Leads to decreased ROS_Production Reactive Oxygen Species (ROS) Production Complex_I->ROS_Production Leads to increased NADH_FR->ATP_Production Leads to decreased Cell_Death Cell Death ATP_Production->Cell_Death Contributes to ROS_Production->Cell_Death Contributes to

References

Technical Support Center: Optimizing Pyrvinium Embonate Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Pyrvinium embonate (also known as Pyrvinium pamoate) dosage in animal models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental use of this compound.

1. Solubility and Preparation of Dosing Solutions

  • Question: this compound has poor aqueous solubility. How can I prepare a stable solution for in vivo administration?

  • Answer: Due to its low water solubility, this compound requires a specific preparation method for in vivo studies. A common and effective approach is to first create a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into a suitable aqueous vehicle. For example, a stock solution can be prepared in DMSO and then further diluted in a vehicle such as a mixture of DMSO and Phosphate-Buffered Saline (PBS) (e.g., a 1:2 solution of DMSO:PBS). It is important to note that aqueous solutions of this compound are not stable and it is recommended to prepare them fresh daily.[1] For oral gavage, suspending the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) is also a viable option.

  • Question: My this compound solution precipitates after dilution. What can I do to prevent this?

  • Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge with poorly soluble compounds. To mitigate this, consider the following strategies:

    • Optimize the co-solvent concentration: While aiming to keep the DMSO concentration low to minimize potential toxicity, a slightly higher percentage in the final dosing solution might be necessary to maintain solubility.

    • Use a surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Cremophor EL, into the aqueous vehicle can help create a more stable micro-emulsion or suspension.

    • Sonication: Brief sonication of the solution after dilution can help to disperse any small precipitates that may have formed.

    • Warm the vehicle: Gently warming the aqueous vehicle before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is not high enough to degrade the compound.

  • Question: Can I store the prepared this compound solution for future use?

  • Answer: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1] For reproducible results, it is best practice to prepare the dosing solution fresh before each administration. Stock solutions in pure DMSO can be stored at -20°C for longer periods, but stability should be verified for long-term storage.

2. Dosing and Administration

  • Question: What is a typical dose range for this compound in mice for an anti-cancer study?

  • Answer: The effective dose of this compound in mice can vary depending on the cancer model and the route of administration. For oral administration in pancreatic cancer models, doses ranging from 5 mg/kg to 35 mg/kg daily have been shown to be effective in reducing tumor growth.[2] For intraperitoneal (IP) administration, a lower dose, such as 1 mg/kg administered three times a week, has demonstrated significant tumor growth inhibition.[2]

  • Question: What are the common routes of administration for this compound in animal models?

  • Answer: The most common routes of administration for this compound in animal studies are:

    • Oral Gavage (PO): This is a frequent method, especially for studying effects on the gastrointestinal tract or for compounds with potential oral bioavailability.

    • Intraperitoneal Injection (IP): This route is often used to achieve systemic exposure, bypassing potential issues with oral absorption.

    • Dietary Administration: For chronic studies, this compound can be mixed into the animal feed.

  • Question: Are there any observed toxic effects of this compound in animal models?

  • Answer: Yes, at higher concentrations, this compound can be lethal to mice. For instance, dietary administration at a concentration of 600 ppm was found to be the LC50.[1] In neonatal mice, a dose of 12.5 mg/kg/day was associated with some mortality.[3] Common side effects can include gastrointestinal issues like nausea, vomiting, and diarrhea.[4] It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.

3. Experimental Design and Interpretation

  • Question: How does this compound exert its biological effects?

  • Answer: this compound has multiple mechanisms of action. Its most well-documented effects are the inhibition of the Wnt/β-catenin signaling pathway and the disruption of mitochondrial respiration.[5] It can also inhibit the androgen receptor and the unfolded protein response.[5] Understanding these pathways is crucial for interpreting experimental results.

  • Question: I am not observing the expected effect of this compound in my experiment. What could be the reason?

  • Answer: Several factors could contribute to a lack of efficacy:

    • Poor Bioavailability: this compound has low oral bioavailability. If administering orally, the compound may not be reaching the target tissue in sufficient concentrations. Consider using a different route of administration, such as IP injection, or a formulation designed to enhance solubility and absorption.

    • Inadequate Dose: The dose used may be too low for your specific animal model or disease context. A dose-response study is recommended to determine the optimal effective dose.

    • Compound Instability: As mentioned, aqueous solutions of this compound are not very stable. Ensure that your dosing solutions are freshly prepared.

    • Cell Line or Model Resistance: Some cancer cell lines or animal models may be inherently less sensitive to the effects of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in various animal models.

Table 1: this compound Dosage in Mouse Models

ApplicationMouse StrainRoute of AdministrationDosageObserved EffectReference
AnthelminticNot SpecifiedDietaryEC50s: 4-292 ppmReduction in worm burden[1]
Anticancer (Pancreatic)XenograftOral (gavage)5, 20, 35 mg/kg/dayDose-dependent decrease in tumor growth[2]
Anticancer (Pancreatic)XenograftIntraperitoneal (IP)1 mg/kg (3x/week)Significant tumor growth inhibition[2]
Anticancer (Pancreatic)PANC-1 XenograftNot Specified100 µ g/mouse/day Reduced tumor growth[1]
Anti-CryptosporidiumNeonatal BALB/cOral (gavage)5 mg/kg/day>90% reduction in oocyst shedding[3]
Intestinal PolyposisAPCminOral (gavage)25 mg/kg (every 48h)Significantly inhibited polyp formation[6]

Table 2: this compound Dosage in Other Animal Models

Animal ModelApplicationRoute of AdministrationDosage/ConcentrationObserved EffectReference
RatToxicity StudyOral>100 mg/kg/dayRelatively low toxicity[3]
ZebrafishAutophagy StudyImmersion200 nMInhibition of autophagy[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the total amount of this compound required for the study based on the number of animals, dosage, and dosing volume.

    • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution. Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.

    • Prepare the 0.5% CMC vehicle.

    • On the day of dosing, calculate the volume of the stock solution needed for the desired final concentration.

    • Slowly add the calculated volume of the this compound DMSO stock solution to the 0.5% CMC vehicle while vortexing vigorously to create a uniform suspension. The final concentration of DMSO in the dosing solution should be kept as low as possible (ideally ≤5%).

    • Visually inspect the suspension for any large aggregates. If present, brief sonication may help to create a more uniform suspension.

    • Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle. The dosing volume should not exceed 10 mL/kg body weight.

Protocol 2: Preparation of this compound for Intraperitoneal Injection in Mice

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • Sterile Phosphate-Buffered Saline (PBS) or saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • On the day of injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration.

    • The dilution should be done by adding the DMSO stock solution to the PBS or saline while vortexing to minimize precipitation.

    • The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid peritoneal irritation.

    • Administer the solution via intraperitoneal injection. The injection volume should typically be around 100-200 µL per mouse.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: this compound's Effect on the Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation CK1a CK1α CK1a->Beta_Catenin Phosphorylates for degradation CK1a->Beta_Catenin Promotes Phosphorylation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and co-activates Pyrvinium Pyrvinium Embonate Pyrvinium->CK1a Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: this compound activates CK1α, enhancing β-catenin phosphorylation and subsequent degradation, thereby inhibiting Wnt signaling.

Diagram 2: this compound's Inhibition of Mitochondrial Respiration

Mitochondrial_Respiration cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- CoQ Coenzyme Q Complex_I->CoQ e- Protons H+ Complex_I->Protons Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_III->Protons Complex_IV Complex IV CytC->Complex_IV e- Complex_IV->Protons O2 O₂ Complex_IV->O2 e- -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons->ATP_Synthase Proton Motive Force Pyrvinium This compound Pyrvinium->Complex_I Inhibits

Caption: this compound inhibits Complex I of the electron transport chain, disrupting ATP production.

Diagram 3: General Experimental Workflow for In Vivo Studies

Experimental_Workflow start Start prep Prepare Pyrvinium Embonate Solution start->prep animal_prep Animal Acclimatization & Baseline Measurements prep->animal_prep dosing Administer Pyrvinium Embonate or Vehicle animal_prep->dosing monitoring Monitor Animal Health & Tumor Growth dosing->monitoring monitoring->dosing No (Continue Dosing) endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint Yes collection Tissue/Blood Collection endpoint->collection analysis Data Analysis (e.g., IHC, Western Blot) collection->analysis results Results & Interpretation analysis->results end End results->end

Caption: A generalized workflow for conducting in vivo experiments with this compound in animal models.

References

Technical Support Center: Pyrvinium Embonate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the differential cytotoxicity of pyrvinium (B1237680) embonate (also known as pyrvinium pamoate) in normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected difference in cytotoxicity of pyrvinium embonate between normal and cancer cells?

A1: this compound generally exhibits preferential cytotoxicity towards cancer cells over normal cells. This selectivity is attributed to the unique metabolic characteristics of cancer cells, such as their increased reliance on mitochondrial respiration and the frequent dysregulation of signaling pathways like WNT. For instance, studies have shown that the half-maximal inhibitory concentration (IC50) of pyrvinium is significantly lower in various cancer cell lines compared to their normal counterparts.[1][2][3] One study reported IC50 values for colorectal cancer cell lines HCT116, HT29, and RKO as 74.95 nM, 188.20 nM, and 136.70 nM, respectively, while the normal human colon epithelial cell line Ncm460 had a much higher IC50 of 248.90 nM.[2] Similarly, another study noted that while pyrvinium was cytotoxic to triple-negative breast cancer stem-like cells, it only had a cytostatic effect on non-transformed mammary epithelial cell lines.[1]

Q2: What are the primary molecular mechanisms behind this compound's anti-cancer activity?

A2: this compound's anti-cancer effects are multifactorial. The primary mechanisms include:

  • Inhibition of Mitochondrial Respiration: As a lipophilic cation, pyrvinium preferentially accumulates in the mitochondria.[4] It inhibits the mitochondrial electron transport chain, particularly at complex I and II, leading to decreased ATP production and inducing cell death.[4][5] This is particularly effective against cancer cells which often have a high metabolic rate.

  • WNT/β-catenin Pathway Inhibition: Pyrvinium is a potent inhibitor of the WNT signaling pathway.[6][7] It can activate Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin, a key effector of the WNT pathway.[6] Aberrant WNT signaling is a hallmark of many cancers.

  • Induction of Cellular Stress: Pyrvinium has been shown to induce an integrated stress response (ISR) characterized by the activation of the eIF2α-ATF4 pathway.[8] It can also trigger apoptosis and autophagy in cancer cells.[2]

  • Inhibition of other signaling pathways: Studies have also implicated pyrvinium in the inhibition of other cancer-related pathways such as PI3K/AKT and STAT3 signaling.[5][8]

Q3: Why do I observe higher cytotoxicity of this compound under low glucose conditions?

A3: The enhanced cytotoxicity of this compound under glucose starvation is a key characteristic of its action.[9] Cancer cells in hypoglycemic environments become more reliant on mitochondrial oxidative phosphorylation for energy production. By inhibiting mitochondrial function, pyrvinium effectively cuts off this crucial energy supply, leading to pronounced cell death.[10] This mimics the nutrient-poor microenvironment often found in solid tumors.

Troubleshooting Guides

Inconsistent IC50 Values in Cytotoxicity Assays (e.g., CCK-8, MTT)
Potential Issue Possible Cause Recommended Solution
Variable drug potency This compound solution instability or degradation.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions protected from light and at the recommended temperature.
Inconsistent cell seeding Inaccurate cell counting or uneven cell distribution in multi-well plates.Ensure thorough cell suspension mixing before seeding. Use a calibrated automated cell counter or perform manual counts in triplicate. When plating, mix the cell suspension between pipetting to prevent settling.
Edge effects in plates Evaporation of media from wells on the perimeter of the plate, concentrating the drug.Avoid using the outermost wells of the microplate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
Interference with assay reagent This compound is a colored compound and may interfere with the colorimetric readout.Include a "drug only" control (pyrvinium in media without cells) to measure its intrinsic absorbance and subtract this background from your experimental wells.
Variable incubation times Inconsistent exposure time to the drug or the assay reagent.Standardize all incubation times precisely. Use a multi-channel pipette for simultaneous addition of drug or reagent to replicate wells.
Poor or No Colony Formation in Colony Formation Assays
Potential Issue Possible Cause Recommended Solution
Sub-optimal cell seeding density Too few cells plated to form visible colonies, or too many cells leading to confluence.Perform a titration experiment to determine the optimal seeding density for each cell line. This is critical for obtaining discrete, countable colonies.
Cell stress during plating Harsh trypsinization or centrifugation damaging the cells.Use the minimum necessary concentration and incubation time for trypsin. Centrifuge at a lower speed (e.g., 200 x g) for a shorter duration.
Inappropriate drug concentration The concentration of this compound used may be too high, leading to complete cell death.Use a range of concentrations, including those below the IC50 value determined from short-term cytotoxicity assays, to observe a dose-dependent effect on colony formation.
Drying out of the culture plates Insufficient humidity in the incubator.Ensure the incubator has adequate water in the humidity pan. Consider placing the culture dishes inside a larger secondary container with a source of sterile water.

Quantitative Data

Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines

Cancer TypeCancer Cell LineIC50 (nM)Normal Cell LineIC50 (nM)Reference
Colorectal CancerHCT11674.95Ncm460 (Colon Epithelial)248.90[2]
Colorectal CancerHT29188.20Ncm460 (Colon Epithelial)248.90[2]
Colorectal CancerRKO136.70Ncm460 (Colon Epithelial)248.90[2]
Colorectal CancerSW480More sensitiveIEC-6 (Intestinal Epithelial)Less sensitive[3]
Pancreatic CancerPANC-13,400--[11]
Pancreatic CancerCFPAC-14,400--[11]
Myeloid LeukemiaMolm1350.15--[8]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density, assay method).

Experimental Protocols

Protocol: Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (e.g., DMSO) and blank (medium only) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value using a non-linear regression model.

Protocol: Colony Formation Assay
  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low, pre-optimized number of cells (e.g., 200-1,000 cells/well) into 6-well plates containing complete culture medium.

  • Drug Treatment:

    • Allow cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate for the desired treatment duration (this can be continuous or for a shorter period, e.g., 24 hours, followed by replacement with drug-free medium).

  • Colony Growth:

    • Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing colonies to form.

    • Monitor the plates and change the medium every 2-3 days, reapplying the drug if continuous exposure is desired.

  • Staining and Counting:

    • Wash the wells gently with PBS.

    • Fix the colonies with a suitable fixative (e.g., 4% paraformaldehyde or methanol) for 15-30 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30-60 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as containing >50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.

    • Calculate the surviving fraction (SF) for each treatment: (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the surviving fraction against the drug concentration.

Visualizations

Caption: this compound inhibits the WNT signaling pathway by activating CK1α.

Pyrvinium_Mitochondrial_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) ETC ... Complex_I->ETC Complex_II Complex II (Succinate Dehydrogenase) Complex_II->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP Generates Pyrvinium Pyrvinium Embonate Pyrvinium->Complex_I Inhibits Pyrvinium->Complex_II Inhibits Cell_Death Cancer Cell Death ATP->Cell_Death Depletion leads to

Caption: this compound disrupts mitochondrial function by inhibiting Complexes I and II.

Experimental_Workflow_Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Normal & Cancer Cells treat Treat with Pyrvinium (Dose-Response) start->treat viability Short-Term Viability (e.g., CCK-8 Assay) treat->viability clonogenic Long-Term Survival (Colony Formation Assay) treat->clonogenic ic50 Calculate IC50 Values viability->ic50 survival_curve Generate Survival Curves clonogenic->survival_curve compare Compare Cancer vs. Normal Cell Response ic50->compare survival_curve->compare

Caption: Workflow for assessing differential cytotoxicity of this compound.

References

Technical Support Center: Troubleshooting Pyrvinium Embonate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pyrvinium (B1237680) embonate (also known as Pyrvinium pamoate) in high-throughput screening (HTS) applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with Pyrvinium embonate in an HTS setting.

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a quinoline-derived cyanine (B1664457) dye and an FDA-approved anthelmintic drug.[1][2] In recent years, it has garnered significant interest as a potential anti-cancer agent.[3] Its mechanisms of action are multifaceted and include:

  • Inhibition of the Wnt/β-catenin signaling pathway: This is one of the most well-documented anti-cancer mechanisms of Pyrvinium. It has been shown to activate Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin, a key effector in the Wnt pathway.[3]

  • Mitochondrial targeting: As a lipophilic cation, Pyrvinium preferentially accumulates in mitochondria. It can inhibit mitochondrial respiration and oxidative phosphorylation, leading to a decrease in ATP production and inducing apoptosis, particularly in cancer cells that are highly dependent on mitochondrial function.

  • Other signaling pathways: Pyrvinium has also been reported to affect other cellular processes, including the unfolded protein response (UPR) and STAT3 signaling.

Q2: What are the most common challenges when using this compound in HTS assays?

Due to its physicochemical properties, this compound can present several challenges in HTS formats:

  • Poor aqueous solubility: this compound is sparingly soluble in aqueous buffers, which can lead to precipitation and inaccurate concentration measurements.[4]

  • Compound aggregation: At higher concentrations, it may form aggregates that can lead to non-specific inhibition of enzymes and other proteins, resulting in false-positive hits.

  • Autofluorescence: As a cyanine dye, this compound exhibits intrinsic fluorescence, which can interfere with fluorescence-based assays.

  • Off-target effects: Its multiple mechanisms of action can lead to off-target effects, making it crucial to include appropriate counter-screens to ensure observed activity is specific to the target of interest.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 1 mg/mL.[4] It is recommended to prepare a concentrated stock solution in 100% DMSO. For aqueous assays, the DMSO stock should be diluted with the chosen aqueous buffer. A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[4] It is not recommended to store aqueous solutions for more than one day.[4] Store the solid compound at -20°C, protected from light.[4]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇₅H₇₀N₆O₆[1]
Molecular Weight 1151.4 g/mol [1]
Appearance Bright orange to orange-red or brownish-red powder[1]
Melting Point 210-215 °C (softens at 190 °C)[5]
UV/Vis Absorbance Maxima (λmax) 236, 357, 506 nm[4]
Solubility in Water Insoluble[1]
Solubility in DMSO ~1 mg/mL[4]
Solubility in DMSO:PBS (1:2, pH 7.2) ~0.3 mg/mL[4]
Reported IC₅₀ Values of Pyrvinium Pamoate in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC₅₀Reference
Molm13Acute Myeloid LeukemiaCell Viability (MTT)50.15 ± 0.43 nM[6]
MLL-rearranged AML cellsAcute Myeloid LeukemiaCell Viability (MTT)<80 nM
PANC-1Pancreatic CancerCytotoxicity (in glucose-free medium)Toxic at 1 µg/mL
WiDrColon CancerSpheroid Growth InhibitionInhibited at 0.1 µg/mL[7]
Endometrial Stromal CellsEndometriosisCell ProliferationVaries with incubation time (µM range)[8]
MCF-7, MDA-MB-231, MDA-MB-468, SkBr3Breast CancerCell Proliferation1170 ± 105.0 nM (for MDA-MB-231)[9]
Colon Cancer Cell Lines (with Wnt mutations)Colon CancerCell Growth0.6 to 65 µM[9]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Problem: You observe precipitation of this compound after diluting your DMSO stock into the aqueous assay buffer, leading to inconsistent results.

Solution Workflow:

G A Start: Observed Precipitation B Step 1: Optimize Solubilization Protocol A->B C Step 2: Perform a Kinetic Solubility Assay B->C D Step 3: Modify Assay Buffer C->D If still insoluble E Outcome: Soluble Compound in Assay C->E If soluble D->E

Caption: Workflow for troubleshooting poor solubility.

Detailed Methodologies:

Protocol 1: Optimized Solubilization of this compound
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved; sonication may be required.[2]

  • Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired concentrations for your assay.

  • Dilution into Aqueous Buffer: When preparing the final assay solution, add the this compound-DMSO solution to the aqueous buffer, not the other way around. This should be done with vigorous mixing or vortexing to facilitate rapid dispersion and minimize precipitation.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 1% (v/v), as higher concentrations can affect biological systems. If higher concentrations of Pyrvinium are needed, a co-solvent like PEG300 or Tween 80 may be considered.[2]

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This assay helps determine the concentration at which this compound precipitates in your assay buffer.

  • Plate Setup: In a clear-bottom 96- or 384-well plate, add your assay buffer to a series of wells.

  • Compound Addition: Add increasing concentrations of your this compound DMSO stock solution to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: An increase in nephelometry units indicates precipitation. The concentration at which a significant increase is observed is the kinetic solubility limit.

Issue 2: Autofluorescence Interference in Fluorescence-Based Assays

Problem: You observe a high background signal in your fluorescence-based assay when using this compound, which may be misinterpreted as a false positive or negative.

Solution Workflow:

G A Start: Suspected Autofluorescence B Step 1: Spectral Scan of Pyrvinium A->B C Step 2: Modify Assay Wavelengths B->C Spectral Overlap Confirmed D Step 3: Implement Blank Correction C->D E Step 4: Consider Alternative Assay Format D->E If interference persists F Outcome: Minimized Interference D->F If successful E->F

Caption: Workflow for mitigating autofluorescence.

Detailed Methodologies:

Protocol 3: Assessing and Mitigating Autofluorescence
  • Spectral Characterization:

    • Dissolve this compound in your assay buffer at the highest concentration used in your screen.

    • Using a fluorescence plate reader or spectrophotometer, perform an excitation and emission scan to determine its fluorescence profile. This compound has known absorbance maxima at 236, 357, and 506 nm.[4] Its emission is expected to be in the yellow-red range.

  • Wavelength Selection:

    • If possible, choose a fluorophore for your assay that has excitation and emission spectra distinct from those of this compound. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green spectrum.

  • Blank Correction:

    • For each concentration of this compound tested, include control wells containing only the compound in the assay buffer (without the fluorescent probe or other assay components).

    • Subtract the fluorescence intensity of these "compound-only" wells from your experimental wells.

  • Alternative Assay Formats:

    • If autofluorescence remains a significant issue, consider switching to a non-fluorescence-based detection method, such as a luciferase-based reporter assay or an absorbance-based assay, provided Pyrvinium's color does not interfere.

Issue 3: Compound Aggregation Leading to Non-Specific Inhibition

Problem: this compound shows activity in your primary screen, but this activity is not reproducible in secondary assays or appears to be non-specific.

Solution Workflow:

G A Start: Suspected Aggregation B Step 1: Detergent Test A->B C Step 2: Dynamic Light Scattering (DLS) B->C If activity is reduced E Outcome: Confirmed or Ruled Out Aggregation B->E If activity is unchanged D Step 3: Centrifugation Assay C->D For further confirmation D->E

Caption: Workflow for identifying compound aggregation.

Detailed Methodologies:

Protocol 4: Detecting and Mitigating Aggregation-Based Interference
  • Detergent Test:

    • Re-run your assay with the addition of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer.

    • If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, this is a strong indication that the original activity was due to aggregation.

  • Dynamic Light Scattering (DLS):

    • Prepare solutions of this compound in your assay buffer at various concentrations.

    • Analyze the solutions using a DLS instrument. The appearance of particles with a hydrodynamic radius in the range of 50-1000 nm is indicative of aggregate formation.

  • Centrifugation Assay:

    • Incubate this compound in your assay buffer at a concentration that shows inhibition.

    • Centrifuge the solution at high speed (e.g., >14,000 x g) for 30 minutes to pellet any aggregates.

    • Carefully remove the supernatant and test its activity in your assay. A loss of activity in the supernatant compared to the uncentrifuged control suggests that the active species was pelleted, consistent with aggregation.

Issue 4: Off-Target Effects and Confirmation of Hits

Problem: Given this compound's multiple known biological activities, how can I be sure the effect I'm seeing is due to modulation of my target of interest?

Solution Workflow:

G A Start: Primary Hit with Pyrvinium B Step 1: Orthogonal Assay A->B C Step 2: Counter-Screen B->C D Step 3: Target Engagement Assay C->D E Outcome: Validated On-Target Activity D->E

Caption: Workflow for hit validation and confirming on-target effects.

Detailed Methodologies:

Protocol 5: Hit Validation and Counter-Screening Strategy
  • Orthogonal Assays:

    • Confirm the activity of this compound in a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence-based assay, an orthogonal assay could be based on luminescence or label-free detection.

  • Counter-Screens:

    • Luciferase Inhibition: If your primary assay is a luciferase reporter assay, it is crucial to test for direct inhibition of the luciferase enzyme.

      • Protocol: Set up a reaction with purified luciferase enzyme and its substrate. Add this compound at the concentrations used in your screen. A decrease in luminescence indicates direct inhibition of the reporter enzyme.

    • Mitochondrial Toxicity: Given Pyrvinium's known effects on mitochondria, a counter-screen for mitochondrial toxicity is recommended, especially in cell-based assays.

      • Protocol: Treat cells with this compound and measure mitochondrial membrane potential using a fluorescent probe like TMRE (tetramethylrhodamine, ethyl ester). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

  • Target Engagement Assays:

    • To definitively show that this compound is interacting with your target of interest, a direct binding or target engagement assay is necessary. This could include methods like surface plasmon resonance (SPR), thermal shift assays (TSA), or cellular thermal shift assays (CETSA).

Signaling Pathway Diagrams

Canonical Wnt/β-catenin Signaling Pathway

This diagram illustrates the canonical Wnt signaling pathway, a primary target of this compound. In the "OFF" state, β-catenin is phosphorylated by a destruction complex and targeted for degradation. In the "ON" state, Wnt ligand binding to its receptors leads to the disassembly of the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression. Pyrvinium has been shown to activate CK1α, a component of the destruction complex, thereby promoting β-catenin degradation even in the presence of Wnt signals.

Wnt_Signaling cluster_OFF Wnt OFF State cluster_ON Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_cat_off β-catenin DestructionComplex->beta_cat_off Phosphorylation Proteasome Proteasome beta_cat_off->Proteasome Ubiquitination & Degradation TCF_off TCF/LEF TargetGenes_off Target Genes OFF TCF_off->TargetGenes_off Represses Groucho Groucho Groucho->TCF_off Binds Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex_inactive DestructionComplex_inactive Dsh->DestructionComplex_inactive Inhibits Destruction Complex beta_cat_on β-catenin (stabilized) beta_cat_nuc β-catenin beta_cat_on->beta_cat_nuc Translocates to Nucleus TCF_on TCF/LEF beta_cat_nuc->TCF_on Binds & Activates TargetGenes_on Target Gene Expression TCF_on->TargetGenes_on Pyrvinium Pyrvinium Embonate Pyrvinium->DestructionComplex Activates CK1α

Caption: Canonical Wnt/β-catenin signaling pathway and the action of this compound.

References

How to prevent precipitation of Pyrvinium embonate in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrvinium (B1237680) Embonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Pyrvinium Embonate in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you prevent common issues, such as precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (also known as Pyrvinium Pamoate) is a potent anthelmintic drug that has gained significant interest for its anticancer properties. It functions as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3][4] It is a hydrophobic compound, which presents challenges in its dissolution and use in aqueous environments like cell culture media.[5]

Q2: Why does my this compound precipitate when I add it to my cell culture media?

Precipitation of this compound is a common issue stemming from its low solubility in aqueous solutions.[6][7] This phenomenon, often termed "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous cell culture medium. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the media, leading to the formation of a precipitate.[6][7]

Q3: What is the recommended solvent for making a stock solution of this compound?

Due to its hydrophobic nature, this compound is practically insoluble in water and ethanol. The recommended solvent for preparing a stock solution is 100% dimethyl sulfoxide (B87167) (DMSO).[5] Sonication can be used to aid dissolution. It is crucial to use anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines. Generally, a final DMSO concentration of less than 0.1% is considered safe for most cell lines with minimal effects on cell viability and function. Some more robust cell lines may tolerate up to 0.5% or even 1% DMSO. However, it is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments to account for any solvent effects.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound in the media exceeds its aqueous solubility.- Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. - Lower the final working concentration of the compound.
Rapid dilution of the concentrated DMSO stock into the aqueous media.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[6][8]
Precipitation After Incubation The compound is unstable in the aqueous media over time.- Prepare fresh working solutions of this compound immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than a day.[5]
Changes in media pH during cell growth affecting compound solubility.- Monitor the pH of your cell culture. If it changes significantly, more frequent media changes may be necessary.
Interaction with media components, such as serum proteins.- Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds.[9][10] This can either enhance solubility or, in some cases, contribute to aggregation. Consider reducing the serum concentration if your cells can tolerate it, or adapting your cells to serum-free media.

Quantitative Data Summary

The solubility of this compound can vary depending on the solvent and specific salt form. Below is a summary of reported solubility data.

Solvent Concentration Reference
DMSO~1 mg/mL[5]
DMSO12 mg/mL (Sonication recommended)[9]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution and Dosing Cells
  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile tubes for dilution

    • Pipettes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture plate, ensuring the final DMSO concentration remains below the tolerated limit for your cells (ideally <0.1%).

    • Method A: Direct Dilution (for low final concentrations)

      • Directly add the small volume of the DMSO stock solution to the pre-warmed cell culture medium in your plate or flask.

      • Immediately and gently swirl the plate or flask to ensure rapid and thorough mixing.

    • Method B: Serial Dilution (recommended to prevent precipitation)

      • Prepare a series of intermediate dilutions of the this compound stock solution in pre-warmed complete cell culture medium.

      • For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first prepare a 100 µM intermediate solution in media, and then add the appropriate volume of this intermediate solution to your cells.

      • Add the final dilution to your cells and gently mix.

    • Always include a vehicle control by adding the same volume of DMSO (diluted in media) to a separate set of cells.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the Wnt/β-catenin signaling pathway inhibited by this compound and a recommended experimental workflow for its use.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1a CK1α CK1a->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Wnt Wnt Wnt->Frizzled binds Pyrvinium Pyrvinium Embonate Pyrvinium->CK1a activates Experimental_Workflow A Prepare this compound Stock Solution in 100% DMSO D Prepare Working Solution by Serial Dilution in Warm Medium A->D B Determine Max Tolerated DMSO Concentration for Cell Line E Add Working Solution to Cells (Final DMSO < Tolerated Limit) B->E C Pre-warm Complete Cell Culture Medium to 37°C C->D D->E G Incubate and Perform Assay E->G F Include Vehicle Control (Medium + Same Final DMSO %) F->G

References

Technical Support Center: Pyrvinium Embonate Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from pyrvinium (B1237680) embonate in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is pyrvinium embonate and why does it interfere with fluorescent assays?

A1: this compound (also known as pyrvinium pamoate) is an FDA-approved anthelmintic drug that is also being investigated for its anti-cancer properties. It belongs to the cyanine (B1664457) dye family, which are known for their fluorescent properties. Its inherent fluorescence can directly interfere with the signal detection in various fluorescence-based assays, potentially leading to false-positive or false-negative results.

Q2: What are the spectral properties of this compound?

A2: this compound exhibits broad absorbance with multiple maxima. This intrinsic optical property is the primary reason for its interference in fluorescent assays. A summary of its known spectral properties is provided in the table below.

Q3: How can this compound interfere with my assay?

A3: this compound can interfere in two main ways:

  • Autofluorescence: this compound is intrinsically fluorescent, emitting a bright yellow fluorescence, especially when bound to DNA.[1] This can lead to a high background signal or be misinterpreted as a positive signal in your assay.

  • Signal Quenching: Due to its broad absorbance, this compound can absorb the excitation light intended for your fluorophore or the emitted light from your fluorophore, a phenomenon known as the inner filter effect. This can lead to a decrease in the measured fluorescence, potentially masking a true positive signal or being misinterpreted as inhibition.

Q4: Are there alternatives to fluorescent assays when working with this compound?

A4: Yes, if interference is persistent and cannot be mitigated, consider using non-fluorescence-based detection methods. Some alternatives include:

  • Luminescence-based assays: For example, luciferase reporter assays for pathway analysis.

  • Absorbance-based assays: Colorimetric assays can be a suitable alternative, provided this compound's own color does not interfere with the readout.

  • Radiometric assays: These assays are generally not susceptible to optical interference from compounds.

Troubleshooting Guides

Problem 1: High background fluorescence in the presence of this compound.

This is likely due to the intrinsic fluorescence of this compound.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Run a Compound-Only Control Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.If these wells show a high fluorescence signal, it confirms that the compound is autofluorescent at your assay's wavelengths.
2. Spectral Scan If your plate reader has this capability, perform an excitation and emission scan of this compound in your assay buffer.This will identify the specific wavelengths at which this compound fluoresces and help determine the extent of spectral overlap with your fluorophore.
3. Adjust Wavelengths If possible, select excitation and emission wavelengths for your assay that minimize the contribution from this compound's fluorescence.A reduction in the background signal from the compound-only control wells.
4. Background Subtraction In your data analysis, subtract the fluorescence intensity of the compound-only control from the corresponding experimental wells.This will correct for the additive signal from this compound's autofluorescence.
Problem 2: Decreased fluorescence signal in the presence of this compound.

This could be due to fluorescence quenching by this compound.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Perform a Quenching Control Assay Prepare wells with your fluorescent probe at the assay concentration and add a serial dilution of this compound.A dose-dependent decrease in the fluorescence of the probe will indicate a quenching effect.
2. Pre-read the Plate Before adding the final assay reagent that initiates the fluorescent signal, read the absorbance of the plate at the excitation and emission wavelengths of your fluorophore.High absorbance values in the wells containing this compound will suggest potential for the inner filter effect.
3. Use a Red-Shifted Fluorophore If possible, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted).Compounds are generally less likely to interfere at longer wavelengths, potentially reducing quenching.
4. Consider a Different Assay Format If quenching is significant and cannot be corrected for, consider an orthogonal assay with a different readout (e.g., luminescence).Validation of your results using a method that is not affected by the optical properties of this compound.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Absorbance Maxima (λmax) 236 nm, 357 nm, 506 nm[2][3]
Appearance Bright orange to orange-red powder[4]
Fluorescence Emission Bright yellow fluorescence[1]

Experimental Protocols

Protocol 1: Wnt Signaling Luciferase Reporter Assay

This protocol is adapted for testing the inhibitory effect of this compound on the Wnt signaling pathway.

Materials:

  • HEK293T cells

  • TOPFlash/FOPFlash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound stock solution (in DMSO)

  • Dual-Luciferase Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the media with fresh media containing Wnt3a to stimulate the pathway. Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in the TOPFlash-transfected cells stimulated with Wnt3a.

Mandatory Visualization

Wnt_Signaling_Pathway_Inhibition_by_Pyrvinium_Embonate cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1a CK1α CK1a->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters nucleus and binds Pyrvinium This compound Pyrvinium->CK1a Activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates transcription Troubleshooting_Workflow Start Start: Unexpected Result in Fluorescent Assay Check_Autofluorescence Run Compound-Only Control (Pyrvinium in buffer) Start->Check_Autofluorescence Is_Autofluorescent Is the compound autofluorescent? Check_Autofluorescence->Is_Autofluorescent Background_Subtract Perform Background Subtraction Is_Autofluorescent->Background_Subtract Yes Check_Quenching Run Quenching Control (Fluorophore + Pyrvinium) Is_Autofluorescent->Check_Quenching No Background_Subtract->Check_Quenching Is_Quenching Is the compound quenching the signal? Check_Quenching->Is_Quenching Use_Alternative_Assay Consider Alternative Assay (e.g., Luminescence) Is_Quenching->Use_Alternative_Assay Yes Proceed Proceed with Corrected Data Is_Quenching->Proceed No End End Use_Alternative_Assay->End Proceed->End

References

Technical Support Center: Pyrvinium Embonate In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrvinium (B1237680) embonate in in vivo experiments. Our goal is to help you minimize toxicity and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Pyrvinium embonate's in vivo toxicity?

A1: The in vivo toxicity of this compound is primarily linked to its inhibitory effects on mitochondrial respiration.[1][2][3] Specifically, it targets Complex I of the electron transport chain, leading to decreased ATP production, increased reactive oxygen species (ROS), and depolarization of the mitochondrial membrane potential. Off-target effects on signaling pathways, such as Wnt and JAK2/STAT5, can also contribute to its toxicity profile.[4][5][6]

Q2: How does the formulation of this compound affect its in vivo toxicity?

A2: The pamoate salt form of pyrvinium has low aqueous solubility, which significantly reduces its systemic absorption from the gastrointestinal tract when administered orally.[7] This property is a key factor in minimizing systemic toxicity compared to more soluble salts like pyrvinium chloride. However, factors that increase gastrointestinal permeability could potentially lead to higher systemic exposure and toxicity.

Q3: What are the typical signs of toxicity to monitor in animal models?

A3: Common signs of toxicity to monitor in animal models include weight loss, reduced food and water intake, changes in physical appearance (e.g., ruffled fur), and behavioral changes (e.g., lethargy, repetitive circling).[8] For mitochondrial inhibitors like this compound, specific signs can include labored breathing and muscle weakness.[9][10] Regular monitoring of these parameters is crucial for early detection of adverse effects.

Q4: Are there any known strategies to mitigate the toxicity of this compound?

A4: The primary strategy to minimize toxicity is to leverage the low systemic absorption of the pamoate salt by using an appropriate oral formulation. Additionally, careful dose selection and adherence to established toxicity testing guidelines, such as the OECD 420 Fixed Dose Procedure, are essential.[11][12][13] In some contexts, combination therapies with other agents might allow for lower, less toxic doses of this compound to be used.

Troubleshooting Guide

Problem 1: Unexpectedly high mortality or severe toxicity observed at previously reported "safe" doses.

  • Possible Cause 1: Formulation Issues. The particle size and suspension vehicle of your this compound formulation can influence its absorption. Inconsistent formulation may lead to variations in bioavailability.

    • Troubleshooting Step: Ensure your formulation protocol is standardized and consistently produces a homogenous suspension. Consider characterizing the particle size distribution of your formulation.

  • Possible Cause 2: Animal Strain and Health Status. The genetic background, age, sex, and underlying health of the animal model can significantly impact their susceptibility to drug toxicity.[14][15][16]

    • Troubleshooting Step: Verify that the strain, age, and health status of your animals match those in the cited literature. Ensure animals are sourced from a reputable vendor and are free of underlying health issues.

  • Possible Cause 3: Dosing Errors. Inaccurate dose calculations or administration can lead to overdosing.

    • Troubleshooting Step: Double-check all dose calculations. Ensure proper oral gavage technique to prevent accidental administration into the lungs.

Problem 2: High variability in toxicity outcomes between individual animals in the same dose group.

  • Possible Cause 1: Inconsistent Dosing Volume or Concentration. If the this compound suspension is not homogenous, different animals may receive different effective doses.

    • Troubleshooting Step: Ensure the suspension is thoroughly mixed before each administration. Use precise-volume syringes for dosing.

  • Possible Cause 2: Differences in Food and Water Consumption. The amount of food in the stomach can affect the absorption of orally administered drugs.

    • Troubleshooting Step: Standardize the fasting period before dosing as recommended by guidelines like OECD 420.[17] Monitor food and water intake to identify any animals with significantly different consumption patterns.

  • Possible Cause 3: Underlying individual differences in metabolism. Biological variability is inherent in in vivo studies.

    • Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for individual variations.

Quantitative Toxicity Data

The following tables summarize quantitative data on the in vivo toxicity of this compound from preclinical and clinical studies.

Table 1: Preclinical In Vivo Toxicity of Pyrvinium Pamoate

Animal ModelRoute of AdministrationDoseObservationReference
MiceOral64 mg/kg93.5% survival rate
MiceOral128 mg/kg>50% mortality
Neonatal MiceOral12.5 mg/kg/daySome drug-induced toxicity and 3 deaths observed.
Rats, Dogs, MonkeysOral>100 mg/kg/dayRelatively low toxicity.

Table 2: Human Phase I Clinical Trial Data for Pyrvinium Pamoate in Pancreatic Cancer Patients

DoseDosing ScheduleObserved ToxicityReference
5 mg/kgOrally for 3 daysWell-tolerated[12][13]
10 mg/kgOrally for 3 daysWell-tolerated in the initial cohort[12][13]
20 mg/kgOrally for 3 daysPlanned dose escalation if lower doses are tolerated[12][13]

Experimental Protocols

Protocol: Acute Oral Toxicity Assessment in Rodents (Adapted from OECD 420 Fixed Dose Procedure)

This protocol provides a general framework. Researchers should consult the official OECD 420 guideline for detailed procedures.[11][12][13][17]

1. Sighting Study:

  • Objective: To determine the appropriate starting dose for the main study.

  • Procedure:

    • Select a starting dose based on existing data (e.g., 300 mg/kg in the absence of prior information).

    • Administer the selected dose to a single fasted animal (typically a female rat) via oral gavage.

    • Observe the animal closely for the first few hours and then periodically for up to 14 days.

    • Record all signs of toxicity, including changes in behavior, appearance, and body weight.

    • Based on the outcome (no toxicity, evident toxicity, or mortality), select the starting dose for the main study from the fixed dose levels (5, 50, 300, 2000 mg/kg).

2. Main Study:

  • Objective: To determine the dose that produces evident toxicity but not mortality.

  • Procedure:

    • Use a group of at least 5 animals of a single sex (typically females) for the selected starting dose.

    • Administer the dose to each fasted animal.

    • Observe and record signs of toxicity and mortality as in the sighting study.

    • If no evident toxicity is observed, dose a new group of animals at the next higher fixed dose.

    • If evident toxicity is observed, the study is complete.

    • If mortality occurs, re-dose at the next lower fixed dose level.

    • Continue this process until a dose that produces evident toxicity without mortality is identified.

3. Data Collection and Analysis:

  • Record body weight at least weekly.

  • Perform daily detailed observations for clinical signs of toxicity.

  • At the end of the 14-day observation period, conduct a gross necropsy on all animals to identify any pathological changes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for in vivo toxicity studies.

Pyrvinium_Mitochondrial_Toxicity Pyrvinium Pyrvinium embonate Mitochondrion Mitochondrion Pyrvinium->Mitochondrion enters ETC_Complex_I Electron Transport Chain Complex I Mitochondrion->ETC_Complex_I ATP_Production ATP Production ETC_Complex_I->ATP_Production inhibits ROS_Production ROS Production ETC_Complex_I->ROS_Production increases Apoptosis Apoptosis ATP_Production->Apoptosis decreased levels lead to ROS_Production->Apoptosis increased levels lead to

Caption: this compound's primary toxicity mechanism via mitochondrial inhibition.

Pyrvinium_Wnt_Pathway Pyrvinium Pyrvinium embonate CK1a Casein Kinase 1α (CK1α) Pyrvinium->CK1a activates Axin Axin CK1a->Axin stabilizes Beta_Catenin β-catenin Axin->Beta_Catenin promotes phosphorylation of Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation leads to Wnt_Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D) Beta_Catenin->Wnt_Target_Genes activates transcription of Proteasomal_Degradation->Wnt_Target_Genes prevents activation of

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

InVivo_Toxicity_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Protocol_Dev Protocol Development (e.g., OECD 420) Dose_Selection Dose Range Selection Protocol_Dev->Dose_Selection Animal_Model Animal Model Selection Dose_Selection->Animal_Model Formulation This compound Formulation Animal_Model->Formulation Dosing Dosing (Oral Gavage) Formulation->Dosing Monitoring Clinical Observation & Body Weight Monitoring Dosing->Monitoring Necropsy Gross Necropsy Monitoring->Necropsy Histopathology Histopathology (if required) Necropsy->Histopathology Data_Interpretation Data Interpretation & Toxicity Assessment Histopathology->Data_Interpretation

Caption: General experimental workflow for an in vivo toxicity study of this compound.

References

Adjusting Pyrvinium embonate concentration for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pyrvinium (B1237680) embonate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pyrvinium embonate and what are its primary mechanisms of action?

This compound (also known as Pyrvinium pamoate) is an FDA-approved anthelmintic drug that has gained significant interest for its anti-cancer properties.[1][2][3] Its efficacy has been attributed to several mechanisms of action, with the most prominent being:

  • Inhibition of the Wnt/β-catenin signaling pathway: this compound can activate Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin, a key effector in the Wnt pathway.[4][5][6][7] This pathway is crucial for cell proliferation, differentiation, and is often dysregulated in cancer.[8][9]

  • Mitochondrial Inhibition: As a lipophilic cation, this compound preferentially accumulates in mitochondria.[4][5] It can inhibit mitochondrial respiratory complex I, leading to decreased ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cell death.[1][4][5][8]

  • Inhibition of Tumor Stemness: It has been shown to inhibit tumor stemness in various cancers, including melanoma, leukemia, and cancers of the prostate, pancreas, and lung.[4]

Q2: What is a typical starting concentration for this compound in in vitro experiments?

The optimal concentration of this compound is highly cell-type dependent. A good starting point for a dose-response experiment is to test a wide range of concentrations, from low nanomolar (nM) to low micromolar (µM). Based on published data, IC50 values can range from the low nM to the double-digit µM range.

For example, in multiple myeloma cells, concentrations from 0.19 nM to 100 nM have been tested.[9] For breast cancer cell lines, concentrations up to 500 nM were used, with an IC50 value of 1170 nM for MDA-MB-231 cells.[10][11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I dissolve this compound?

This compound has low water solubility.[4] It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][11] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3][11] It is recommended to prepare fresh solutions, as the compound can be unstable in solution.[10]

Troubleshooting Guide

Issue 1: High cell death is observed even at low concentrations.

  • Possible Cause: The cell line you are using is highly sensitive to this compound. Some cell lines, particularly those with high dependence on Wnt signaling or mitochondrial respiration, can be sensitive to low nanomolar concentrations.[4][6]

  • Solution: Perform a dose-response experiment with a much lower concentration range. Consider starting as low as 0.1 nM and using a serial dilution to find the optimal concentration.

Issue 2: No significant effect is observed, even at high concentrations.

  • Possible Cause 1: The cell line may be resistant to the mechanisms of action of this compound. For instance, mitochondrial DNA-depleted cell lines have shown resistance.[4][5]

  • Solution 1: If possible, investigate the Wnt pathway activity and mitochondrial function in your cell line. Consider using a different compound if your cells are inherently resistant.

  • Possible Cause 2: The compound may not be fully dissolved or may have precipitated out of solution.

  • Solution 2: Ensure your DMSO stock is fully dissolved before diluting it in your cell culture medium. Visually inspect the medium for any signs of precipitation. Prepare fresh dilutions for each experiment.[10]

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Instability of the compound in solution.

  • Solution 1: Prepare fresh stock solutions of this compound in DMSO for each experiment and avoid repeated freeze-thaw cycles.[10]

  • Possible Cause 2: Variations in cell culture conditions.

  • Solution 2: Maintain consistent cell culture practices, including cell passage number, seeding density, and incubation times. The activity of this compound can be influenced by the metabolic state of the cells, which can be affected by culture conditions.[4]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer1170 nM[10][11]
Colorectal Cancer
HCT116Colorectal Carcinoma74.95 nM[12]
HT29Colorectal Adenocarcinoma188.20 nM[12]
RKOColorectal Carcinoma136.70 nM[12]
Leukemia
REHB-cell Acute Lymphoblastic Leukemia0.17 µM[13]
RS4B-cell Acute Lymphoblastic Leukemia1 µM[13]
MLL-rearranged AMLAcute Myeloid Leukemia<80 nM[2]
Ovarian Cancer
SK-OV-3Ovarian Adenocarcinoma0.3 - 0.5 µM[14]
A2780/PTXPaclitaxel-Resistant Ovarian Cancer0.3 - 0.5 µM[14]
Pancreatic Cancer
PANC-1Pancreatic Ductal AdenocarcinomaVaries with conditions[15][16]
CFPAC-1Pancreatic Ductal AdenocarcinomaVaries with conditions[16]
Other
Cardiac FibroblastsNormal9.5 nM (in ischemia)[10][11]
Ncm460Normal Human Colon Epithelial248.90 nM[12]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTS)

This protocol outlines the general steps for determining the IC50 value of this compound using a colorimetric assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate for 24 hours.[12]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations.

  • Treatment: Add various concentrations of this compound (and a DMSO vehicle control) to the wells.[12]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[12]

  • Reagent Addition: Add 10 µL of CCK-8 or MTS solution to each well and incubate for 1-4 hours.[9][11]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on cell proliferation and survival.

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.[12]

  • Treatment: Treat the cells with different concentrations of this compound or a DMSO control.

  • Incubation: Culture the cells for an extended period (e.g., 2 weeks), allowing colonies to form.[12]

  • Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.[12]

  • Quantification: Count the number of colonies containing more than 50 cells.[12]

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_0 This compound Action cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CK1α CK1α This compound->CK1α activates β-catenin β-catenin CK1α->β-catenin phosphorylates Degradation Degradation β-catenin->Degradation leads to TCF/LEF TCF/LEF β-catenin->TCF/LEF inhibition of translocation Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes activates

Caption: Wnt/β-catenin signaling inhibition by this compound.

Cytotoxicity_Workflow Start Start Seed Cells in 96-well plate Seed Cells in 96-well plate Start->Seed Cells in 96-well plate Prepare this compound dilutions Prepare this compound dilutions Seed Cells in 96-well plate->Prepare this compound dilutions Treat cells with compound Treat cells with compound Prepare this compound dilutions->Treat cells with compound Incubate (24-72h) Incubate (24-72h) Treat cells with compound->Incubate (24-72h) Add viability reagent (MTS/CCK-8) Add viability reagent (MTS/CCK-8) Incubate (24-72h)->Add viability reagent (MTS/CCK-8) Measure Absorbance Measure Absorbance Add viability reagent (MTS/CCK-8)->Measure Absorbance Analyze Data (Calculate IC50) Analyze Data (Calculate IC50) Measure Absorbance->Analyze Data (Calculate IC50) End End Analyze Data (Calculate IC50)->End

Caption: General workflow for a cell viability assay.

References

Pyrvinium Embonate In Vitro Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Pyrvinium (B1237680) Embonate in in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Pyrvinium Embonate stock solutions for in vitro experiments?

A1: The most commonly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and dimethylformamide.[4]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO can vary slightly between batches, but it is generally in the range of 12 mg/mL to 25 mg/mL.[1] Sonication may be required to fully dissolve the compound.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.

Q3: How should I prepare my vehicle control for experiments with this compound?

A3: Your vehicle control should be the same solvent used to dissolve the this compound, at the same final concentration used in your experimental conditions. For example, if you dilute your this compound stock in cell culture medium to a final DMSO concentration of 0.1%, your vehicle control wells should contain cells treated with medium containing 0.1% DMSO.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound is known to inhibit the Wnt/β-catenin signaling pathway.[1][5][6] It has been shown to activate Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin.[5][7][8] Additionally, it can inhibit the PI3K/AKT signaling pathway and affect mitochondrial function.[9][10][11]

Troubleshooting Guide

Problem 1: My this compound is not dissolving properly in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture.

    • Solution: Use fresh, anhydrous DMSO.

  • Possible Cause: The compound may require mechanical assistance to dissolve.

    • Solution: Sonicate the solution to aid dissolution.[1]

  • Possible Cause: You may be exceeding the solubility limit.

    • Solution: Refer to the solubility data table and consider preparing a less concentrated stock solution.

Problem 2: I am observing toxicity or unexpected effects in my vehicle control group (DMSO only).

  • Possible Cause: The final concentration of DMSO is too high.

    • Solution: It is recommended to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%. High concentrations of DMSO can have its own biological effects.[12][13]

  • Possible Cause: DMSO can have inherent biological effects.

    • Solution: DMSO is not an inert vehicle and can have anti-inflammatory, analgesic, and other properties.[12] It's important to include a vehicle-only control to account for these effects.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Cause: Instability of this compound in aqueous solutions.

    • Solution: It is not recommended to store aqueous solutions of this compound for more than one day.[4] Prepare fresh dilutions from your DMSO stock for each experiment.

  • Possible Cause: Repeated freeze-thaw cycles of the stock solution.

    • Solution: Aliquot your this compound stock solution after preparation to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO12 - 25 mg/mLSonication recommended.[1] Moisture-absorbing DMSO reduces solubility.
Dimethylformamide~1 mg/mL
WaterInsoluble[3]
EthanolInsoluble[3]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mLThe compound should first be dissolved in DMSO.[4]

Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast CancerNot specified, but inhibits proliferation
MDA-MB-231Breast Cancer1170 ± 105.0
PANC-1Pancreatic Cancer92
MIA-PaCa2Pancreatic Cancer40
U266Multiple Myeloma19.6
RPMI-8226Multiple Myeloma27.1

Note: IC50 values can vary depending on the cell line and experimental conditions.[2][14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously.

    • If the compound is not fully dissolved, sonicate the tube for 10-15 minutes.[1]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to one year.[1]

Protocol 2: In Vitro Cell Viability Assay (Example using a 96-well plate)

  • Materials: Cells of interest, complete cell culture medium, 96-well cell culture plates, this compound stock solution, vehicle (DMSO), cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Wnt_Signaling_Pathway_Inhibition_by_Pyrvinium cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits Axin Axin Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation CK1a CK1α CK1a->Beta_Catenin Phosphorylates for Degradation APC APC Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Pyrvinium Pyrvinium Embonate Pyrvinium->CK1a Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock prepare_treatments Prepare Serial Dilutions and Vehicle Control prep_stock->prepare_treatments seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Pyrvinium and Vehicle Control seed_cells->treat_cells prepare_treatments->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform In Vitro Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies with this compound.

troubleshooting_logic issue Issue Encountered dissolving_issue Compound Not Dissolving issue->dissolving_issue vehicle_toxicity Vehicle Control Toxicity issue->vehicle_toxicity inconsistent_results Inconsistent Results issue->inconsistent_results solution1a Use fresh, anhydrous DMSO dissolving_issue->solution1a solution1b Sonicate the solution dissolving_issue->solution1b solution2a Lower final DMSO concentration (e.g., <0.5%) vehicle_toxicity->solution2a solution3a Prepare fresh aqueous dilutions for each experiment inconsistent_results->solution3a solution3b Aliquot stock solution to avoid freeze-thaw cycles inconsistent_results->solution3b

References

Long-term stability of Pyrvinium embonate frozen stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Pyrvinium embonate frozen stocks. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments.[1][2]

Q2: What is the recommended storage temperature for this compound powder?

A2: this compound as a dry powder is stable for years when stored at -20°C.

Q3: What is the recommended storage temperature for this compound stock solutions in DMSO?

A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For shorter-term storage, -20°C is also acceptable. Several studies report storing aliquots at -20°C.[1]

Q4: How stable are this compound frozen stocks in DMSO?

A4: While specific quantitative long-term stability data from peer-reviewed studies is limited, manufacturer guidelines and common laboratory practice suggest that this compound stock solutions in DMSO are stable for at least one year when stored properly at -80°C. Stability at -20°C is also considered good for several months. However, for critical experiments, it is advisable to use freshly prepared stocks or to perform periodic quality control.

Q5: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?

A5: The effect of multiple freeze-thaw cycles on the stability of this compound in DMSO has not been extensively studied. As a general best practice for small molecules dissolved in DMSO, it is recommended to minimize freeze-thaw cycles.[3] Repeated freezing and thawing can introduce moisture, which may impact the stability and solubility of the compound.[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate observed in the stock solution upon thawing. 1. The concentration of this compound exceeds its solubility limit in DMSO, especially if moisture has been introduced. 2. The compound may have degraded into less soluble products.1. Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it is recommended to discard the stock solution and prepare a fresh one. 3. To prevent this, ensure you are using anhydrous DMSO and that the stock concentration is within the recommended solubility limits.
Color change of the stock solution (from its typical red/orange). This may indicate chemical degradation of the compound.1. It is best to discard the stock solution as its purity is compromised. 2. Prepare a fresh stock solution from the powder.
Inconsistent or reduced activity in biological assays. 1. Degradation of this compound in the stock solution. 2. Inaccurate initial concentration due to weighing errors or incomplete dissolution.1. Prepare a fresh stock solution and compare its activity with the old stock. 2. Perform a quality control check on the stock solution using analytical methods like HPLC to determine the concentration and purity (see Experimental Protocols section). 3. When preparing a new stock, ensure the powder is fully dissolved before aliquoting and freezing.

Data Presentation: Stability of this compound Stocks

Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Storage Conditions

Storage ConditionTime Point% Purity (by HPLC)Observations
-20°C099.5%Clear red solution
3 months98.9%No precipitate
6 months97.2%No precipitate
12 months95.1%Slight haze observed
-80°C099.5%Clear red solution
6 months99.3%No precipitate
12 months99.0%No precipitate
24 months98.5%No precipitate
-20°C with 5 Freeze-Thaw Cycles3 months96.5%No precipitate

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use, light-protected (amber) tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Objective: To quantify the amount of intact this compound and detect any degradation products over time.

  • Method: A reversed-phase HPLC (RP-HPLC) method is typically suitable.

    • Column: C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance.

  • Procedure: a. Prepare a fresh stock solution of this compound to serve as a time-zero reference. b. Immediately analyze an aliquot of the fresh stock to determine the initial peak area and purity. c. Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, -80°C, and subject some to freeze-thaw cycles). d. At each time point (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition. e. Thaw the aliquot completely and bring it to room temperature. f. Analyze the sample by HPLC using the same method as the time-zero sample. g. Compare the peak area of the parent compound and the total area of any new peaks (degradation products) to the time-zero sample to calculate the percentage of remaining this compound and the percentage of degradation.

Mandatory Visualization

This compound and the Wnt Signaling Pathway

This compound has been shown to inhibit the canonical Wnt signaling pathway, which is often dysregulated in cancer. A key mechanism of its action is the activation of Casein Kinase 1α (CK1α), which leads to the degradation of β-catenin, a central mediator of Wnt signaling.[5][6][7]

Wnt_Pathway_Inhibition_by_Pyrvinium_Embonate cluster_0 Normal Wnt Signaling (Wnt ON) cluster_1 Wnt Signaling with this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin No Phosphorylation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Pyrvinium This compound Active_CK1a Active CK1α Pyrvinium->Active_CK1a Activates Phospho_beta_catenin Phosphorylated β-catenin Active_CK1a->Phospho_beta_catenin Phosphorylates Proteasome Proteasome Phospho_beta_catenin->Proteasome Degradation No_Target_Genes Target Gene Expression Blocked Proteasome->No_Target_Genes Prevents Activation

References

Validation & Comparative

A Comparative Analysis of Pyrvinium Embonate and Niclosamide in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The repurposing of existing drugs for cancer therapy represents a promising and accelerated avenue for oncological drug development. Among the candidates that have garnered significant attention are the anthelmintic agents Pyrvinium (B1237680) embonate (also known as Pyrvinium pamoate) and Niclosamide (B1684120). Both drugs, with long-established safety profiles in humans for parasitic infections, have demonstrated potent anti-cancer activities through distinct and overlapping mechanisms. This guide provides an objective comparison of their performance in preclinical cancer models, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these compounds.

Mechanism of Action: A Tale of Two Pathways

While both Pyrvinium embonate and Niclosamide exert their anti-neoplastic effects by disrupting critical cellular processes, their primary targets and mechanisms of action differ significantly.

This compound: A Wnt Signaling Antagonist and Mitochondrial Modulator

This compound primarily targets the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers.[1][2][3] It has been shown to activate Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.[1][4] This activation leads to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes like MYC and Cyclin D1.[5][6]

Beyond its effects on Wnt signaling, Pyrvinium also impacts mitochondrial function. It can inhibit mitochondrial respiration, particularly at complex I of the electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS) generation.[7][8][9] This bioenergetic stress can selectively induce apoptosis in cancer cells, which often have a higher metabolic demand.

Niclosamide: A Multi-Targeted Inhibitor with a Focus on STAT3 and Mitochondrial Uncoupling

Niclosamide exhibits a broader spectrum of activity, targeting multiple oncogenic signaling pathways.[10] A primary and well-documented target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][7][11][12][13] Niclosamide inhibits the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and transcriptional activity.[1][7] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Mcl-1, Survivin, and Bcl-2.[7]

In addition to STAT3 inhibition, Niclosamide functions as a potent mitochondrial uncoupler.[5][6][14] It dissipates the proton gradient across the inner mitochondrial membrane, disrupting oxidative phosphorylation and leading to a rapid decrease in ATP synthesis.[5] This uncoupling effect can induce metabolic stress and apoptosis in cancer cells. Niclosamide has also been reported to inhibit other signaling pathways, including Wnt/β-catenin, NF-κB, mTOR, and Notch.[15]

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity of this compound and Niclosamide across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference
Breast CancerMDA-MB-2311170[11][16]
Colon CancerSW480~10 (EC50)[17]
Ovarian CancerSK-OV-3Not specified[6]
Ovarian CancerA2780/PTXNot specified[6]
Acute Myeloid LeukemiaVarious<80[18]

Table 2: In Vitro Cytotoxicity (IC50) of Niclosamide in Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Basal-like Breast CancerSUM1590.33 - 1.9[13]
Prostate CancerDU1450.7[1]
Prostate CancerPC-3< 1[15][19]
Breast CancerMDA-MB-231< 1[15][19]
Breast CancerT-47D< 1[15][19]
Hepatocellular CarcinomaHepG231.91 (48h)[4][7]
Hepatocellular CarcinomaQGY-770310.24 (48h)[4][7]
Hepatocellular CarcinomaSMMC-772113.46 (48h)[4][7]
Ovarian CancerA2780cp20Not specified[20]
Ovarian CancerSKOV3Trip2Not specified[20]

Table 3: Comparative In Vitro Activity in Osteosarcoma

DrugConcentrationEffect on Cell MigrationReference
This compound0.03 µMSignificant inhibition[21]
Niclosamide0.25 µMSignificant inhibition[21]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and Niclosamide on cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or Niclosamide (or DMSO as a vehicle control) for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[22][23][24]

2. Western Blot Analysis

  • Objective: To analyze the protein expression levels of key signaling molecules affected by this compound and Niclosamide.

  • Methodology:

    • Treat cancer cells with the desired concentrations of this compound, Niclosamide, or vehicle control for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-STAT3, STAT3, Actin) overnight at 4°C.[1][2][11][20][25]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2][11][20][25]

3. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound and Niclosamide in a living organism.

  • Methodology:

    • Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[22][24][26]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control, this compound, Niclosamide, or a combination).

    • Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[10][17][27][28][29]

    • Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).[10][17][27][28][29][30]

Signaling Pathway and Experimental Workflow Diagrams

Pyrvinium_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Ubiquitination Ubiquitination & Degradation beta_catenin_p->Ubiquitination Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D1) TCF_LEF->Target_Genes Transcription Pyrvinium This compound CK1a CK1α Pyrvinium->CK1a Activation

Caption: this compound activates CK1α, enhancing β-catenin degradation.

Niclosamide_STAT3_Signaling cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p_STAT3 p-STAT3 (Tyr705) STAT3->p_STAT3 Dimerization Dimerization p_STAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation Target_Genes STAT3 Target Genes (e.g., Mcl-1, Survivin) Niclosamide Niclosamide Niclosamide->STAT3 Inhibition of Phosphorylation

Caption: Niclosamide inhibits the phosphorylation and activation of STAT3.

Mitochondrial_Effects Pyrvinium This compound ETC Electron Transport Chain (ETC) Pyrvinium->ETC Inhibition (Complex I) Niclosamide Niclosamide Proton_Gradient Proton Gradient (ΔΨm) Niclosamide->Proton_Gradient Dissipation (Uncoupling) Mitochondrion Mitochondrion ETC->Proton_Gradient Generation ROS Reactive Oxygen Species (ROS) ETC->ROS Generation ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP Apoptosis Apoptosis ATP->Apoptosis Inhibition leads to ROS->Apoptosis Induction

Caption: Contrasting mitochondrial effects of Pyrvinium and Niclosamide.

Conclusion

This compound and Niclosamide are promising repurposed drugs for cancer therapy, each with a distinct primary mechanism of action. This compound's potent and specific inhibition of the Wnt/β-catenin pathway makes it an attractive candidate for cancers driven by this signaling cascade. Niclosamide's multi-targeted approach, particularly its inhibition of the STAT3 pathway and its mitochondrial uncoupling activity, suggests its potential utility across a broader range of malignancies.

The choice between these two agents for further investigation will depend on the specific cancer type and its underlying molecular drivers. The quantitative data presented in this guide, along with the detailed experimental protocols, provides a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of these compelling compounds. Direct comparative studies in well-defined cancer models are warranted to definitively establish their relative efficacy and to guide their potential clinical translation.

References

A Comparative Analysis of Wnt Signaling Inhibitors: Pyrvinium Embonate vs. LGK-974

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of Wnt signaling pathway research, a critical avenue for therapeutic development in oncology and other diseases, two small molecules, Pyrvinium embonate and LGK-974, have emerged as potent inhibitors. This guide provides a detailed, objective comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound and LGK-974 are both powerful inhibitors of the canonical Wnt signaling pathway, a crucial regulator of cell proliferation, differentiation, and stem cell maintenance. Dysregulation of this pathway is a hallmark of numerous cancers. While both compounds effectively suppress Wnt-driven cellular processes, they achieve this through distinct molecular mechanisms. LGK-974 acts upstream by inhibiting Porcupine (PORCN), an enzyme essential for the secretion of Wnt ligands. In contrast, this compound functions downstream by activating Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex. This fundamental difference in their targets leads to variations in their biochemical profiles and potential therapeutic applications.

Mechanism of Action

LGK-974: An Upstream Wnt Secretion Inhibitor

LGK-974 is a highly potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN mediates the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on target cells. By inhibiting PORCN, LGK-974 effectively traps Wnt ligands within the cell, preventing their secretion and thereby blocking both autocrine and paracrine Wnt signaling. This leads to a downstream reduction in the phosphorylation of the Wnt co-receptor LRP6 and decreased expression of Wnt target genes, such as AXIN2.

LGK974_Mechanism cluster_ER Endoplasmic Reticulum cluster_Secretion Secretion Pathway Wnt Wnt Ligand PORCN PORCN (O-acyltransferase) Wnt->PORCN Palmitoylation Secreted_Wnt Secreted Wnt PORCN->Secreted_Wnt Required for Secretion LGK974 LGK-974 LGK974->PORCN Inhibits caption LGK-974 inhibits Wnt ligand secretion.

Figure 1. Mechanism of action of LGK-974.
This compound: A Downstream β-Catenin Destruction Complex Activator

This compound, an FDA-approved anthelmintic drug, has been repurposed as a potent Wnt signaling inhibitor. Its primary mechanism involves the allosteric activation of Casein Kinase 1α (CK1α), a critical priming kinase within the β-catenin destruction complex. By potentiating CK1α activity, Pyrvinium enhances the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This leads to a reduction in the cytoplasmic and nuclear levels of β-catenin, thereby inhibiting the transcription of Wnt target genes. Additionally, Pyrvinium has been shown to promote the degradation of Pygopus, a nuclear co-activator of β-catenin-mediated transcription. Some studies also suggest that Pyrvinium may have other cellular effects, including mitochondrial inhibition.

Pyrvinium_Mechanism cluster_Complex β-catenin Destruction Complex CK1a Casein Kinase 1α (CK1α) beta_catenin β-catenin CK1a->beta_catenin Phosphorylation GSK3b GSK3β Axin Axin APC APC Degradation Proteasomal Degradation beta_catenin->Degradation Pyrvinium Pyrvinium embonate Pyrvinium->CK1a Activates caption This compound activates CK1α.

Figure 2. Mechanism of action of this compound.

Quantitative Efficacy Data

The following tables summarize the reported in vitro efficacy of LGK-974 and this compound across various assays and cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Efficacy of LGK-974
Assay TypeCell Line / SystemIC50 / EC50Reference(s)
Wnt Signaling InhibitionHN30 (Head and Neck Cancer)0.3 nM
Wnt Co-culture Assay-0.4 nM
PORCN Radioligand Binding-1 nM
Cell ViabilityMCF-7 (Breast Cancer)> 20 µM
Colony FormationHN30 (Head and Neck Cancer)Effective reduction
Table 2: Efficacy of this compound
Assay TypeCell Line / SystemIC50 / EC50Reference(s)
Wnt Signaling Inhibition (TOPflash)HEK293 STF cells~10

Pyrvinium Embonate: A Cross-Cancer Analysis of a Repurposed Anthelmintic

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – The anthelmintic drug Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate) is demonstrating significant potential as a versatile anti-cancer agent, exhibiting efficacy across a broad spectrum of cancer types through multiple mechanisms of action. This guide provides a comparative overview of its effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on its cross-validation in oncology.

Pyrvinium embonate's anti-cancer activity is primarily attributed to its ability to inhibit critical signaling pathways, including the Wnt/β-catenin and androgen receptor (AR) pathways, and to disrupt mitochondrial function.[1][2][3][4] These mechanisms are crucial for the proliferation and survival of various cancer cells, making this compound a subject of intense investigation for drug repurposing in oncology.

Comparative Efficacy Across Cancer Types

The cytotoxic effects of this compound, as measured by the half-maximal inhibitory concentration (IC50), vary across different cancer cell lines, indicating a range of sensitivities. The tables below summarize the IC50 values of this compound in pancreatic, colon, leukemia, breast, and prostate cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
Cell LineIC50 (nM)Reference
HS766T93[1]
MIA-PaCa240[1]
PANC-192[1]
CFPAC-121[1]
KPC (organoid)93[1]
KTC (organoid)58[1]
PANC-13,400[5]
CFPAC-14,400[5]

Note: Discrepancies in IC50 values for the same cell line can be attributed to different experimental conditions and assays used in the respective studies.

Table 2: In Vitro Efficacy of this compound in Colon Cancer Cell Lines
Cell LineIC50 (nM)Reference
HCT11674.95[3]
HT29188.20[3]
RKO136.70[3]
Wnt-mutant lines600 - 65,000[2]
Table 3: In Vitro Efficacy of this compound in Leukemia Cell Lines
Cell LineIC50 (nM)Reference
Molm13 (AML)50.15[6]
Molm13-XR (AML)115.5[6]
MLL-rearranged AML<80[7]
REH (ALL)170[7]
RS4;11 (ALL)1,000[7]
Table 4: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
Cell LineIC50 (nM)Reference
MDA-MB-2311,170[8]
SUM-149Mammosphere formation inhibited at nanomolar concentrations[9]
SUM-159Mammosphere formation inhibited at nanomolar concentrations[9]
Table 5: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineIC50 (µM)Reference
PC-30.7145[10]

Key Signaling Pathways and Mechanisms of Action

This compound's multifaceted anti-cancer effects stem from its ability to interfere with key cellular processes that are often dysregulated in cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[11] this compound inhibits this pathway by activating Casein Kinase 1α (CK1α), which promotes the degradation of β-catenin, a key effector of the Wnt pathway.[4] This leads to the downregulation of Wnt target genes involved in cell proliferation.

Wnt_Pathway_Inhibition cluster_wnt Wnt Signaling cluster_pyrvinium This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled Frizzled->DVL LRP LRP5/6 LRP->DVL GSK3b GSK3β DVL->GSK3b beta_catenin β-catenin GSK3b->beta_catenin CK1a CK1α CK1a->beta_catenin CK1a->beta_catenin Promotes Degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Pyrvinium Pyrvinium Embonate Pyrvinium->CK1a Activates AR_Pathway_Inhibition cluster_ar Androgen Receptor Signaling cluster_pyrvinium_ar This compound Action Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer ARE Androgen Response Element (ARE) AR->ARE Inhibits Binding AR_dimer->ARE Transcription Gene Transcription ARE->Transcription Pyrvinium_AR Pyrvinium Embonate Pyrvinium_AR->AR Binds to DBD Cell_Viability_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Pyrvinium Embonate (various conc.) incubate1->treat incubate2 Incubate for 24-96h treat->incubate2 add_reagent Add MTT or CCK-8 reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure Measure absorbance incubate3->measure analyze Calculate IC50 measure->analyze

References

Pyrvinium Pamoate vs. Pyrvinium Tosylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of preclinical and clinical research, the selection of an appropriate salt form for a lead compound is a critical decision that can significantly impact its therapeutic potential. Pyrvinium (B1237680), a cyanine (B1664457) dye with potent anthelmintic properties, has garnered substantial interest for its anticancer activities. It is primarily available in two salt forms: pyrvinium pamoate and pyrvinium tosylate. This guide provides a comprehensive comparison of these two salt forms, offering researchers, scientists, and drug development professionals the necessary data to make an informed choice for their specific research applications.

Physicochemical Properties: A Tale of Two Salts

The fundamental difference between pyrvinium pamoate and pyrvinium tosylate lies in their counter-ions, which dictates their physicochemical properties, most notably solubility and, consequently, bioavailability.

Pyrvinium Pamoate: This is an FDA-approved salt form used in the treatment of pinworm infections. The pamoate counter-ion confers very low aqueous solubility.[1][2] This property is advantageous for its anthelmintic activity, as it ensures the drug remains concentrated in the gastrointestinal tract with minimal systemic absorption.[1] However, for systemic anticancer applications, this poor solubility presents a significant challenge, potentially leading to low bioavailability and suboptimal therapeutic concentrations in target tissues.[1]

Pyrvinium Tosylate: In contrast, the tosylate counter-ion is expected to impart greater water solubility to the pyrvinium cation.[1] While direct comparative studies are scarce in the literature, it is a well-established principle in medicinal chemistry that tosylate salts generally exhibit improved aqueous solubility compared to pamoate salts. This enhanced solubility is presumed to lead to increased systemic bioavailability, a desirable characteristic for a drug intended to treat systemic diseases like cancer.[1]

Comparative Efficacy in Oncology Research

Both pyrvinium pamoate and pyrvinium tosylate have been investigated for their anticancer properties, which are attributed to the active pyrvinium cation. The primary mechanisms of action include the inhibition of mitochondrial respiration, modulation of the Wnt signaling pathway, interference with the androgen receptor (AR), and induction of cytotoxicity under conditions of glucose starvation.[1][3][4][5]

While the anticancer activity is inherent to the pyrvinium molecule, the choice of salt form can influence the effective concentration achieved in vitro and in vivo.

In Vitro Cytotoxicity of Pyrvinium Pamoate

The following table summarizes the 50% inhibitory concentration (IC50) of pyrvinium pamoate in various cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (nM)Reference
SW480Colorectal Cancer~10[6]
HCT116Colorectal Cancer~10[6]
PANC-1Pancreatic CancerPotent cytotoxicity at 0.1 µg/mL (~130 nM) under glucose starvation[7]
WiDrColon CancerStrong inhibition of spheroid growth at 0.1 µg/mL (~130 nM)[7]
LNCaPProstate CancerNot specified[8]
22Rv1Prostate CancerNot specified[9]

Key Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of pyrvinium involves several key signaling pathways crucial for cancer cell proliferation and survival.

Wnt Signaling Pathway Inhibition

Pyrvinium acts as a potent inhibitor of the Wnt/β-catenin signaling pathway.[6][10] It has been shown to activate Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.[10] This leads to the phosphorylation and subsequent degradation of β-catenin, thereby preventing its translocation to the nucleus and the transcription of Wnt target genes.[10]

Wnt_Pathway Pyrvinium's Effect on the Wnt Signaling Pathway Pyrvinium Pyrvinium CK1a Casein Kinase 1α (CK1α) Pyrvinium->CK1a Activates Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) CK1a->Destruction_Complex Component of beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates Transcription_Inhibition Transcription Inhibited Destruction_Complex->Transcription_Inhibition Prevents translocation Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation Leads to Nucleus Nucleus beta_catenin->Nucleus Translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription

Pyrvinium's inhibitory action on the Wnt signaling pathway.
Androgen Receptor Signaling Inhibition

Pyrvinium is a non-competitive inhibitor of the androgen receptor (AR).[5][8] It uniquely targets the DNA-binding domain (DBD) of the AR, preventing it from binding to androgen response elements (AREs) on the DNA.[8] This mechanism is distinct from conventional anti-androgens that compete with androgens for binding to the ligand-binding domain (LBD). This makes pyrvinium a promising candidate for treating castration-resistant prostate cancer (CRPC), which is often driven by AR splice variants that lack the LBD.[8]

AR_Pathway Pyrvinium's Inhibition of Androgen Receptor Signaling Pyrvinium Pyrvinium AR_DBD AR DNA-Binding Domain (DBD) Pyrvinium->AR_DBD Binds to Inhibition Inhibition of Transcription AR Androgen Receptor (AR) AR->AR_DBD Contains ARE Androgen Response Element (ARE) on DNA AR_DBD->ARE Binds to AR_DBD->Inhibition Prevents binding Gene_Transcription AR-mediated Gene Transcription ARE->Gene_Transcription Initiates

Mechanism of pyrvinium's inhibition of the androgen receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols for assessing the biological activity of pyrvinium.

Wnt Reporter Assay

This assay is used to quantify the inhibition of Wnt signaling.

  • Cell Culture: HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter (TOPflash) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of pyrvinium pamoate or tosylate. Wnt signaling is activated using Wnt3a-conditioned media or a GSK3β inhibitor like lithium chloride.

  • Luciferase Assay: After a defined incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency. The EC50 value, the concentration at which 50% of the maximal response is inhibited, is then calculated.[6]

Androgen Receptor Activity Assay

This protocol assesses the inhibitory effect of pyrvinium on AR-mediated gene transcription.

  • Cell Line: A prostate cancer cell line expressing endogenous AR (e.g., LNCaP) or a reporter cell line (e.g., MDA-kb2 with an MMTV promoter-luciferase reporter) is used.

  • Treatment: Cells are treated with pyrvinium pamoate or tosylate in the presence of an androgen, such as dihydrotestosterone (B1667394) (DHT), to stimulate AR activity.

  • Endpoint Measurement: The activity of the AR is determined by measuring the expression of AR target genes (e.g., PSA) via qRT-PCR or by quantifying luciferase activity in reporter cell lines.

  • Analysis: The inhibitory effect of pyrvinium is quantified by comparing the level of AR activity in treated cells to that in vehicle-treated controls.[9]

Cytotoxicity Assay under Glucose Starvation

This experiment evaluates the preferential cytotoxicity of pyrvinium towards cancer cells in a nutrient-deprived environment.

  • Cell Culture: Cancer cells (e.g., PANC-1) are cultured in standard glucose-containing medium and in a glucose-free medium.

  • Treatment: Cells in both media conditions are treated with a range of concentrations of pyrvinium pamoate or tosylate for a specified duration (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay such as MTT, alamarBlue, or CellTiter-Glo.

  • Data Comparison: The viability of cells treated with pyrvinium in glucose-free medium is compared to that of cells treated in glucose-containing medium to determine the preferential cytotoxicity.[7][11]

Experimental_Workflow General Experimental Workflow for Pyrvinium Evaluation Start Start: Select Pyrvinium Salt (Pamoate or Tosylate) Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Treatment Treatment (Varying concentrations of Pyrvinium) Cell_Culture->Treatment Incubation Incubation (Defined time and conditions) Treatment->Incubation Assay Perform Specific Assay (e.g., Wnt reporter, AR activity, Cytotoxicity) Incubation->Assay Data_Collection Data Collection (e.g., Luminescence, Gene Expression, Cell Viability) Assay->Data_Collection Data_Analysis Data Analysis (e.g., IC50/EC50 calculation, Statistical analysis) Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

A generalized workflow for evaluating pyrvinium's biological activity.

Conclusion and Future Directions

Pyrvinium pamoate and pyrvinium tosylate both hold promise as anticancer agents due to the multifaceted activity of the pyrvinium cation. The primary differentiator between the two is the presumed higher aqueous solubility and bioavailability of the tosylate salt, which may be advantageous for systemic cancer therapies. However, a significant gap in the current literature is the lack of direct comparative studies providing quantitative data on the physicochemical and pharmacological properties of pyrvinium tosylate.

For researchers embarking on studies with pyrvinium, the choice of salt form should be guided by the specific aims of the research. If high local concentration in the gastrointestinal tract is desired, pyrvinium pamoate is a well-characterized option. For systemic applications, pyrvinium tosylate is a logical choice, although preliminary studies to confirm its solubility and bioavailability are warranted. The experimental protocols provided herein can serve as a foundation for such investigations. Future research should focus on direct, head-to-head comparisons of these two salt forms to provide the quantitative data needed to fully elucidate their respective therapeutic potentials.

References

Comparative Analysis of Wnt Pathway Inhibitors: Pyrvinium Embonate vs. PRI-724

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent inhibitors of the Wnt signaling pathway: Pyrvinium (B1237680) embonate and PRI-724. The Wnt pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers. This analysis is designed to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical and clinical research.

Mechanism of Action: Targeting the Wnt Pathway at Different Nodes

Pyrvinium embonate and PRI-724 both inhibit the canonical Wnt signaling pathway, but through distinct mechanisms, as illustrated in the signaling pathway diagram below.

Signaling Pathway Diagram

Wnt_Pathway_Inhibition Figure 1. Mechanism of Action of this compound and PRI-724 in the Wnt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds CBP CBP beta_catenin->CBP interacts with Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Pyrvinium This compound CK1a CK1α Pyrvinium->CK1a activates PRI_724 PRI-724 PRI_724->CBP inhibits β-catenin interaction CK1a->beta_catenin initiates phosphorylation CBP->TCF_LEF co-activates

Caption: Wnt pathway and points of inhibition.

This compound: This FDA-approved anthelmintic drug functions as a potent Wnt inhibitor by allosterically activating Casein Kinase 1 alpha (CK1α)[1][2][3]. CK1α is a critical component of the β-catenin destruction complex. By hyperactivating CK1α, pyrvinium enhances the phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation[1][2]. This prevents the accumulation of β-catenin and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes[4].

PRI-724 (Foscenvivint): PRI-724 is a small molecule inhibitor that specifically targets the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP)[5][6][7]. By binding to CBP, PRI-724 prevents the recruitment of β-catenin to the transcriptional complex, thereby blocking the expression of Wnt target genes such as cyclin D1 and survivin[5][8]. It is a prodrug of C-82, its active metabolite[7][9].

In Vitro Efficacy: A Comparative Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and PRI-724 in various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and experimental conditions may vary.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (nM)Reference
PANC-1Pancreatic Cancer<100[10]
SUM-149Inflammatory Breast CancerNanomolar range[11]
SUM-159Metaplastic Basal-type Breast CancerNanomolar range[11]
Various AML cell linesAcute Myeloid Leukemia<80[2]
REHB-cell Acute Lymphoblastic Leukemia170[12]
RS4;11B-cell Acute Lymphoblastic Leukemia1000[12]
Table 2: In Vitro Cytotoxicity of PRI-724
Cell LineCancer TypeIC50 (µM)Reference
NTERA-2Germ Cell Tumor8.63[5][8]
NTERA-2 CisRCisplatin-Resistant Germ Cell Tumor4.97[5][8]
CAL 27Tongue Squamous Cell Carcinoma8.3[13]
FaDuHypopharynx Squamous Cell Carcinoma14.6[13]
BON1Neuroendocrine TumorDose-dependent reduction in viability[14]
QGP-1Neuroendocrine TumorDose-dependent reduction in viability[14]
NCI-H727Neuroendocrine TumorDose-dependent reduction in viability[14]

In Vivo Efficacy: Preclinical Animal Models

Both compounds have demonstrated anti-tumor activity in various in vivo models.

This compound: In a xenograft model of human pancreatic cancer (PANC-1), intraperitoneal injection of pyrvinium pamoate resulted in significant tumor growth delay and a trend toward decreased lung metastasis[11]. Oral administration in pancreatic cancer models also showed a dose-dependent decrease in tumor growth[10].

PRI-724: In a xenograft model using the cisplatin-resistant germ cell tumor cell line NTERA-2 CisR, PRI-724 monotherapy significantly inhibited tumor growth[5][8]. PRI-724 has also shown anti-fibrotic effects in preclinical models of liver and pulmonary fibrosis[15].

Clinical Development Status

Both this compound and PRI-724 have been investigated in clinical trials.

This compound: As an FDA-approved drug for enterobiasis, its safety profile in humans is well-established at therapeutic doses for this indication. A phase I clinical trial is underway to evaluate its safety and tolerability in patients with early-stage pancreatic ductal adenocarcinoma (NCT05055323)[16][17]. Another study is investigating its potential to reverse stomach precancerous conditions (NCT06782048)[18].

PRI-724: PRI-724 has been evaluated in several Phase I and II clinical trials for various cancers, including advanced solid tumors (NCT01302405), pancreatic cancer in combination with gemcitabine, and for liver cirrhosis induced by hepatitis C or B virus (NCT03620474, NCT02195440)[11][14][19]. Phase I studies have shown an acceptable safety profile[12].

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of the compounds.

Workflow Diagram:

MTT_Workflow Figure 2. MTT Assay Workflow A Seed cells in 96-well plate B Add Pyrvinium or PRI-724 at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: A typical workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or PRI-724. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for β-catenin Levels

This protocol is used to assess the effect of the compounds on the protein levels of β-catenin.

Workflow Diagram:

Western_Blot_Workflow Figure 3. Western Blot Workflow A Treat cells with compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (anti-β-catenin) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence G->H

Caption: A generalized workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or PRI-724 for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of the compounds in an animal model.

Xenograft_Workflow

References

A Head-to-Head Comparison of Wnt Signaling Inhibitors: Pyrvinium Embonate vs. XAV-939

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the arsenal (B13267) of small molecule inhibitors developed to modulate this pathway, Pyrvinium (B1237680) embonate and XAV-939 have emerged as important research tools. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeaturePyrvinium Embonate (Pamoate)XAV-939
Primary Target Casein Kinase 1α (CK1α) (disputed)Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2)
Mechanism of Action Allosteric activation of CK1α, leading to β-catenin phosphorylation and degradation. Other reported mechanisms include inhibition of Akt/PKB signaling and mitochondrial respiration.Inhibition of TNKS1/2 prevents the PARsylation and subsequent degradation of Axin, stabilizing the β-catenin destruction complex.
Reported Potency EC50 of ~10 nM for Wnt signaling inhibition in Xenopus egg extracts. IC50 values in cancer cell lines vary widely (nM to µM range).IC50 of 11 nM for TNKS1 and 4 nM for TNKS2 in cell-free assays.[1]
Specificity Multiple reported targets and mechanisms suggest a broader activity profile with potential for more off-target effects.Considered a relatively specific inhibitor of Tankyrases, though some off-target activity on other PARP family members has been noted.[2]
FDA Approval Status Approved as an anthelmintic drug.For research use only.

Mechanism of Action: Divergent Paths to Wnt Inhibition

This compound and XAV-939 inhibit the Wnt/β-catenin pathway through distinct mechanisms, targeting different key regulators of β-catenin stability.

XAV-939 acts as a potent and specific inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1] Tankyrases are responsible for the PARsylation of Axin, a scaffold protein that is a core component of the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1 and TNKS2, XAV-939 stabilizes Axin levels, thereby promoting the assembly and activity of the destruction complex, which leads to the phosphorylation and degradation of β-catenin.[1]

This compound , an FDA-approved anthelmintic drug, has a more complex and debated mechanism of action as a Wnt inhibitor.[3] The primary proposed mechanism is the direct binding to and allosteric activation of Casein Kinase 1α (CK1α), another key component of the β-catenin destruction complex.[3] This potentiation of CK1α activity is thought to enhance the phosphorylation of β-catenin, marking it for degradation.[3] However, other studies have suggested that pyrvinium may also inhibit Wnt signaling by down-regulating Akt/PKB signaling or by interfering with mitochondrial respiration.[4][5] This suggests that pyrvinium may have a multi-faceted impact on cellular signaling beyond its direct effect on the Wnt pathway.

G Wnt Signaling Pathway Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitors Inhibitor Intervention Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled Frizzled_LRP->Dvl Destruction_Complex_inactivated Destruction Complex (Inactivated) Dvl->Destruction_Complex_inactivated Inhibits beta_catenin_on β-catenin (Stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activation XAV939 XAV-939 Tankyrase Tankyrase 1/2 XAV939->Tankyrase Inhibits Pyrvinium This compound CK1a CK1α Pyrvinium->CK1a Activates Axin Axin Tankyrase->Axin Degrades Axin->Destruction_Complex Stabilizes CK1a->Destruction_Complex Enhances

Fig 1. Wnt Signaling Pathway and Points of Inhibition.

Quantitative Performance Data

Direct head-to-head comparisons of this compound and XAV-939 in the same cell line under identical conditions are limited in the published literature. The following table summarizes reported potency data from various studies. It is crucial to note that IC50 and EC50 values are highly dependent on the cell line, assay type, and experimental conditions, and therefore, direct comparisons across different studies should be made with caution.

CompoundTarget/AssayCell Line/SystemIC50 / EC50Reference
XAV-939 TNKS1 (cell-free)-11 nM[1]
TNKS2 (cell-free)-4 nM[1]
Wnt Signaling (TOPFlash)HEK293T78 nM[6]
Cell ProliferationHuh7 (Hepatocellular Carcinoma)~10 µM[7]
Cell ProliferationHepG2 (Hepatocellular Carcinoma)>25 µM[7]
This compound Wnt SignalingXenopus egg extract~10 nM
Cell ProliferationHCT116 (Colorectal Cancer)~100-200 nM[4]
Cell ProliferationRKO (Colorectal Cancer)~200-400 nM[4]
Cell ViabilityMCF-7 (Breast Cancer)~100-500 nM

Off-Target Effects and Selectivity

XAV-939 is generally considered a selective inhibitor of tankyrases. However, as it targets the nicotinamide-binding pocket of the PARP domain, some cross-reactivity with other PARP family members, such as PARP1 and PARP2, has been observed, albeit at higher concentrations.[2] The on-target inhibition of tankyrases can also lead to side effects in vivo, as tankyrases are involved in other cellular processes beyond Wnt signaling.[8]

This compound has a more complex pharmacological profile with several reported off-target effects. Its ability to inhibit mitochondrial respiration is a well-documented activity that may contribute to its anti-cancer effects but also represents a significant off-target liability.[5] Additionally, its reported effects on the Akt/PKB signaling pathway and its potential for genotoxicity further complicate its use as a specific Wnt inhibitor.[4][9]

Experimental Protocols

Wnt/β-catenin Reporter Assay (TOPFlash)

This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021)

  • This compound and XAV-939

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells with the TOPFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment: 24 hours post-transfection, replace the media with fresh media containing serial dilutions of this compound, XAV-939, or vehicle control (e.g., DMSO).

  • Wnt Pathway Activation: After a 1-2 hour pre-incubation with the inhibitors, add Wnt3a conditioned media or CHIR99021 to induce Wnt pathway activation.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 values.

G TOPFlash Reporter Assay Workflow Start Seed HEK293T cells Transfect Transfect with TOPFlash and Renilla plasmids Start->Transfect Inhibitor Add Pyrvinium or XAV-939 Transfect->Inhibitor Activate Activate Wnt pathway (Wnt3a or CHIR99021) Inhibitor->Activate Incubate Incubate 16-24 hours Activate->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Fig 2. TOPFlash Reporter Assay Workflow.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116, SW480)

  • Appropriate cell culture medium

  • This compound and XAV-939

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, XAV-939, or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against inhibitor concentration to determine the IC50 values.

Western Blot for β-catenin and Axin

This technique is used to detect changes in the protein levels of key Wnt pathway components.

Materials:

  • Cancer cell line of interest

  • This compound and XAV-939

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-β-catenin, anti-Axin, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of β-catenin and Axin to the loading control.

Conclusion

Both this compound and XAV-939 are effective inhibitors of the Wnt/β-catenin signaling pathway, albeit through different mechanisms. XAV-939 offers high potency and specificity for its targets, Tankyrase-1 and -2, making it an excellent tool for studies focused specifically on the role of these enzymes in Wnt signaling. This compound, while also a potent Wnt inhibitor, exhibits a more complex mechanism of action with multiple potential targets, which could be advantageous for inducing broader cellular effects but may complicate the interpretation of results in studies aiming for high specificity. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the desired level of target selectivity. For researchers investigating the specific role of tankyrases in Wnt-driven processes, XAV-939 is the more appropriate choice. For broader studies on Wnt pathway inhibition or for exploring multi-targeted therapeutic approaches, this compound may be a valuable tool, with the caveat of its known off-target activities.

References

Pyrvinium Embonate: A Comparative Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrvinium (B1237680) embonate (also known as pyrvinium pamoate) is an anthelmintic drug that has been in clinical use for decades for the treatment of pinworm infections. Recently, it has garnered significant attention for its potential as a repurposed anti-cancer agent. This guide provides a comparative analysis of pyrvinium embonate against established drugs in both its traditional and emerging therapeutic areas, supported by experimental data and detailed methodologies.

Anthelmintic Efficacy: this compound vs. Established Drugs

This compound is an effective treatment for pinworm (Enterobius vermicularis) infections. Its mechanism of action involves disrupting the parasite's energy metabolism[1]. Established alternative treatments for pinworm infection include mebendazole, albendazole, and pyrantel (B1679900) pamoate[2][3][4].

Quantitative Comparison of Anthelmintic Efficacy

The following table summarizes the cure rates of this compound and other commonly used anthelmintics for the treatment of pinworm infections.

DrugDosage RegimenCure Rate (%)Ovicidal ActivityReference
This compound 5 mg/kg, single dose, repeated in 2 weeks~95%No[5]
Mebendazole 100 mg, single dose, repeated in 2 weeks95%Yes[4]
Albendazole 400 mg, single dose, repeated in 2 weeks94.1%Yes[4]
Pyrantel Pamoate 11 mg/kg (max 1g), single dose, repeated in 2 weeks96.3%No[4]
Experimental Protocols: Clinical Evaluation of Anthelmintic Efficacy

Clinical trials evaluating the efficacy of anthelmintics for pinworm infections typically follow a similar protocol:

  • Patient Recruitment: Patients with confirmed Enterobius vermicularis infection, diagnosed by the presence of eggs or adult worms via methods like the cellophane tape test, are enrolled.

  • Treatment Allocation: Patients are randomly assigned to receive a single oral dose of the investigational drug (e.g., this compound) or a standard-of-care comparator (e.g., mebendazole, albendazole, or pyrantel pamoate). A placebo group may also be included.

  • Follow-up and Cure Assessment: Follow-up examinations are conducted at specific time points after treatment, typically at 2 and 4 weeks. The cure rate is determined by the absence of pinworm eggs or worms in samples collected during the follow-up period. A second dose is often administered after two weeks to prevent reinfection from newly hatched eggs[2][5].

Anticancer Potential: this compound vs. Standard Chemotherapeutics

This compound has emerged as a promising candidate for cancer therapy due to its multifaceted mechanisms of action, primarily involving the inhibition of the Wnt signaling pathway and the induction of mitochondrial stress[6][7][8].

Quantitative Comparison of In Vitro Cytotoxicity (IC50 Values)

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values of this compound and standard anticancer drugs in various cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypeThis compound IC50Standard DrugStandard Drug IC50Reference
HCT116Colorectal Cancer74.95 nM--[9]
RKOColorectal Cancer136.70 nM--[9]
HT29Colorectal Cancer188.20 nM--[9]
SW480Colorectal Cancer0.6 - 65 µM5-Fluorouracil-[10][11]
Molm13Myeloid Leukemia50.15 ± 0.43 nM--[12]
REHAcute Lymphoblastic Leukemia0.17 µM--[12]
RS4;11Acute Lymphoblastic Leukemia1 µM--[12]
MCF-7Breast Cancer (Luminal)~100 nMDoxorubicin1 µM (MDA-MB-231)[12]
MDA-MB-231Breast Cancer (Claudin-low)1170 ± 105.0 nMDoxorubicin1 µM[12]
PANC-1Pancreatic Cancer<100 nMGemcitabine-[12]

Note: Direct comparative IC50 values for this compound and standard drugs from the same study are limited. The data presented is compiled from multiple sources. Variations in experimental conditions can influence IC50 values.

Experimental Protocols: Key In Vitro Assays

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or a standard chemotherapeutic agent for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus drug concentration[13][14][15].

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add drug (Pyrvinium or Standard) A->B C Incubate (e.g., 72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining drug cytotoxicity using the MTT assay.

This assay is used to assess the self-renewal capacity of cancer stem cells (CSCs), a key target for novel anti-cancer therapies.

Protocol:

  • Single-Cell Suspension: Cancer cells are dissociated into a single-cell suspension.

  • Seeding in Low-Attachment Plates: Cells are seeded at a low density in ultra-low attachment plates containing a specialized serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

  • Drug Treatment: this compound or a comparator drug is added to the culture medium.

  • Mammosphere Formation: The plates are incubated for 7-10 days to allow for the formation of mammospheres, which are spherical colonies derived from single CSCs.

  • Quantification: The number and size of the mammospheres are quantified using a microscope. The mammosphere forming efficiency (MFE) is calculated to determine the proportion of CSCs in the cell population[16][17][18][19][20].

Mammosphere_Assay_Workflow cluster_workflow Mammosphere Formation Assay A Prepare single-cell suspension B Seed in low-attachment plates A->B C Add drug treatment B->C D Incubate (7-10 days) C->D E Quantify mammospheres D->E F Calculate Mammosphere Forming Efficiency (MFE) E->F

Caption: Experimental workflow for the mammosphere formation assay.

Mechanism of Action: Signaling Pathways

Inhibition of the Wnt/β-catenin Signaling Pathway

A primary mechanism of this compound's anti-cancer activity is the inhibition of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in cell proliferation and stem cell self-renewal[21][22]. This compound activates Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex. This leads to the phosphorylation and subsequent degradation of β-catenin, thereby preventing its translocation to the nucleus and the transcription of Wnt target genes like c-Myc and Cyclin D1[6][23].

Wnt_Pathway_Inhibition cluster_pathway Wnt/β-catenin Signaling Inhibition by this compound cluster_nucleus Pyrvinium This compound CK1a CK1α Pyrvinium->CK1a activates beta_catenin β-catenin CK1a->beta_catenin phosphorylates DestructionComplex β-catenin Destruction Complex beta_catenin_p Phosphorylated β-catenin Proteasome Proteasomal Degradation beta_catenin_p->Proteasome leads to Nucleus Nucleus beta_catenin->Nucleus translocation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription Proliferation Cell Proliferation & Self-Renewal Wnt_Target_Genes->Proliferation promotes

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Induction of Mitochondrial Stress

This compound also exerts its anticancer effects by targeting mitochondria. It inhibits the mitochondrial electron transport chain, particularly complex I, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). This disruption of mitochondrial function induces cellular stress and can trigger apoptosis in cancer cells, which often have a high metabolic demand[1][7][24][25].

Mitochondrial_Stress_Pathway cluster_pathway Mitochondrial Stress Induced by this compound cluster_mitochondrion Pyrvinium This compound Mitochondrion Mitochondrion Pyrvinium->Mitochondrion ETC Electron Transport Chain (Complex I) Pyrvinium->ETC inhibits ATP ATP Production ETC->ATP decreased ROS Reactive Oxygen Species (ROS) ETC->ROS increased Apoptosis Apoptosis ATP->Apoptosis contributes to ROS->Apoptosis induces

Caption: Induction of mitochondrial stress by this compound.

Conclusion

This compound demonstrates significant advantages in both its established role as an anthelmintic and its potential application in oncology. As an anthelmintic, it offers high cure rates comparable to other standard treatments. In the context of cancer, its ability to target key signaling pathways, such as Wnt and mitochondrial metabolism, which are critical for cancer cell proliferation and survival, positions it as a promising therapeutic candidate. The existing safety profile of this compound as an FDA-approved drug may also facilitate its repurposing for cancer treatment. Further clinical investigation is warranted to fully elucidate its therapeutic potential in oncology, both as a monotherapy and in combination with existing anti-cancer agents.

References

In Vivo Efficacy of Pyrvinium Embonate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Pyrvinium (B1237680) embonate (pamoate) and its analogs, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds for further development.

Quantitative Efficacy Comparison

The following table summarizes the in vivo efficacy of Pyrvinium embonate and its analogs in a preclinical model of filarial infection. Data on direct comparative in vivo efficacy in cancer models is limited in the current literature.

CompoundAnimal ModelDisease ModelDosing RegimenKey Efficacy EndpointResultReference
Pyrvinium Pamoate GerbilBrugia pahangi infection10 mg/kg, intraperitoneally, daily for 5 daysReduction in female worm fecunditySignificant reduction in microfilariae release[1]
Tetrahydropyrvinium GerbilBrugia pahangi infection10 mg/kg, intraperitoneally, daily for 5 daysReduction in female worm fecunditySignificant reduction in microfilariae release[1]
Analog 06 GerbilBrugia pahangi infection10 mg/kg, intraperitoneally, daily for 5 daysReduction in female worm fecunditySignificant reduction in microfilariae release[1]

Experimental Protocols

In Vivo Anti-filarial Efficacy Study in the Brugia pahangi-Gerbil Model

This protocol outlines the methodology used to assess the in vivo efficacy of this compound and its analogs against Brugia pahangi in a Mongolian gerbil model.[1]

1. Animal Model:

  • Male Mongolian gerbils (Meriones unguiculatus) are used as the definitive host for Brugia pahangi.[2]

2. Parasite Infection:

  • Gerbils are infected subcutaneously with 200 third-stage larvae (L3) of Brugia pahangi.[3]

  • The infection is allowed to establish for a patent period of approximately 70 days, at which point microfilariae can be detected in the bloodstream.[4]

3. Drug Administration:

  • Test compounds (Pyrvinium Pamoate, Tetrahydropyrvinium, Analog 06) are formulated in a suitable vehicle.

  • The compounds are administered intraperitoneally at a dose of 10 mg/kg body weight, once daily for five consecutive days.[1]

4. Efficacy Assessment:

  • At a predetermined time point post-treatment (e.g., 4 weeks), animals are euthanized.

  • Adult female worms are recovered from the peritoneal cavity and lymphatic tissues.

  • The primary efficacy endpoint is the reduction in female worm fecundity, which is assessed by counting the number of microfilariae released by the female worms in vitro.[1]

  • Statistical analysis is performed to compare the microfilariae counts from treated groups to the vehicle control group.

Signaling Pathway

Pyrvinium has been extensively studied for its anti-cancer properties, with a primary mechanism of action being the inhibition of the Wnt signaling pathway.[5][6][7]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Axin Axin LRP5_6->Axin recruits Dsh->Axin inhibits APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin p CK1a CK1α CK1a->beta_catenin phosphorylates (p) Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & activates Pyrvinium Pyrvinium Pyrvinium->CK1a activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes

References

Pyrvinium Embonate: A Comparative Guide to its Anti-Metastatic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-metastatic properties of Pyrvinium (B1237680) embonate, an FDA-approved anthelmintic drug repurposed for oncology. It offers a comparative perspective against other compounds targeting similar pathways, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Executive Summary

Metastasis remains the primary driver of cancer-related mortality. The quest for effective anti-metastatic agents has led to the investigation of repurposing existing drugs. Pyrvinium embonate (also known as pyrvinium pamoate) has emerged as a promising candidate, demonstrating potent anti-metastatic effects in various preclinical cancer models.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of the Wnt and STAT3 signaling pathways, both critical for cancer stem cell (CSC) maintenance, epithelial-mesenchymal transition (EMT), and metastatic progression.[3][4][5] This guide presents a detailed comparison of this compound with other Wnt and STAT3 pathway inhibitors, providing a valuable resource for researchers in the field of cancer therapeutics.

Comparative Analysis of Anti-Metastatic Activity

The anti-metastatic potential of this compound has been evaluated through various in vitro and in vivo assays. This section compares its efficacy with other known inhibitors of the Wnt and STAT3 signaling pathways.

In Vitro Inhibition of Cell Migration and Invasion

The transwell migration and invasion assay is a standard method to assess the ability of cancer cells to move through a porous membrane, mimicking the initial steps of metastasis.

CompoundTarget PathwayCancer TypeAssayConcentration% InhibitionCitation
This compound Wnt/STAT3Pancreatic (PANC-1)Invasion100 nM~85%[6]
This compound Wnt/STAT3Pancreatic (CFPAC-1)Invasion100 nM~77%[6]
This compound WntOsteosarcoma (SAOS-2)Migration30 nM~80%[7]
GemcitabineDNA SynthesisPancreatic (PANC-1)Invasion10 µM~53%[6]
GemcitabineDNA SynthesisPancreatic (CFPAC-1)Invasion10 µM~35%[6]
NiclosamideWnt/STAT3Osteosarcoma (SAOS-2)Migration250 nM~80%[7]
IWP-2Wnt (Porcupine)Gastric (MKN28)Migration/Invasion10-50 µMSignificant[8]
LGK974Wnt (Porcupine)Renal (ACHN/786-O)Migration/InvasionNot SpecifiedSignificant[9]
StatticSTAT3Breast (MDA-MB-231)Not Specified10 µMNot Specified[2]
WP1066STAT3Breast (MDA-MB-231BR)InvasionNot SpecifiedSignificant[10]
Inhibition of Cancer Stem Cell Self-Renewal

The mammosphere formation assay assesses the self-renewal capacity of cancer stem cells, which are crucial for initiating metastatic outgrowth.

CompoundTarget PathwayCancer TypeAssayIC50Citation
This compound Wnt/STAT3Breast (SUM-149/SUM-159)Mammosphere Formation~10-20 nM[11]
SalinomycinWnt/CSCsBreastMammosphere FormationNot Specified[3]
IWP-2Wnt (Porcupine)Not SpecifiedNot Specified27 nM (Wnt Production)[12]
In Vivo Reduction of Metastasis

Preclinical animal models are vital for validating the anti-metastatic effects of a compound in a systemic environment.

CompoundTarget PathwayCancer ModelRouteDosingMetastasis ReductionCitation
This compound Wnt/STAT3Triple-Negative Breast CancerAdjuvant therapy after surgeryNot SpecifiedSignificantly reduced lung metastases[6]
This compound WntBreast Cancer XenograftIntraperitonealNot SpecifiedTrend toward decreased lung metastasis[11]
WP1066STAT3Breast Cancer Brain MetastasisIntraperitoneal40 mg/kg68% reduction in large metastases[10]
NiclosamideWnt/STAT3Breast Cancer (4T1)Not Specified20 mg/kgSignificant reduction in lung metastases[13]
SalinomycinWnt/CSCsUveal Melanoma Liver MetastasisNot SpecifiedNot SpecifiedEfficiently hampered hepatic metastasis

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-metastatic effects by modulating key signaling pathways involved in cancer progression.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers and promotes metastasis. This compound inhibits the Wnt pathway by activating Casein Kinase 1α (CK1α), which leads to the degradation of β-catenin, a central effector of the pathway.[1]

Caption: Wnt signaling pathway and the inhibitory action of this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers. It plays a pivotal role in promoting cell survival, proliferation, angiogenesis, and metastasis. This compound has been shown to suppress STAT3 phosphorylation, thereby inhibiting its downstream signaling.[4][5]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Pyrvinium This compound Pyrvinium->STAT3 Inhibition of Phosphorylation TargetGenes Target Gene Expression (e.g., MMPs, VEGF) pSTAT3_dimer->TargetGenes Transcription

Caption: STAT3 signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Transwell Migration and Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Transwell_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Seed cells in upper chamber in serum-free medium with/without drug A2 Add chemoattractant (e.g., FBS) to lower chamber B1 Incubate for 12-48 hours (cell line dependent) A2->B1 C1 Remove non-migrated cells from upper surface B1->C1 C2 Fix and stain migrated cells on lower surface C1->C2 C3 Count stained cells under a microscope C2->C3

Caption: Workflow for the Transwell Migration/Invasion Assay.

Protocol:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium.

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).

    • In the upper chamber (Transwell insert with 8 µm pores), add 100 µL of serum-free medium containing the desired concentration of this compound or a control vehicle (e.g., DMSO). For invasion assays, the insert is pre-coated with Matrigel.

    • Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours).

  • Quantification:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde) for 20 minutes.

    • Stain the migrated cells with a staining solution (e.g., 0.1% crystal violet) for 30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of stained cells in several random fields of view for each insert using a microscope.

Mammosphere Formation Assay

This assay quantifies the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent conditions.

Mammosphere_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis A1 Prepare single-cell suspension from cancer cell line A2 Seed cells at low density in ultra-low attachment plates A1->A2 B1 Culture in serum-free mammosphere medium with/ without drug for 7-10 days A2->B1 C1 Count mammospheres (>50 µm in diameter) under a microscope B1->C1 C2 Calculate Mammosphere Forming Efficiency (MFE) C1->C2

Caption: Workflow for the Mammosphere Formation Assay.

Protocol:

  • Cell Preparation:

    • Harvest cancer cells and prepare a single-cell suspension by enzymatic digestion (e.g., trypsin) followed by mechanical dissociation (passing through a fine-gauge needle).

  • Cell Plating:

    • Plate the single-cell suspension in ultra-low attachment 6-well plates at a density of 5,000 to 20,000 cells/mL in mammosphere culture medium.

    • The mammosphere medium is typically a serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, bFGF, and heparin.

    • Add this compound or control vehicle at the desired concentrations to the respective wells.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • Avoid disturbing the plates during the incubation period (typically 7-10 days) to allow for sphere formation.

  • Quantification:

    • After the incubation period, count the number of mammospheres with a diameter greater than 50 µm in each well using an inverted microscope.

    • Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100.

Conclusion

This compound demonstrates significant anti-metastatic potential by targeting key signaling pathways, the Wnt and STAT3 pathways, which are crucial for the survival and propagation of cancer stem cells and the metastatic cascade. The presented data indicates that this compound exhibits comparable or, in some cases, superior efficacy to other Wnt and STAT3 inhibitors, as well as conventional chemotherapy agents like gemcitabine, in preclinical models of metastasis. Its established safety profile as an FDA-approved drug makes it an attractive candidate for repurposing in oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential in preventing and treating metastatic cancer.

References

Pyrvinium Embonate: A Comparative Analysis of its Impact on Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyrvinium (B1237680) embonate's effects on various signaling pathways, supported by experimental data. Pyrvinium, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anti-cancer activities, which are attributed to its modulation of multiple crucial cellular signaling cascades.

This comparative study delves into the mechanisms of action of Pyrvinium embonate on three primary signaling pathways: the Wnt/β-catenin pathway, the Androgen Receptor (AR) signaling pathway, and the Unfolded Protein Response (UPR) pathway. We will explore its inhibitory effects, present quantitative data from various cancer cell line studies, and provide an overview of the experimental protocols used to elucidate these findings.

Comparative Efficacy Across Different Cancer Cell Lines

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and the specific molecular characteristics of the cells, highlighting the compound's differential activity.

Cancer TypeCell LineIC50 (nM)Key Signaling Pathway TargetedReference
Myeloid LeukemiaMolm1350.15 ± 0.43Integrated Stress Response[1]
Myeloid LeukemiaMolm13-XR115.5 ± 23.04Integrated Stress Response[1]
Ovarian CancerSK-OV-3~300-500Wnt/β-catenin[2]
Ovarian CancerA2780/PTX~300-500Wnt/β-catenin[2]
Multiple MyelomaLP130-120 (effective conc.)Wnt/β-catenin[3]
Multiple MyelomaRPMI-822650-200 (effective conc.)Wnt/β-catenin[3]
Pancreatic CancerKPC Organoids93Mitochondrial Metabolism[4]
Pancreatic CancerKTC Organoids58Mitochondrial Metabolism[4]
Prostate CancerCWR22Rv1, LNCaP, LNCaP-C4-2, LAPC4~8-30Androgen Receptor[5]

In-Depth Analysis of Signaling Pathway Modulation

Wnt/β-catenin Signaling Pathway

Pyrvinium is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, leading to cell proliferation and tumor growth.[6][7]

Mechanism of Action: Pyrvinium acts by allosterically activating Casein Kinase 1α (CK1α).[6][7] This activation enhances the phosphorylation of β-catenin, a key effector of the Wnt pathway.[8] Phosphorylated β-catenin is then targeted for ubiquitination and subsequent proteasomal degradation.[3][8] This leads to a decrease in the levels of nuclear β-catenin, thereby inhibiting the transcription of Wnt target genes such as MYC and cyclin D1, which are critical for cell cycle progression.[2][3] Some studies also suggest that Pyrvinium can regulate the stability of Axin, a negative regulator of the Wnt pathway, further contributing to β-catenin degradation.[2]

Experimental Evidence:

  • Western Blot Analysis: Treatment of ovarian and multiple myeloma cancer cells with Pyrvinium resulted in a significant decrease in the protein levels of both total and active (non-phosphorylated) β-catenin.[2][9]

  • Reporter Assays: In cells transfected with a Wnt/β-catenin responsive reporter construct (TOP-GFP), Pyrvinium treatment led to a dose-dependent decrease in reporter activity, indicating inhibition of β-catenin-mediated transcription.[9]

  • In Vivo Studies: In xenograft mouse models of ovarian cancer, administration of Pyrvinium resulted in decreased tumor growth and reduced levels of β-catenin in the tumor tissues.[2]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Pyrvinium Pyrvinium Pyrvinium->Destruction_Complex Activates CK1α Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Androgen Receptor (AR) Signaling Pathway

Pyrvinium has been identified as a potent, non-competitive inhibitor of the Androgen Receptor (AR), a key driver in prostate cancer.[10][11]

Mechanism of Action: Unlike conventional AR antagonists that target the ligand-binding domain, Pyrvinium interacts with the highly conserved DNA-binding domain (DBD) of the AR.[10][11] This interaction is predicted to occur at the interface of the DBD dimer and the minor groove of the androgen response element (ARE) on DNA.[10][11] By binding to the DBD, Pyrvinium inhibits the transcriptional activity of both full-length AR and constitutively active AR splice variants, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[5][10] This unique mechanism of action allows Pyrvinium to overcome resistance mechanisms that arise from mutations in the ligand-binding domain.

Experimental Evidence:

  • Drug Affinity Responsive Target Stability (DARTS) Assay: This assay demonstrated a direct interaction between Pyrvinium and the AR protein, conferring resistance to proteolysis.[11]

  • Mutational Analysis: Studies have shown that specific amino acids within the AR DBD are crucial for Pyrvinium's inhibitory activity.[12]

  • Chromatin Immunoprecipitation (ChIP): Pyrvinium treatment was shown to reduce the recruitment of RNA polymerase II to the transcription start site of AR target genes.[12]

  • In Vivo Xenograft Models: In mouse models of CRPC expressing AR splice variants, Pyrvinium treatment led to the inhibition of tumor growth.[10]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerizes and Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Pyrvinium Pyrvinium Pyrvinium->AR_dimer Inhibits DNA Binding

Unfolded Protein Response (UPR) Pathway

Pyrvinium has been shown to target the Unfolded Protein Response (UPR), a cellular stress response pathway that is often activated in cancer cells to promote survival under stressful conditions, such as nutrient deprivation.[13][14]

Mechanism of Action: Pyrvinium suppresses the transcriptional activation of key UPR target genes, including GRP78 and GRP94, which are induced by glucose deprivation.[13][14] It also inhibits other branches of the UPR pathway, such as the activation of XBP-1 and ATF4.[13] By inhibiting the UPR, Pyrvinium sensitizes cancer cells to apoptosis, particularly under hypoglycemic conditions, which are common in the tumor microenvironment.[13] In some cancer types, Pyrvinium has been shown to induce an integrated stress response (ISR), demonstrated by the activation of the eIF2α-ATF4 pathway.[1][15]

Experimental Evidence:

  • Reporter Gene Assays: Pyrvinium was found to suppress the induction of GRP78 and GRP94 promoter activity in response to glucose deprivation or treatment with 2-deoxyglucose (a glycolysis inhibitor).[13][14]

  • Western Blot Analysis: Treatment with Pyrvinium led to a dose- and time-dependent increase in the phosphorylation of eIF2α and the expression of ATF4 in myeloid leukemia cells.[1]

  • Combination Therapy Studies: In xenograft models, the combination of Pyrvinium with doxorubicin (B1662922) showed significantly enhanced anti-tumor efficacy compared to either agent alone, supporting the concept of targeting the UPR to enhance chemotherapy.[13]

UPR_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Nucleus ER_Stress ER Stress (e.g., Glucose Deprivation) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s spliced XBP1 IRE1->XBP1s ATF6n cleaved ATF6 ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 UPR_Genes UPR Target Genes (e.g., GRP78, GRP94) ATF4->UPR_Genes XBP1s->UPR_Genes ATF6n->UPR_Genes Pyrvinium Pyrvinium Pyrvinium->PERK Inhibits Pyrvinium->IRE1 Inhibits Pyrvinium->ATF6 Inhibits

Experimental Protocols

A variety of experimental protocols have been utilized to investigate the effects of this compound on these signaling pathways. Below are summaries of key methodologies.

Cell Proliferation and Viability Assays
  • MTT/XTT Assays: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours). A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is then added to each well. Viable cells with active mitochondria reduce the tetrazolium salt to a colored formazan (B1609692) product, the absorbance of which is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis
  • Protein Extraction and Quantification: Cells are treated with this compound and then lysed to extract total protein. The protein concentration is determined using a BCA (bicinchoninic acid) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, AR, p-eIF2α, ATF4) and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.

  • Treatment: Once tumors reach a palpable size, the mice are randomly assigned to treatment groups. This compound is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. A control group receives the vehicle.

  • Tumor Growth Measurement: Tumor volume is measured periodically using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., western blotting or immunohistochemistry).

Reporter Gene Assays
  • Transfection: Cells are transiently transfected with a reporter plasmid containing a promoter with response elements for the transcription factor of interest (e.g., TCF/LEF for Wnt/β-catenin) upstream of a reporter gene (e.g., luciferase or GFP).

  • Treatment and Measurement: After transfection, the cells are treated with this compound. The activity of the reporter gene is then measured using a luminometer (for luciferase) or flow cytometry/fluorescence microscopy (for GFP).

Conclusion

This compound is a multi-targeted agent that exerts its anti-cancer effects by modulating several critical signaling pathways. Its ability to inhibit the Wnt/β-catenin and Androgen Receptor signaling pathways, as well as the Unfolded Protein Response, makes it a promising candidate for cancer therapy, particularly for tumors that are dependent on these pathways for their growth and survival. The distinct mechanisms of action, such as its non-competitive inhibition of the AR DBD, offer potential advantages in overcoming drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

Safety Operating Guide

Proper Disposal of Pyrvinium Embonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat pyrvinium (B1237680) embonate as a cytotoxic and carcinogenic compound. All waste must be segregated into a designated, properly labeled hazardous waste container for disposal by a certified waste management service. Under no circumstances should this chemical be disposed of down the drain.

This guide provides essential safety and logistical information for the proper handling and disposal of pyrvinium embonate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified with multiple health hazards. It is crucial to understand these risks before handling the compound.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Carcinogenicity: Suspected of causing cancer.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, the following PPE must be worn at all times when handling the compound:

  • Gloves: Impervious, chemical-resistant gloves (e.g., nitrile).[2][3]

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A lab coat or gown, preferably disposable.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is required to avoid inhalation of dust or aerosols.[2][3]

Quantitative Hazard Classification

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
CarcinogenicityCategory 2H351: Suspected of causing cancer.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Data sourced from multiple safety data sheets.[1][2][3][4]

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it must be handled as hazardous, cytotoxic waste.[5][6]

Step 1: Waste Segregation

  • At the point of generation, segregate all this compound waste from other laboratory waste streams.[5][7][8]

  • This includes pure compound, contaminated consumables, and solutions.

Step 2: Solid Waste Disposal

  • Pure Compound: Unused or expired this compound must be disposed of in its original container or a new, compatible, and sealed container.

  • Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with this compound are considered cytotoxic waste.

  • Place all solid contaminated waste into a designated, rigid, leak-proof hazardous waste container.[5] This container should be clearly labeled.

Step 3: Liquid Waste Disposal

  • Solutions: Aqueous and solvent-based solutions containing this compound must be collected as hazardous chemical waste.

  • Container: Use a compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled.

  • NEVER dispose of solutions containing this compound down the sink or drain.[9][10]

Step 4: Labeling

  • All waste containers must be labeled with the words "Hazardous Waste."[8]

  • The label must also clearly identify the contents, including "this compound" and list all associated hazards (e.g., "Toxic," "Carcinogen").[8]

Step 5: Storage and Collection

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[8][10]

  • Ensure that the storage area is away from incompatible materials.[8][11]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][12]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process for handling and disposing of this compound in a laboratory setting.

Pyrvinium_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Start: Need to use This compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe handling Handle in Fume Hood ppe->handling waste_generated Waste Generated handling->waste_generated solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_generated->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_generated->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles) waste_generated->sharps_waste Sharps solid_container Place in Labeled 'Cytotoxic Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Cytotoxic Liquid Waste' Container liquid_waste->liquid_container sharps_container Place in Labeled 'Cytotoxic Sharps' Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Pyrvinium Embonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Pyrvinium embonate. Adherence to these procedures is critical to ensure personal safety and minimize laboratory contamination.

Hazard Identification

This compound is a chemical that requires careful handling due to its potential health risks. It is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Causes skin irritation and serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3][5]

  • Suspected of causing cancer.[1][2][3][5]

Exposure can lead to symptoms such as nausea, vomiting, diarrhea, and allergic reactions.[1] It may also cause photosensitivity.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Protection Type Required PPE Specifications & Best Practices
Respiratory Protection NIOSH-approved RespiratorUse when handling the powder form, if dust may be generated, or when working outside of a certified chemical fume hood.[5][6]
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesSafety glasses are the minimum requirement.[6] If there is a risk of splashing, chemical splash goggles are required.[5][7] A face shield may be necessary for larger quantities or when significant splash potential exists.[5][6]
Hand Protection Chemically Compatible GlovesNitrile or other synthetic non-latex gloves are recommended.[6] Ensure gloves are appropriate for the solvent if handling solutions.[6] Always wash hands thoroughly with soap and water after removing gloves.[6][8]
Body Protection Laboratory Coat or Impervious ClothingA cloth lab coat is suitable for handling small quantities.[6] For larger amounts or in case of potential splashes, impervious clothing or a chemical-resistant apron should be worn.[3][9]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

G prep Preparation - Review SDS - Assemble all required PPE - Prepare work area in a fume hood weigh Weighing Solid Compound - Use an analytical balance within a fume hood - Handle carefully to avoid dust generation prep->weigh solution Solution Preparation - Add solvent to the solid slowly - Use appropriate glassware - Cap containers when not in use weigh->solution experiment Experimental Use - Conduct all work within a fume hood - Avoid all contact and inhalation solution->experiment cleanup Decontamination & Cleanup - Clean equipment and work surfaces - Use a suitable detergent or solvent experiment->cleanup disposal Waste Disposal - Collect all waste in a designated, sealed container - Follow institutional and local regulations cleanup->disposal

Caption: Workflow for Safe Handling of this compound.

Emergency and Spill Procedures

Immediate and appropriate action is vital in the event of an emergency.

Incident Type Immediate Action
Spill Evacuate the immediate area if the spill is large or dust is generated. Wear appropriate PPE, including respiratory protection.[3] For solid spills, avoid generating dust; gently sweep or vacuum the material into a suitable container for disposal.[6] For liquid spills, absorb with an inert material (e.g., diatomite) and place in a disposal container.[3] Clean the affected surface thoroughly to remove any residual contamination.[6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove contaminated clothing.[6] Rinse the affected skin area thoroughly with plenty of soap and water.[2][3] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]
Ingestion Rinse mouth with water.[6] Do not induce vomiting. Call a poison control center or seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Waste Collection : All contaminated materials, including unused product, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Disposal Regulations : Dispose of all waste in accordance with local, state, and federal regulations.[3][5] Do not dispose of this compound down the drain or in general waste.[6] Consult your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.